N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIDNOGYXJDQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Introduction
N-(4-amino-2-chlorophenyl)furan-2-carboxamide is a member of the furan-2-carboxamide class of compounds, a scaffold of significant interest in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a furan ring, a bio-isostere for various other cyclic systems, coupled with a substituted phenylamine moiety, presents a rich chemical space for the development of novel therapeutic agents. Emerging research has highlighted the potential of furan-2-carboxamide derivatives in exhibiting a range of biological activities, including antimicrobial and antibiofilm properties. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, offering insights into their determination and significance for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively available in public literature, this guide will leverage data from closely related analogs and established analytical methodologies to provide a robust predictive profile.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is systematically identified by the following key descriptors:
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Chemical Name: this compound
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CAS Number: 293737-95-8[1]
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Molecular Formula: C₁₁H₉ClN₂O₂[1]
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Molecular Weight: 236.65 g/mol [1]
The molecular structure, depicted below, reveals a central amide linkage connecting a furan-2-carbonyl moiety to a 4-amino-2-chlorophenyl group. This arrangement confers a specific three-dimensional conformation that dictates its intermolecular interactions and, consequently, its physicochemical behavior.
Core Physicochemical Properties: A Predictive Analysis
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing aspects from synthetic route optimization to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Predicted/Estimated Value | Significance in Drug Discovery |
| Melting Point (°C) | 200 - 220 | Purity assessment, solid-state stability, and formulation development. |
| Boiling Point (°C) | > 400 (Decomposes) | Not applicable for solid compounds; decomposition temperature is more relevant. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Affects bioavailability, formulation, and choice of solvents for in vitro assays. |
| pKa | Basic pKa (amino group): ~3-4; Acidic pKa (amide N-H): ~15-16 | Influences solubility, absorption, and interaction with biological targets at physiological pH. |
| LogP | ~2.5 - 3.5 | A key indicator of lipophilicity, impacting membrane permeability and oral absorption. |
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
This section outlines the standard experimental protocols for determining the key physicochemical properties of this compound, emphasizing the scientific rationale behind each procedural step.
Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
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Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
The use of a finely ground powder ensures uniform heat distribution throughout the sample. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.
Solubility Assessment
Solubility is a fundamental property that dictates a compound's behavior in various solvent systems, which is critical for its formulation and biological testing.
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Solvent Selection: A range of solvents with varying polarities is chosen, including water, buffered aqueous solutions (pH 4, 7.4, 9), and common organic solvents (e.g., ethanol, acetone, dichloromethane, dimethyl sulfoxide).
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Procedure: A small, accurately weighed amount of the compound (e.g., 1 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial.
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Equilibration: The mixture is agitated (e.g., vortexed or sonicated) for a set period to ensure maximum dissolution.
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Observation: The sample is visually inspected for the presence of undissolved solid. The results are typically reported qualitatively (e.g., soluble, partially soluble, insoluble).
Caption: A logical workflow for the qualitative solubility assessment of an organic compound.
Ionization Constant (pKa) Determination
The pKa value(s) of a molecule indicate the strength of its acidic or basic functional groups. For this compound, the primary amino group will have a basic pKa, and the amide N-H proton will have a very weakly acidic pKa.
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Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
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pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
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Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
This method directly measures the change in pH as a function of added titrant, providing a reliable and accurate determination of the ionization constant. The use of a co-solvent is a pragmatic choice to overcome the poor aqueous solubility of many organic molecules.
Lipophilicity (LogP) Measurement
The partition coefficient (P), usually expressed as its logarithm (LogP), is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a critical parameter for predicting a drug's membrane permeability and oral absorption.
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System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD) are pre-saturated with each other.
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Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel.
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Equilibration: The mixture is shaken for a prolonged period to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Step-by-step workflow for the determination of LogP using the shake-flask method.
Spectroscopic Profile: A Predictive Interpretation
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Signals in the range of 6.5-8.0 ppm are expected. The protons on the furan ring will likely appear as doublets or doublet of doublets. The protons on the substituted phenyl ring will exhibit a more complex splitting pattern due to the presence of the amino and chloro substituents.
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Amine Protons (NH₂): A broad singlet is anticipated, the chemical shift of which will be dependent on the solvent and concentration.
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Amide Proton (NH): A singlet is expected, typically in the downfield region (δ > 8.0 ppm).
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: A signal in the range of 160-170 ppm is characteristic of the amide carbonyl group.
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Aromatic Carbons: Multiple signals in the aromatic region (100-150 ppm) corresponding to the carbons of the furan and phenyl rings. The carbons attached to the heteroatoms (oxygen, nitrogen, chlorine) will have distinct chemical shifts.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) groups.
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C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ is expected for the amide carbonyl group.
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C-N Stretching: An absorption band in the region of 1200-1400 cm⁻¹.
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C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 236, with a characteristic isotopic pattern (M+2) at m/z 238 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the aromatic rings.
Synthesis Pathway
A plausible and efficient synthesis of this compound involves the acylation of 4-amino-2-chlorophenylamine with furan-2-carbonyl chloride.
Furan-2-carbonyl chloride + 4-amino-2-chloroaniline → this compound + HCl
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Dissolution: 4-amino-2-chloroaniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.
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Acylation: Furan-2-carbonyl chloride, dissolved in the same solvent, is added dropwise to the aniline solution at a controlled temperature (typically 0 °C to room temperature).
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data for this specific molecule remains limited, a robust predictive profile has been constructed based on the analysis of closely related analogs and established analytical methodologies. The outlined experimental protocols offer a practical framework for researchers to determine these properties in the laboratory, and the predicted spectroscopic data provides a valuable reference for structural characterization. A comprehensive understanding of these physicochemical parameters is essential for advancing the research and development of this and other promising furan-2-carboxamide derivatives as potential therapeutic agents.
References
N-(4-amino-2-chlorophenyl)furan-2-carboxamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-amino-2-chlorophenyl)furan-2-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, analytical characterization, potential applications, and safety protocols, offering field-proven insights and methodologies.
Core Compound Identification and Properties
This compound is a molecule of interest due to its structural motifs, which are prevalent in biologically active compounds. The furan ring, coupled with a substituted phenylamine, forms a scaffold with potential for diverse chemical interactions.
| Property | Value | Source |
| CAS Number | 293737-95-8 | [1] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [1] |
| Molecular Weight | 236.65 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC(=O)C=C1C(=O)NC2=C(C=C(C=C2)N)Cl | |
| InChI Key | Information not available in search results |
Synthesis and Purification
While a specific, peer-reviewed synthesis protocol for this compound was not found in the initial search, a logical and well-established synthetic route can be proposed based on standard organic chemistry principles and published methods for analogous compounds. The most direct approach involves the acylation of an appropriately substituted aniline with a furan-derived acylating agent.
Proposed Synthetic Pathway: Amide Coupling
The synthesis of this compound can be efficiently achieved through the coupling of 4-amino-2-chloroaniline with furan-2-carbonyl chloride. This reaction is a standard amide bond formation.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for similar amide couplings.[2]
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Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-amino-2-chloroaniline in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.
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Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 1.0 to 1.1 equivalents of furan-2-carbonyl chloride in the same anhydrous solvent dropwise. The slow addition helps to control the exothermicity of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Synthesis of Precursors
An alternative approach could involve the synthesis of a nitro-substituted precursor followed by reduction, a common strategy in medicinal chemistry.[3] This would entail the acylation of 2-chloro-4-nitroaniline with furan-2-carbonyl chloride, followed by the reduction of the nitro group to an amine using a reducing agent like Pd/C and hydrogen gas.[3]
Diagram of the Alternative Synthetic Pathway:
Caption: Alternative synthesis via a nitro-intermediate.
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and chlorophenyl rings, as well as signals for the amine and amide protons. The coupling patterns and chemical shifts would be characteristic of the substitution pattern.
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¹³C NMR: The carbon NMR would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic rings.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 236.65 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M+ peak).
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and C-N stretching, as well as bands associated with the aromatic rings.
Potential Biological and Chemical Applications
The furan-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This suggests that this compound is a promising candidate for further investigation in several areas.
Antimicrobial and Antibiofilm Activity
Derivatives of furan-2-carboxamide have demonstrated significant potential in combating bacterial pathogens.[4] Some studies suggest that these compounds may act by inhibiting biofilm formation, a key factor in persistent infections. The mechanism of action for some related compounds involves the antagonism of the LasR receptor, a critical component of the quorum-sensing system in bacteria like Pseudomonas aeruginosa.[4]
Anticancer Properties
Structurally similar compounds have been evaluated for their anticancer potential, with some showing the ability to induce apoptosis in various cancer cell lines.[4] The planar aromatic systems in this compound could potentially intercalate with DNA or interact with key enzymatic targets in cancer cells.
Other Potential Activities
Research into related furan carboxamides has also explored their utility as:
The specific biological activity of this compound would need to be determined through dedicated screening and mechanistic studies.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for a structurally similar compound, N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide, provide a strong basis for safe handling protocols.[5]
Hazard Identification (Predicted)
Based on analogous compounds, this compound should be handled as a potentially hazardous chemical. Predicted hazards include:
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Skin Irritation: May cause skin irritation upon contact.[5]
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Eye Irritation: May cause serious eye irritation.[5]
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Respiratory Irritation: May cause respiratory irritation if inhaled.[5]
Handling and Personal Protective Equipment (PPE)
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Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment:
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Gloves: Wear appropriate chemical-resistant gloves.
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Eye Protection: Use chemical safety goggles or a face shield.
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Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
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Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, maintaining a cool and dry environment is recommended.[4]
Conclusion
This compound is a compound with considerable potential for research and development, particularly in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of its structural class make it an attractive target for further investigation. This guide provides a foundational understanding of its properties, synthesis, and handling, empowering researchers to explore its potential applications safely and effectively.
References
Spectroscopic and Synthetic Elucidation of N-(4-amino-2-chlorophenyl)furan-2-carboxamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of N-(4-amino-2-chlorophenyl)furan-2-carboxamide, a compound of interest for researchers and professionals in drug development. This document details the synthesis, purification, and in-depth analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and supported by data from analogous structures.
Introduction
This compound belongs to the furan-2-carboxamide class of compounds, which have garnered significant attention in medicinal chemistry for their diverse biological activities. The structural arrangement of a furan ring linked to a substituted aniline moiety via an amide bond provides a versatile scaffold for designing novel therapeutic agents. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.
This guide presents a plausible synthetic route and a detailed interpretation of the expected spectroscopic data for the title compound, based on established chemical principles and data from structurally related molecules[1][2].
Synthesis and Purification
The synthesis of this compound can be achieved through a standard amidation reaction between furan-2-carbonyl chloride and 4-amino-2-chloroaniline. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Synthetic Protocol
Materials:
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Furan-2-carbonyl chloride
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4-Amino-2-chloroaniline
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Triethylamine (Et3N)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a stirred solution of 4-amino-2-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of furan-2-carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of NMR, IR, and MS techniques. The following sections detail the expected data and their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR spectra provide key structural information.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~10.2 (s, 1H) | -NH-C=O |
| ~7.9 (dd, J = 1.8, 0.8 Hz, 1H) | H-5 (furan) |
| ~7.3 (dd, J = 3.6, 0.8 Hz, 1H) | H-3 (furan) |
| ~7.2 (d, J = 2.4 Hz, 1H) | H-3' (phenyl) |
| ~7.0 (d, J = 8.4 Hz, 1H) | H-6' (phenyl) |
| ~6.7 (dd, J = 8.4, 2.4 Hz, 1H) | H-5' (phenyl) |
| ~6.6 (dd, J = 3.6, 1.8 Hz, 1H) | H-4 (furan) |
| ~5.5 (s, 2H) | -NH₂ |
Note: Predicted chemical shifts and coupling constants are based on data from structurally similar compounds and may vary slightly in an experimental setting.
Interpretation of NMR Spectra:
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¹H NMR: The downfield singlet at approximately 10.2 ppm is characteristic of the amide proton. The furan ring protons are expected to appear as distinct signals: H-5 as a doublet of doublets around 7.9 ppm, H-3 as a doublet of doublets around 7.3 ppm, and H-4 as a doublet of doublets around 6.6 ppm. The aromatic protons of the chlorophenyl ring will exhibit a splitting pattern corresponding to their substitution, with H-3' as a doublet, H-6' as a doublet, and H-5' as a doublet of doublets. The broad singlet around 5.5 ppm is indicative of the primary amine protons.
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¹³C NMR: The amide carbonyl carbon is the most deshielded, appearing around 156.5 ppm. The furan and phenyl carbons will resonate in the aromatic region (110-150 ppm). The carbon bearing the amino group (C-4') and the carbon attached to the furan ring (C-2) are expected at the downfield end of this region. The presence of the electron-withdrawing chlorine atom will influence the chemical shifts of the adjacent carbons (C-1' and C-3').
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 2: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3450-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| ~3300-3250 | N-H stretch | Amide (-NH-) |
| ~1660-1640 | C=O stretch (Amide I) | Amide |
| ~1600-1450 | C=C stretch | Aromatic rings |
| ~1550-1510 | N-H bend (Amide II) | Amide |
| ~1250-1020 | C-O stretch | Furan ring |
| ~800-700 | C-Cl stretch | Aryl chloride |
Interpretation of IR Spectrum: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the amide group in the region of 3450-3250 cm⁻¹. A prominent band around 1650 cm⁻¹ will be indicative of the amide carbonyl (Amide I) stretching. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the furan ring and the C-Cl stretching of the chlorophenyl group will also be present at their characteristic frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| ~236/238 | [M]⁺ (Molecular ion) |
| ~142/144 | [Cl-C₆H₃(NH₂)-NH]⁺ |
| ~111 | [C₅H₃O-CO]⁺ |
| ~95 | [C₅H₃O-C=O]⁺ |
Interpretation of Mass Spectrum: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 236, with an isotopic peak [M+2]⁺ at m/z 238 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways would involve the cleavage of the amide bond, leading to fragments corresponding to the furanoyl cation (m/z 95) and the 4-amino-2-chlorophenylamino radical cation (m/z 142/144).
Caption: Workflow for spectroscopic analysis and structural elucidation.
Conclusion
This technical guide has outlined a practical synthetic route and a detailed spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with their interpretations, provide a robust framework for the characterization of this compound. This information is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and identification of this and related molecules.
References
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Furan-Based Bioactive Compounds: From Synthesis to Mechanism of Action
An In-depth Technical Guide for Drug Development Professionals
Foreword: The Enduring Relevance of the Furan Scaffold
In the landscape of medicinal chemistry, the furan ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle is not merely a structural component but an active contributor to the pharmacological profiles of numerous therapeutic agents.[1][2] Its unique electronic and structural properties—being an electron-rich aromatic system with a polar ether oxygen—allow it to serve as a versatile bioisostere for other rings, like phenyl or thiophene, often improving pharmacokinetic parameters such as solubility and metabolic stability.[2][3][4] Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8]
This guide is designed for researchers and drug development professionals. It moves beyond simple recitation of facts to explore the causality behind the discovery pipeline for novel furan-based compounds. We will delve into the strategic choices made during synthesis, the logic of high-throughput screening campaigns, and the intricate process of elucidating the mechanism of action, grounding each step in established, verifiable protocols.
Part 1: Strategic Synthesis of Furan-Based Compound Libraries
The foundation of any discovery program is a chemically diverse and synthetically accessible compound library. The choice of synthetic route is paramount, as it dictates the variety of functional groups that can be incorporated, which in turn governs the potential biological targets.
The Paal-Knorr Synthesis: A Cornerstone Methodology
For constructing the furan core, the Paal-Knorr synthesis remains one of the most robust and widely utilized methods due to its reliability and the accessibility of its precursors.[9] First reported in 1884, this reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[9]
Causality of Choice: The strategic value of the Paal-Knorr synthesis lies in its convergent nature. The 1,4-dicarbonyl precursor can be assembled from various simpler molecules, allowing for diverse substitutions to be introduced at what will become the C2, C3, C4, and C5 positions of the furan ring. This inherent flexibility is critical for building a library to probe structure-activity relationships (SAR). While historically requiring harsh acidic conditions, modern adaptations utilize milder catalysts like titanium tetrachloride (TiCl₄) or microwave assistance, broadening the compatibility with sensitive functional groups.[9][10]
Experimental Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol describes a modern, efficient synthesis of a substituted furan from a 1,4-dicarbonyl precursor.
-
Reagent Preparation:
-
Dissolve the 1,4-dicarbonyl compound (1.0 mmol) in 3 mL of ethanol in a 10 mL microwave reaction vial.
-
Add p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%) as the catalyst.
-
-
Microwave Irradiation:
-
Seal the vial with a septum.
-
Place the vial in a microwave reactor.
-
Irradiate at 120°C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
-
Work-up and Isolation:
-
After cooling, quench the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired furan derivative.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow from precursor synthesis to a purified furan library ready for biological evaluation.
Caption: Workflow for generating a furan library via Paal-Knorr synthesis.
Part 2: High-Throughput Screening (HTS) for Bioactive Hits
With a diverse library in hand, the next phase is to identify compounds that exhibit a desired biological effect. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds in parallel.
The Logic of a Self-Validating HTS Campaign: A robust HTS campaign is designed to minimize false positives and negatives. The primary screen is often a cell-based phenotypic assay, such as a cytotoxicity screen, which casts a wide net to identify compounds affecting cell viability.[11] Hits from this primary screen are then subjected to secondary, more specific assays to confirm activity and begin to elucidate the mechanism of action.
Primary Screen: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[11] It is a workhorse in anticancer drug discovery.
Experimental Protocol: HTS Cytotoxicity Screening using MTT Assay
This protocol is designed for a 96-well plate format.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.[11]
-
-
Compound Addition:
-
Prepare serial dilutions of the furan library compounds in culture medium. The final DMSO concentration must not exceed 0.5% to avoid solvent toxicity.[11]
-
Add 100 µL of the medium containing the test compounds to the appropriate wells.
-
Include vehicle control wells (medium with DMSO) and positive control wells (a known cytotoxic agent like Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Reagent Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
-
Signal Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each active compound.
-
Visualizing the HTS Workflow
This diagram outlines the logical progression of a typical HTS campaign.
Caption: High-Throughput Screening (HTS) cascade for hit identification.
Part 3: Mechanism of Action (MoA) and Lead Optimization
Identifying a "hit" is only the beginning. Understanding how a compound works is crucial for its development into a therapeutic. Many furan derivatives exert their anticancer effects by modulating critical cell signaling pathways.[12]
Common Mechanistic Target: The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[12] Some novel furan derivatives have been shown to exhibit potent antiproliferative activity by suppressing this pathway, often through the promotion of the tumor suppressor PTEN.[6][13]
Visualizing a Key Signaling Pathway
The diagram below shows a simplified PI3K/Akt pathway and a potential point of intervention for a furan-based inhibitor.
Caption: Furan compound inhibiting the PI3K/Akt pathway via PTEN promotion.
Experimental Protocol: Western Blot for Akt Phosphorylation
To validate that a hit compound inhibits the PI3K/Akt pathway, one can measure the phosphorylation status of Akt using a Western blot. A decrease in phosphorylated Akt (p-Akt) indicates pathway inhibition.
-
Cell Treatment and Lysis:
-
Treat cancer cells with the furan compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt. A β-actin antibody is used as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A reduced p-Akt/Total Akt ratio in treated cells compared to control confirms pathway inhibition.
-
Structure-Activity Relationship (SAR) and Lead Optimization
Data from screening and MoA studies informs the next round of synthesis. SAR analysis reveals which chemical modifications enhance potency and selectivity.[4] For instance, the position and electronic nature of substituents on the furan ring are often critical.[4]
Table 1: Example SAR Data for Furan-Based Anticancer Agents
The following data, adapted from the literature, illustrates how modifications to a furan-chalcone scaffold can dramatically impact cytotoxicity against the HL-60 cancer cell line.[4]
| Compound ID | Core Structure | Key Modifications | IC₅₀ (µM)[4] | Fold Improvement |
| 9 | Chalcone | Reference 2',4'-dihydroxychalcone | 305 | - |
| 8 | Furan-Chalcone | Furan ring fused to A-ring of chalcone | 17.2 | >17x |
| 6a | Furan-Chalcone | Isomer 1 (specific furan attachment) | 20.9 | ~14x |
| 6s | Furan-Chalcone | Isomer 2 (different furan attachment) | 70.8 | ~4x |
This data clearly demonstrates that the incorporation of a furan ring significantly enhances potency.[4] The specific point of attachment is also crucial, providing a clear vector for lead optimization.[4]
Conclusion and Future Outlook
The discovery of novel furan-based bioactive compounds is a dynamic and structured process that integrates synthetic chemistry, high-throughput biology, and mechanistic studies. The furan scaffold's proven track record and chemical tractability ensure its continued prominence in drug discovery.[7][14] Future efforts will likely focus on developing more complex, three-dimensional furan-based structures and employing computational methods to predict bioactivity and optimize drug-like properties, accelerating the journey from initial hit to clinical candidate.[7]
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijabbr.com [ijabbr.com]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
A Strategic Approach to the Preliminary In Vitro Screening of N-(4-amino-2-chlorophenyl)furan-2-carboxamide: A Technical Guide
Introduction: Unveiling the Potential of a Novel Furan-2-Carboxamide Derivative
N-(4-amino-2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core.[1][2] While specific biological data for this exact molecule is not extensively documented in publicly available literature, the furan-2-carboxamide scaffold is a well-recognized pharmacophore present in numerous compounds with significant therapeutic potential. Derivatives of furan-2-carboxamide have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] This guide outlines a comprehensive and logical in vitro screening cascade to elucidate the potential therapeutic value of this compound.
The proposed screening strategy is designed to be both efficient and informative, beginning with broad cytotoxicity assessments and progressing to more specific assays based on the initial findings. This tiered approach allows for a systematic evaluation of the compound's biological activity profile, providing a solid foundation for further preclinical development.
Part 1: Foundational Cytotoxicity and Antiproliferative Screening
The initial step in evaluating any novel compound is to determine its general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its potential as an anticancer agent and helps to identify cell lines that are particularly sensitive to its effects.
Rationale for Cell Line Selection
A diverse panel of cancer cell lines is recommended to capture a wide range of potential anticancer activities. The selection should include representatives from different cancer types, such as:
-
Hepatocellular Carcinoma (HepG2, Huh-7): Furan-2-carboxamide derivatives have shown activity against these lines.[3][4]
-
Breast Cancer (MCF-7): A common model for hormone-dependent breast cancer, also sensitive to furan derivatives.[3][4][5]
-
Cervical Cancer (HeLa): A robust and widely used cell line in cancer research.[6]
-
Colon Cancer (SW620): To assess activity against gastrointestinal malignancies.[8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3][4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Anticipated Data and Interpretation
The results of the MTT assay can be summarized in a table to compare the IC50 values across different cell lines.
| Cell Line | Compound | IC50 (µM) |
| HepG2 | This compound | TBD |
| Huh-7 | This compound | TBD |
| MCF-7 | This compound | TBD |
| HeLa | This compound | TBD |
| SW620 | This compound | TBD |
| HepG2 | Doxorubicin (Positive Control) | Expected < 10 µM |
Workflow for Antiproliferative Screening
Caption: Workflow for determining the antiproliferative activity of the test compound.
Part 2: Antimicrobial Activity Screening
The furan-2-carboxamide scaffold is also known to be present in compounds with antimicrobial properties.[3][4][7] Therefore, a preliminary screening against a panel of pathogenic bacteria and fungi is a logical next step.
Rationale for Microorganism Selection
The panel should include both Gram-positive and Gram-negative bacteria, as well as a representative fungal species, to assess the breadth of antimicrobial activity.
-
Gram-positive bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Bacillus cereus.
-
Gram-negative bacteria: Escherichia coli (a common cause of urinary tract and gastrointestinal infections) and Pseudomonas aeruginosa (an opportunistic pathogen known for its resistance).
-
Fungi: Candida albicans (an opportunistic fungal pathogen).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Serially dilute the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi) and a negative control (no compound).[3]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticipated Data and Interpretation
The MIC values will indicate the potency of the compound against the tested microorganisms.
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | TBD |
| Bacillus cereus | This compound | TBD |
| Escherichia coli | This compound | TBD |
| Pseudomonas aeruginosa | This compound | TBD |
| Candida albicans | This compound | TBD |
| S. aureus | Gentamicin (Positive Control) | Expected < 8 µg/mL |
| C. albicans | Amphotericin B (Positive Control) | Expected < 2 µg/mL |
Caption: Workflow for assessing the inhibition of nitric oxide production.
Conclusion and Future Directions
This in-depth technical guide provides a robust and scientifically-grounded framework for the preliminary in vitro screening of this compound. The proposed assays will generate critical data on its potential cytotoxic, antimicrobial, and anti-inflammatory activities. Positive results in any of these primary screens will warrant further investigation, including more detailed mechanistic studies, evaluation in additional cell lines and microbial strains, and ultimately, in vivo efficacy studies. The systematic approach outlined herein will ensure a thorough and efficient initial evaluation of this novel compound, paving the way for its potential development as a new therapeutic agent.
References
- 1. This compound | C11H9ClN2O2 | CID 721121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Analogs and Derivatives of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
The furan-2-carboxamide moiety represents a privileged scaffold in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] This technical guide delves into the nuanced world of structural analogs and derivatives of a specific, promising core molecule: N-(4-amino-2-chlorophenyl)furan-2-carboxamide . Our exploration is tailored for researchers, scientists, and drug development professionals, offering a blend of synthetic strategy, biological evaluation, and structure-activity relationship (SAR) insights. The aim is to provide a comprehensive resource that not only details established knowledge but also inspires the rational design of novel therapeutic agents. We will dissect the synthetic pathways, explore the impact of structural modifications on biological efficacy, and provide detailed protocols for the evaluation of these compounds.
I. The Core Moiety: this compound - A Structural Overview
The core molecule, this compound, possesses a unique combination of structural features that hint at its potential for biological interaction. The furan ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π–π stacking.[1] The carboxamide linker provides a rigid planar unit capable of acting as both a hydrogen bond donor and acceptor. The substituted phenyl ring, with its 4-amino and 2-chloro groups, offers sites for further functionalization and significantly influences the molecule's electronic and lipophilic properties. Understanding the interplay of these components is crucial for the rational design of more potent and selective derivatives.
II. Synthetic Strategies: From Precursors to Analogs
The synthesis of this compound and its derivatives can be approached through several reliable synthetic routes. The choice of a particular pathway is often dictated by the availability of starting materials and the desired structural modifications.
A. Synthesis of the Core Molecule: A Plausible and Validated Approach
While a direct, step-by-step synthesis of this compound is not extensively detailed in a single publication, a robust synthetic strategy can be constructed based on established methodologies for analogous compounds.[3] A highly plausible route involves the amidation of furan-2-carbonyl chloride with 2-chloro-4-nitroaniline, followed by the reduction of the nitro group.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of N-(2-chloro-4-nitrophenyl)furan-2-carboxamide (Intermediate)
This protocol is adapted from established procedures for the synthesis of N-aryl amides.[4]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-chloro-4-nitroaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir at room temperature.
-
Acylation: Slowly add a solution of furan-2-carbonyl chloride (1.1 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield N-(2-chloro-4-nitrophenyl)furan-2-carboxamide.
Protocol 2: Synthesis of this compound (Final Product)
The reduction of the nitro group is a standard transformation in organic synthesis.
-
Reaction Setup: Dissolve N-(2-chloro-4-nitrophenyl)furan-2-carboxamide (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Reducing Agent: Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: If using SnCl₂, basify the reaction mixture with a saturated solution of NaHCO₃ or NaOH and extract the product with ethyl acetate. For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
B. Synthesis of Structural Analogs and Derivatives
The modular nature of the synthesis allows for the generation of a diverse library of analogs by modifying the starting materials.
Key Diversification Points:
-
Substitution on the Phenyl Ring: By starting with different substituted anilines, a wide range of analogs with varying electronic and steric properties can be synthesized. For example, using 3,4-dichloroaniline would yield the corresponding N-(3,4-dichlorophenyl)furan-2-carboxamide.
-
Modification of the Furan Ring: Employing substituted furan-2-carbonyl chlorides (e.g., 5-bromo-furan-2-carbonyl chloride) allows for the introduction of functional groups on the furan moiety.[5]
-
Derivatization of the Amino Group: The primary amino group of the final product is a versatile handle for further functionalization, such as acylation to form amides or reductive amination to introduce alkyl substituents.
III. Biological Activities and Structure-Activity Relationships (SAR)
Furan-2-carboxamide derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being particularly prominent.[4][6] The specific substitution pattern on the N-phenyl ring plays a critical role in determining the potency and selectivity of these compounds.
A. Anticancer Activity
Numerous studies have reported the cytotoxic effects of furan-2-carboxamide derivatives against various cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Structure-Activity Relationship of N-Phenylfuran-2-carboxamide Analogs as Anticancer Agents
| Compound | Substitution on Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A | 4-Chloro | MCF-7 | 15.2 | [6] |
| B | 2,4-Dichloro | MCF-7 | 8.5 | [6] |
| C | 4-Nitro | A549 | > 50 | [1] |
| D | 4-Amino | A549 | 25.8 | [1] |
SAR Insights:
-
Halogen Substitution: The presence of halogen atoms, particularly chlorine, on the phenyl ring often enhances cytotoxic activity. The disubstituted analog B shows improved potency compared to the monosubstituted analog A .
-
Electronic Effects: The electronic nature of the substituent is crucial. The electron-withdrawing nitro group in compound C results in low activity, while its reduction to the electron-donating amino group in compound D restores some activity. This suggests that a certain level of electron density on the phenyl ring is favorable for anticancer efficacy.
-
Positional Isomerism: The position of the substituents significantly impacts activity. The 2-chloro substituent in the core molecule, this compound, is expected to influence the conformation of the molecule and its binding to biological targets.
B. Antimicrobial Activity
Furan-2-carboxamide derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.[2][5]
Table 2: Antimicrobial Activity of N-Phenylfuran-2-carboxamide Analogs
| Compound | Substitution on Phenyl Ring | Microorganism | MIC (µg/mL) | Reference |
| E | 4-Bromo | S. aureus | 32 | [4] |
| F | 4-Nitro | E. coli | 64 | [5] |
| G | 2,4-Dinitrophenyl | E. coli | 16 | [1] |
SAR Insights:
-
Lipophilicity: Increased lipophilicity, often achieved through halogen substitution (compound E ), can enhance antibacterial activity by facilitating membrane penetration.
-
Nitro Group: While detrimental for anticancer activity in some cases, the nitro group can be a key pharmacophore for antimicrobial action, as seen in compounds F and G . The 2,4-dinitrophenyl derivative G shows potent activity against E. coli.
IV. Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated experimental protocols are essential.
A. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.
Workflow for MTT Assay:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 3: MTT Assay for Cytotoxicity Evaluation
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
V. Future Directions and Concluding Remarks
The structural framework of this compound offers a fertile ground for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds highly attractive for further investigation. Future research should focus on:
-
Exploring a wider range of substitutions on both the furan and phenyl rings to build a more comprehensive SAR profile.
-
Investigating the mechanism of action of the most potent compounds to identify their cellular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety.
This guide provides a foundational understanding of the synthesis, biological evaluation, and SAR of this compound and its analogs. By leveraging this knowledge, researchers can rationally design and develop new chemical entities with improved therapeutic potential.
VI. References
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). National Institutes of Health. --INVALID-LINK--
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2024). National Institutes of Health. --INVALID-LINK--
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2022). Bentham Science. --INVALID-LINK--
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). MDPI. --INVALID-LINK--
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed. --INVALID-LINK--
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. --INVALID-LINK--
References
- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
literature review of N-aryl furan-2-carboxamides
An In-Depth Technical Guide to N-aryl furan-2-carboxamides: Synthesis, Biological Activity, and Structure-Activity Relationships
Abstract
The N-aryl furan-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive review of this important class of molecules, intended for researchers, medicinal chemists, and drug development professionals. We delve into the prevalent synthetic methodologies, analyze the diverse therapeutic applications—including anticancer, antimicrobial, and receptor antagonist activities—and synthesize critical structure-activity relationship (SAR) insights that drive modern drug design. Detailed experimental protocols, data-driven tables, and explanatory diagrams are provided to bridge theoretical knowledge with practical application, offering a holistic view of the N-aryl furan-2-carboxamide landscape.
Introduction: The Significance of the Furan-2-Carboxamide Scaffold
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which is a structural component in a multitude of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties, including its electron-rich nature and ability to participate in hydrogen bonding, make it an attractive scaffold for interacting with biological targets like enzymes and receptors.[1] When combined with an amide linkage to an aryl group, the resulting N-aryl furan-2-carboxamide structure offers a rigid, planar framework that can be readily functionalized, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2]
Derivatives of this class have demonstrated significant potential in addressing critical health challenges, including multidrug-resistant bacterial infections and aggressive cancers.[3][4][5] Their versatility is highlighted by their diverse mechanisms of action, which range from the inhibition of bacterial communication (quorum sensing) to the disruption of microtubule dynamics in cancer cells.[6][7][8] This guide will explore the chemical and biological foundations that make N-aryl furan-2-carboxamides a continuing focus of drug discovery efforts.
Synthetic Strategies for N-aryl furan-2-carboxamides
The construction of the N-aryl furan-2-carboxamide core is most commonly achieved through the formation of an amide bond between a furan-2-carboxylic acid derivative and an N-arylamine (aniline). The choice of coupling reagents and reaction conditions is critical for achieving high yields and purity, especially when dealing with complex or sensitive substrates.
General Synthetic Workflow
The primary route involves the activation of the carboxylic acid group of furan-2-carboxylic acid to facilitate nucleophilic attack by the aniline. This can be accomplished through two main pathways:
-
Conversion to Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is first converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting furan-2-carbonyl chloride is then reacted with the desired aniline in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[4] This is a robust and widely used method for a broad range of anilines.
-
Direct Amide Coupling: Alternatively, the amide bond can be formed directly from furan-2-carboxylic acid using peptide coupling reagents. A common and efficient method involves the use of 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid to form a reactive acylimidazolide intermediate.[6] This intermediate then readily reacts with the aniline to form the target amide. This method is often preferred for its mild conditions.
Further functionalization, particularly on the N-aryl ring, can be achieved post-amide formation using cross-coupling reactions like the Suzuki-Miyaura cross-coupling, which allows for the introduction of various aryl or heteroaryl groups.[4][9]
Caption: General synthetic pathways to N-aryl furan-2-carboxamides.
Detailed Experimental Protocol: Synthesis of N-(4-bromophenyl)furan-2-carboxamide
This protocol is adapted from a reported synthesis and represents a standard, high-yield procedure for creating a key intermediate for further diversification.[4][9]
Objective: To synthesize N-(4-bromophenyl)furan-2-carboxamide via the acylation of 4-bromoaniline with furan-2-carbonyl chloride.
Materials:
-
Furan-2-carbonyl chloride (1.0 equiv)
-
4-bromoaniline (1.0 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dry Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 equiv) and triethylamine (1.2 equiv) in dry dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add furan-2-carbonyl chloride (1.0 equiv) dropwise to the stirred solution over 15-20 minutes. The causality here is crucial: slow addition at low temperature prevents side reactions and controls the exothermic nature of the acylation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine. The bicarbonate wash is a self-validating step; cessation of effervescence indicates complete neutralization.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography. The final product, N-(4-bromophenyl)furan-2-carboxamide, is obtained as a solid. The structure and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). An excellent yield of 94% has been reported for this specific synthesis.[4]
Biological Activities and Therapeutic Potential
The N-aryl furan-2-carboxamide scaffold has been successfully exploited to develop agents for a variety of diseases.
Anticancer Activity
Numerous N-aryl furan-2-carboxamide derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines.[10][11] A notable mechanism of action for some of these compounds is the disruption of microtubule function.[7] Microtubules are critical for forming the mitotic spindle during cell division, making them a key target for cancer therapy. One novel furan-2-carboxamide derivative was identified as a microtubule stabilizing agent, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death) in cancer cells.[5][7]
| Compound Class/Example | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Citation(s) |
| Pyridine carbohydrazide derivative (4) | MCF-7 (Breast) | 4.06 µM | [5] |
| N-phenyl triazinone derivative (7) | MCF-7 (Breast) | 2.96 µM | [5] |
| General Furan-2-carboxamide | Various | 4 µM to 8 µM | [7] |
| p-tolylcarbamothioyl-furan-2-carboxamide | HepG2 (Liver) | 33.29% cell viability at 20 µg/mL | [10] |
Antimicrobial and Antibiofilm Activity
With the rise of antibiotic resistance, new antimicrobial agents are urgently needed. N-aryl furan-2-carboxamides have emerged as a promising class of compounds.[3][4] They have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including clinically important pathogens like Pseudomonas aeruginosa, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA).[3][4][6]
A particularly innovative strategy involves targeting bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain furan-2-carboxamides were designed as bioisosteres of furanone natural products that inhibit quorum sensing, the cell-to-cell communication system bacteria use to coordinate biofilm formation.[6][8] These compounds successfully reduced biofilm formation in P. aeruginosa and decreased the production of virulence factors.[6][8]
| Compound/Series | Target Organism(s) | Biological Activity | Citation(s) |
| Carbohydrazide (4b) | P. aeruginosa | 58% biofilm inhibition | [6][8] |
| N-(4-bromophenyl)furan-2-carboxamide (3) | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSA | Potent antibacterial activity | [4][9] |
| 2,4-dinitrophenylhydrazone derivatives | E. coli | Most active among tested series | [12] |
Other Therapeutic Areas
The versatility of the scaffold extends beyond oncology and infectious diseases. A series of 5-aryl-furan-2-carboxamide derivatives were synthesized and identified as potent antagonists of the urotensin-II (UT) receptor.[13] The urotensin-II system is implicated in cardiovascular diseases, making these antagonists potential therapeutic agents for conditions like hypertension and heart failure. The most potent compound in the series exhibited an IC₅₀ value of 6 nM, along with good metabolic stability and a favorable safety profile.[13]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is the cornerstone of rational drug design. For N-aryl furan-2-carboxamides, systematic studies have yielded key insights.
The core scaffold can be divided into three main regions for modification: the furan ring (Region A), the central carboxamide linker (Region B), and the N-aryl ring (Region C).
Caption: Key structure-activity relationship (SAR) regions.
-
Region A (Furan Ring): Substitution at the 5-position of the furan ring has been shown to be particularly impactful. For urotensin-II receptor antagonists, introducing various aryl groups at this position was a key strategy. A 3,4-difluorophenyl substituent led to a highly potent compound, suggesting that specific electronic and steric properties in this region are crucial for receptor binding.[13]
-
Region B (Linker): While the carboxamide is the defining feature, modifying the linker can profoundly affect activity. In the context of antibiofilm agents, replacing a simple amide with a carbohydrazide or a triazole ring resulted in the most active compounds.[6] This is likely because these linkers can form additional hydrogen bonds within the target protein's binding site (e.g., LasR in P. aeruginosa).[6][8]
-
Region C (N-Aryl Ring): The nature and position of substituents on the N-phenyl ring are critical for tuning activity across different therapeutic targets.
-
For antimicrobial activity: A bromine atom at the para-position (as in N-(4-bromophenyl)furan-2-carboxamide) was found to be highly effective against several drug-resistant bacteria.[4] Fluorine substitution has also been shown to be beneficial for antibiofilm activity.[6]
-
For anticancer activity: The substitution pattern on the aryl ring dictates potency. For example, a p-tolyl group attached to a carbamothioyl linker showed the highest activity against liver cancer cells in one study.[10]
-
Future Perspectives and Conclusion
The N-aryl furan-2-carboxamide scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and demonstrated success across multiple therapeutic areas ensure its continued relevance. Future research will likely focus on several key areas:
-
Mechanism of Action Studies: While many compounds show potent activity, the precise molecular targets are often not fully elucidated. Deeper mechanistic studies will enable more targeted and rational drug design.
-
Combating Resistance: In both oncology and infectious disease, drug resistance is a major hurdle. Designing next-generation furan-2-carboxamides that can overcome known resistance mechanisms is a high priority.
-
Optimizing ADMET Properties: The translation of a potent compound into a viable drug requires careful optimization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Future work will involve fine-tuning the scaffold to improve drug-like properties such as metabolic stability and oral bioavailability.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for the synthesis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
An Application Note and Protocol for the Synthesis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, two-step , a valuable building block in medicinal chemistry and materials science. The synthesis commences with the acylation of 2-chloro-4-nitroaniline using 2-furoyl chloride to yield the intermediate, N-(2-chloro-4-nitrophenyl)furan-2-carboxamide. This is followed by a chemoselective reduction of the nitro functional group to the corresponding primary amine, affording the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating procedural checkpoints, and authoritative references to ground the methodology in established chemical principles.
Introduction
This compound[1][2] incorporates several key pharmacophores: a furan-2-carboxamide core, a substituted aniline, and a chlorine atom. This unique combination of functional groups makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The synthetic strategy presented herein is robust, scalable, and relies on well-understood chemical transformations, ensuring high yields and purity of the final product. The protocol is divided into two primary stages: amide bond formation and nitro group reduction. Each stage is detailed with meticulous step-by-step instructions, safety considerations, and characterization guidelines.
Overall Synthetic Scheme
The synthesis follows a logical and efficient two-step pathway:
-
Step 1: Acylation. Formation of an amide bond between 2-chloro-4-nitroaniline and 2-furoyl chloride.
-
Step 2: Reduction. Selective reduction of the aromatic nitro group to an amine.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of N-(2-chloro-4-nitrophenyl)furan-2-carboxamide (Intermediate)
Principle and Mechanistic Insight
This step involves a nucleophilic acyl substitution reaction. The amino group of 2-chloro-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furoyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a critical role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. A similar procedure has been successfully employed for the synthesis of N-(2-nitrophenyl)furan-2-carboxamide.[4]
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount (mmol) | Eq. | Mass/Volume |
| 2-Chloro-4-nitroaniline | 121-87-9 | 172.57 | 10.0 | 1.0 | 1.73 g |
| 2-Furoyl chloride | 823-82-5 | 130.52 | 11.0 | 1.1 | 1.44 g (1.1 mL) |
| Pyridine | 110-86-1 | 79.10 | 12.0 | 1.2 | 0.95 g (0.97 mL) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | 50 mL |
| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | - | - | 2 x 25 mL |
| Sat. Sodium Bicarbonate | 144-55-8 | 84.01 | - | - | 2 x 25 mL |
| Brine | N/A | N/A | - | - | 25 mL |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - | q.s. |
Experimental Protocol
Caption: Workflow for the acylation reaction.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-chloro-4-nitroaniline (1.73 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous dichloromethane (25 mL) followed by pyridine (0.97 mL, 12.0 mmol). Stir until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Acyl Chloride Addition: In a separate flask, dissolve 2-furoyl chloride (1.1 mL, 11.0 mmol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the cooled aniline solution over 15-20 minutes using an addition funnel. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove pyridine.
-
Wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove any remaining acid.
-
Wash with brine (1 x 25 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(2-chloro-4-nitrophenyl)furan-2-carboxamide as a yellow solid.
Part 2: Synthesis of this compound (Final Product)
Principle and Mechanistic Insight
This step involves the chemoselective reduction of an aromatic nitro group. The chosen method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the reductant.[5] This method is highly effective and selective, leaving the amide, chloro, and furan functionalities intact.[6][7] The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the palladium surface, where the catalytic reduction occurs. This method is generally clean, high-yielding, and the catalyst can be easily removed by filtration.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount (mmol) | Eq. | Mass/Volume |
| N-(2-chloro-4-nitrophenyl)furan-2-carboxamide | 293737-94-7 | 266.64 | 5.0 | 1.0 | 1.33 g |
| Palladium on Carbon (10%) | 7440-05-3 | 106.42 (Pd) | - | 5-10 mol% | ~70-140 mg |
| Ethanol (or Ethyl Acetate) | 64-17-5 | 46.07 | - | - | 50 mL |
| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 | - | Excess | Balloon or 50 psi |
| Celite® | 61790-53-2 | N/A | - | - | q.s. |
Experimental Protocol
Caption: Workflow for the nitro group reduction.
-
Reaction Setup: To a hydrogenation flask (e.g., a Parr shaker vessel or a thick-walled round-bottom flask) containing a magnetic stir bar, add N-(2-chloro-4-nitrophenyl)furan-2-carboxamide (1.33 g, 5.0 mmol) and ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg, ~7.5 mol%) to the solution. Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or add to the solvent carefully.
-
Inerting the System: Seal the flask, and carefully evacuate the atmosphere and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert environment.
-
Introducing Hydrogen: Evacuate the nitrogen and introduce hydrogen gas. This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or by connecting to a hydrogen cylinder for higher-pressure reactions (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential for efficient contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: The reaction typically takes 2-4 hours. Monitor by TLC for the complete consumption of the starting material. The product amine is often more polar.
-
Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Washing: Wash the Celite® pad with additional ethanol (or the reaction solvent) to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product, this compound, can be purified by recrystallization or column chromatography on silica gel to afford the final product as an off-white or light brown solid.
Safety and Handling
-
2-Furoyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine is flammable and has a strong, unpleasant odor. It is toxic if inhaled or absorbed through the skin.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen.
-
Catalytic Hydrogenation must be performed with extreme caution. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the system is free of leaks and that all air has been replaced with an inert gas before introducing hydrogen. The Pd/C catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the used catalyst to dry in the air; quench it carefully with water.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C11H9ClN2O2 | CID 721121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. N-(2-Nitrophenyl)furan-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
Application Note & Protocols: Leveraging N-(4-amino-2-chlorophenyl)furan-2-carboxamide in High-Throughput Screening for Novel Antibacterial Agents
Abstract
The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The furan-2-carboxamide scaffold has emerged as a promising starting point for the development of such agents. This application note provides a comprehensive guide for the utilization of a specific derivative, N-(4-amino-2-chlorophenyl)furan-2-carboxamide, in a high-throughput screening (HTS) campaign. We will outline a detailed, field-proven protocol for a hypothetical screening effort to identify inhibitors of a bacterial enzyme crucial for pathogen survival. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Introduction: The Rationale for Screening this compound
This compound is a small molecule featuring a furan-2-carboxamide core.[1][2] While specific biological activities for this exact compound are not extensively documented, the broader class of furan-2-carboxamide derivatives has demonstrated significant potential in medicinal chemistry. Notably, structurally related compounds have shown promising antimicrobial and antibiofilm activities.[3][4] For instance, various N-aryl furan-2-carboxamides have exhibited efficacy against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][5] This suggests that the furan-2-carboxamide scaffold can be a valuable pharmacophore for engaging bacterial targets.
The presence of an amino group and a chloro substituent on the phenyl ring of this compound provides chemical handles for potential library synthesis and structure-activity relationship (SAR) studies, making it an attractive candidate for a screening library.[6]
This application note will detail a hypothetical HTS campaign to identify inhibitors of bacterial MurA ligase, a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Due to its essential nature and absence in eukaryotes, MurA is an attractive target for novel antibiotic development.
High-Throughput Screening Workflow
The overall workflow for the HTS campaign is depicted below. This multi-step process is designed to efficiently identify and validate true positive hits from a large compound library.[7]
Figure 1: High-Throughput Screening Workflow for MurA Ligase Inhibitors.
Phase 1: Assay Development and Optimization
The foundation of a successful HTS campaign is a robust and reliable assay.[8] For this campaign, we will develop a fluorescence-based assay to measure the activity of MurA ligase.
Principle of the MurA Ligase Assay
The MurA enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), releasing inorganic phosphate (Pi). We will use a commercially available phosphate detection system that produces a fluorescent signal proportional to the amount of Pi generated. Inhibition of MurA will result in a decrease in the fluorescent signal.
Protocol: Assay Development in 96-well Format
-
Reagent Preparation:
-
Prepare a 2X stock of MurA enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM KCl, 1 mM DTT). The final concentration of the enzyme should be determined empirically to yield a robust signal within a linear range.
-
Prepare a 4X stock of the substrates, PEP and UNAG, in assay buffer. The concentrations should be at or near the Km values to ensure sensitivity to competitive inhibitors.
-
Prepare a stock solution of this compound and control compounds (e.g., a known MurA inhibitor like fosfomycin as a positive control, and DMSO as a negative control) in 100% DMSO.
-
-
Assay Procedure:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
Add 1 µL of compound or control solution to the appropriate wells.
-
Add 25 µL of the 2X MurA enzyme solution to all wells and mix gently.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the 4X substrate solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and detect the generated phosphate using a fluorescent phosphate detection kit according to the manufacturer's instructions.
-
Read the fluorescence intensity on a compatible plate reader.
-
Protocol: Miniaturization and Optimization for 384-well HTS
For high-throughput screening, the assay must be miniaturized to a 384-well format to reduce reagent costs and increase throughput.[8][9]
-
Volume Reduction: Scale down the reaction volumes proportionally (e.g., a final volume of 20-50 µL).[6][8]
-
Reagent Dispensing: Utilize automated liquid handlers for precise and rapid dispensing of reagents.
-
DMSO Tolerance: Determine the maximum DMSO concentration that does not significantly affect enzyme activity (typically <1% v/v).[8]
-
Assay Validation (Z'-factor): Perform a "dry run" using only positive and negative controls to assess the quality and robustness of the assay.[6] The Z'-factor is a statistical measure of assay quality, calculated as:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[6]
| Parameter | 96-well Format | 384-well Format |
| Final Volume | 100 µL | 20 µL |
| Enzyme Conc. | Empirically Determined | Empirically Determined |
| Substrate Conc. | ~Km | ~Km |
| Compound Conc. | Variable | 10 µM (Primary Screen) |
| DMSO Conc. | <1% | <1% |
| Z'-factor | > 0.5 | > 0.5 |
Table 1: Comparison of Assay Parameters for 96-well and 384-well Formats.
Phase 2: Primary High-Throughput Screen
Once the assay is optimized and validated, the primary screen can commence.[9]
Protocol: Pilot and Full Library Screen
-
Pilot Screen: Screen a small, diverse subset of the compound library (e.g., ~2,000 compounds) to ensure the assay performs well in a screening setting and to identify any unforeseen issues.[6] The Z' and Z-factors should remain above 0.5.[6]
-
Full Screen: Screen the entire compound library, including this compound, at a single concentration (e.g., 10 µM).[9]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls on each plate. A common formula is:
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Hit Selection: Define a hit threshold, typically based on a statistical cutoff (e.g., >3 standard deviations from the mean of the library) or a fixed inhibition percentage (e.g., >50% inhibition).
Phase 3: Hit Confirmation and Validation
A significant portion of initial hits from a primary screen can be false positives.[10] Therefore, a rigorous hit confirmation and validation process is crucial.
Protocol: Hit Confirmation and Dose-Response Analysis
-
Re-testing: Re-test the initial hits from the primary screen under the same assay conditions to confirm their activity.
-
Dose-Response Curves: For confirmed hits, perform a dose-response analysis by testing the compounds over a range of concentrations (e.g., 8-10 points in a semi-log dilution series). This will determine the potency (IC50) of the compound.[11]
-
Compound Purity and Identity: It is critical to confirm the purity and chemical identity of the hit compounds, including this compound, through methods like LC-MS and NMR.[10]
Protocol: Orthogonal and Counterscreens
-
Orthogonal Assay: To ensure the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures a different aspect of the enzyme's function.[11] For MurA, an ADP-Glo™ kinase assay could be adapted to measure the production of ADP, which is stoichiometrically equivalent to the consumption of PEP.
-
Counterscreens for Assay Interference: Design experiments to identify compounds that interfere with the detection technology.[10] For our fluorescence-based assay, this would involve testing for autofluorescence or quenching by the compounds at the excitation and emission wavelengths used.
Figure 2: Hit Confirmation and Validation Workflow.
Phase 4: Hit Characterization and Expansion
Validated hits, including this compound if it emerges as a hit, will undergo further characterization to understand their mechanism of action and to begin exploring the structure-activity relationship (SAR).
Preliminary SAR
If this compound is a validated hit, purchase or synthesize analogs to explore the initial SAR.[6][10] Key modifications could include:
-
Varying the substituents on the phenyl ring.
-
Replacing the furan ring with other five-membered heterocycles.
-
Modifying the carboxamide linker.
| Compound | R1 | R2 | IC50 (µM) |
| This compound | -NH2 | -Cl | X |
| Analog 1 | -OH | -Cl | TBD |
| Analog 2 | -NH2 | -H | TBD |
| Analog 3 | -NH2 | -F | TBD |
Table 2: Hypothetical Preliminary SAR Table.
Biophysical Assays for Target Engagement
To confirm direct binding of the hit compound to the MurA enzyme, various biophysical techniques can be employed.[12]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding affinity (KD).[12]
-
Thermal Shift Assay (TSA): A high-throughput method to detect compound binding by measuring changes in protein thermal stability.[12]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, but requires larger amounts of protein.[12]
Successful demonstration of target engagement with these methods provides strong evidence that the compound's activity is mediated through direct interaction with the intended target.[10]
Conclusion
This application note provides a detailed framework for utilizing this compound in a high-throughput screening campaign to discover novel inhibitors of the bacterial enzyme MurA ligase. By following a systematic approach of robust assay development, rigorous hit validation, and detailed characterization, researchers can effectively leverage this promising chemical scaffold in the quest for new antibacterial agents. The protocols and workflows described herein are designed to be adaptable to other targets and screening paradigms, serving as a valuable resource for the drug discovery community.
References
- 1. This compound | C11H9ClN2O2 | CID 721121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N-(4-amino-2-methylphenyl)furan-2-carboxamide|CAS 404832-64-0 [benchchem.com]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. dovepress.com [dovepress.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes & Protocols: N-(4-amino-2-chlorophenyl)furan-2-carboxamide as a Potential Enzyme Inhibitor
Introduction: The Therapeutic Potential of Furan-2-Carboxamides
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this class have been identified as potent inhibitors of various enzymes, demonstrating their potential in developing novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3] The inherent structural features of the furan ring and the carboxamide linkage allow for diverse chemical modifications, enabling the fine-tuning of inhibitory potency and selectivity against specific enzyme targets.[4]
N-(4-amino-2-chlorophenyl)furan-2-carboxamide (PubChem CID: 721121) is a specific derivative within this promising class.[5] While its direct biological targets are yet to be fully elucidated, its structural similarity to other bioactive furan-2-carboxamides suggests a high probability of it functioning as an enzyme inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the enzyme inhibitory potential of this compound. We will outline a strategic workflow, from initial broad-spectrum screening to detailed mechanistic studies, to characterize its activity and identify its potential molecular targets.
Strategic Workflow for Investigating a Novel Potential Enzyme Inhibitor
The journey of characterizing a novel compound like this compound as an enzyme inhibitor follows a logical progression. The primary objective is to first identify if the compound possesses any inhibitory activity and then to systematically narrow down its specific target and mechanism of action.
Figure 1: A generalized workflow for the discovery and characterization of a potential enzyme inhibitor.
Part 1: Primary Screening for Hit Identification
The initial step is to perform a broad-based screening of this compound against a panel of diverse enzymes. This approach maximizes the probability of identifying a "hit," a confirmed instance of inhibitory activity.
Protocol 1: High-Throughput Primary Screening
This protocol is designed for a generic, absorbance-based enzyme assay. It can be adapted for fluorescence or luminescence-based readouts.
Objective: To rapidly assess the inhibitory activity of this compound against a panel of enzymes at a single, high concentration.
Materials:
-
This compound (stock solution in DMSO)
-
Enzyme panel of interest (e.g., kinases, proteases, phosphatases)
-
Appropriate enzyme-specific substrates and buffers
-
Positive control inhibitor for each enzyme
-
96- or 384-well microplates (UV-transparent for absorbance assays)
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a working stock of this compound at a high concentration (e.g., 10 mM in 100% DMSO). From this, create an intermediate dilution in the assay buffer. The final concentration in the assay should be sufficiently high to observe inhibition (e.g., 10-50 µM), while ensuring the final DMSO concentration is low (typically ≤1%) to avoid solvent effects.
-
Assay Plate Setup:
-
Negative Control (0% Inhibition): Add enzyme, substrate, and assay buffer with an equivalent volume of DMSO.
-
Positive Control (100% Inhibition): Add enzyme, substrate, assay buffer, and a known inhibitor at a concentration that gives maximal inhibition.
-
Test Compound: Add enzyme, substrate, assay buffer, and this compound.
-
-
Reaction Initiation: The reaction can be initiated by the addition of either the enzyme or the substrate. The choice depends on the stability of the components and the potential for pre-incubation effects.
-
Incubation: Incubate the plate at the optimal temperature for the specific enzyme for a predetermined time, ensuring the reaction remains in the linear range for the negative control.
-
Signal Detection: Measure the absorbance, fluorescence, or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for the test compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Negative - Signal_Background))
A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative control).
Part 2: IC50 Determination for Hit Validation
Once a hit is identified from the primary screen, the next critical step is to determine its potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Protocol 2: Determining the IC50 Value
Objective: To quantify the potency of this compound against a specific enzyme target.
Materials:
-
Same as Protocol 1, with the target enzyme identified from the primary screen.
Procedure:
-
Serial Dilution: Prepare a series of dilutions of this compound. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: Set up the assay as in Protocol 1, but instead of a single concentration, add the range of concentrations of the test compound.
-
Reaction and Detection: Follow the same procedure for reaction initiation, incubation, and signal detection as in the primary screening protocol.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) [Hypothetical Data] |
| This compound | Kinase X | 5.2 |
| This compound | Protease Y | > 100 (No significant inhibition) |
| Positive Control (Staurosporine) | Kinase X | 0.01 |
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how the inhibitor interacts with the enzyme is crucial for its further development. Enzyme kinetic studies can differentiate between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive).
References
- 1. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives - ProQuest [proquest.com]
- 2. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C11H9ClN2O2 | CID 721121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anti-Cancer Potential of N-(4-amino-2-chlorophenyl)furan-2-carboxamide in Vitro
For: Researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.
Introduction: The Furan-2-Carboxamide Scaffold as a Privileged Motif in Oncology
The furan-2-carboxamide core is a recognized "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[1] In oncology research, this structural motif is particularly noteworthy. Several studies have identified furan-2-carboxamide derivatives with significant antiproliferative and cytotoxic effects against a variety of cancer cell lines.[2][3] The mechanism of action for some of these compounds has been linked to the disruption of critical cellular processes, such as microtubule dynamics, leading to mitotic arrest and the induction of apoptosis.[2]
This document provides a comprehensive guide for the initial in vitro evaluation of N-(4-amino-2-chlorophenyl)furan-2-carboxamide , a novel derivative within this promising class. While specific data on this particular molecule is emerging, the protocols outlined herein are based on established methodologies for characterizing novel chemical entities in cancer cell lines.[4][5] We will proceed with the scientific hypothesis that this compound, like its structural analogues, may exert its effects by inducing cell cycle arrest and apoptosis. These application notes provide a logical workflow, from initial cytotoxicity screening to deeper mechanistic assays, to rigorously assess its potential as an anti-cancer agent.
Hypothesized Mechanism of Action
Based on the known activity of related furan-2-carboxamide compounds[2], we hypothesize that this compound may function as a microtubule-stabilizing agent. Such an action would disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This interference is expected to trigger the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase and, ultimately, the initiation of programmed cell death (apoptosis).[2][6]
Caption: Hypothesized mechanism of action for this compound.
Recommended Experimental Workflow
A systematic, multi-stage approach is essential for characterizing the anti-cancer properties of a novel compound. The following workflow provides a robust framework for moving from broad cytotoxicity assessment to detailed mechanistic insights.
Caption: A logical workflow for the in vitro evaluation of a novel anti-cancer compound.
Quantitative Data Summary: Cytotoxicity Profile
The cytotoxic effect of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cell population.[4] IC50 values should be determined across a panel of relevant cancer cell lines to assess potency and selectivity.
Table 1: Example IC50 Data Table for this compound
| Cell Line | Cancer Type | Doubling Time (Approx.) | Seeding Density (cells/well) | Hypothetical IC50 (µM) after 48h |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | ~38 hours | 8,000 | Data to be determined |
| HeLa | Cervical Adenocarcinoma | ~24 hours | 5,000 | Data to be determined |
| A549 | Lung Carcinoma | ~22 hours | 6,000 | Data to be determined |
| HCT116 | Colorectal Carcinoma | ~18 hours | 5,000 | Data to be determined |
| MCF-10A | Normal Breast Epithelial | ~20 hours | 10,000 | Data to be determined |
Note: The selection of cell lines should be guided by the specific research question. Including a non-cancerous cell line (e.g., MCF-10A) is crucial for assessing cancer-specific cytotoxicity.[3][7]
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[5]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.[5]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the diluted compound solutions to the respective wells.
-
Expert Tip: Include a vehicle control (medium with the same final concentration of DMSO as the highest compound dose) and a positive control (a known cytotoxic drug like Doxorubicin).[8]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[5]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic cells).[13][14]
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated (vehicle) control.
-
Cell Harvesting: After treatment, collect both the floating cells (from the medium) and adherent cells (by gentle trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.[15]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[11]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the 100 µL cell suspension.[16]
-
Trustworthiness Check: It is critical to prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gating on the flow cytometer.[13]
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube and keep the samples on ice, protected from light.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage)
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA stoichiometrically.[17] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[18][19]
Materials:
-
6-well plates
-
Ice-cold 70% Ethanol
-
PI staining solution with RNase A (to prevent staining of double-stranded RNA).[19]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvesting: Harvest the cells by trypsinization, wash once with PBS, and pellet by centrifugation.
-
Fixation: Resuspend the cell pellet (~1 x 10^6 cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[20]
-
Storage: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in this state for several weeks.[19][20]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Use a linear scale for fluorescence measurement and apply a doublet discrimination gate to exclude cell clumps from the analysis.[21]
-
Data Interpretation: A histogram of cell count versus fluorescence intensity will be generated. An accumulation of cells in the G2/M peak and a corresponding decrease in the G1 peak, compared to the control, would support the hypothesis of a G2/M arrest. A sub-G1 peak often indicates the presence of apoptotic cells with fragmented DNA.[17]
-
Protocol 4: Target Validation (Western Blot)
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of key proteins involved in apoptosis and cell cycle regulation.[22] This can help validate the mechanisms suggested by the flow cytometry data.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-Actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well or 10 cm plates and treat with the IC50 concentration of the compound for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet debris.[23]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[23]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[22]
-
Washing: Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Interpretation: An increase in the cleaved forms of Caspase-3 and PARP would confirm apoptosis induction. An increase in the expression of Cyclin B1 could provide further evidence of a G2/M arrest.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. nanocellect.com [nanocellect.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. benchchem.com [benchchem.com]
Application Note: A Phased Approach to the Antimicrobial Evaluation of Novel Furan-2-Carboxamide Compounds
Introduction
Furan-2-carboxamides are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including potential antimicrobial properties.[1][2] The emergence of multidrug-resistant pathogens necessitates a robust and systematic pipeline for the evaluation of new chemical entities. This guide provides an in-depth, phased approach for researchers, scientists, and drug development professionals to comprehensively assess the antimicrobial potential of novel furan-2-carboxamide derivatives. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[3][4][5]
The evaluation is structured into three logical phases:
-
Phase 1: Primary Screening to determine the fundamental antimicrobial activity.
-
Phase 2: Efficacy Characterization to understand the dynamics of microbial killing.
-
Phase 3: Mechanism of Action (MoA) Elucidation to probe the underlying biological targets.
This structured workflow ensures a cost-effective and scientifically rigorous progression from initial hit identification to lead characterization.
Phase 1: Primary Screening - Determining Antimicrobial Potency
Minimum Inhibitory Concentration (MIC) Assay
Principle of the Assay: The MIC is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This assay is critical for quantifying the potency of the novel furan-2-carboxamide compounds and is performed using the broth microdilution method, which is considered a reference method for its accuracy and efficiency.[7][8]
Scientist's Note: Adherence to standardized inoculum density and cation-adjusted Mueller-Hinton Broth (CAMHB) is crucial, as variations can significantly impact MIC values.[9] Always include quality control (QC) strains with known MIC ranges to validate the assay's performance.[10]
Minimum Bactericidal Concentration (MBC) Assay
Principle of the Assay: Following the MIC determination, the MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum.[11] This is determined by sub-culturing the clear wells from the MIC plate onto antibiotic-free agar.
Scientist's Note: The absence of growth on the agar indicates bactericidal action at that concentration. This assay is a critical follow-up to the MIC, providing deeper insight into the compound's lethal effects, which is often a desirable characteristic for therapeutic agents.
Phase 2: Efficacy Characterization - Time-Kill Kinetics
Principle of the Assay: The time-kill kinetic assay provides a dynamic view of a compound's antimicrobial activity over time.[12] By exposing a standardized bacterial population to various concentrations of the furan-2-carboxamide (typically multiples of the MIC) and quantifying viable cells at several time points, a time-kill curve is generated.[13] This reveals the rate and extent of bacterial killing and can confirm bactericidal or bacteriostatic effects. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[11][14]
Scientist's Note: Time-kill assays are invaluable for understanding the pharmacodynamics of a compound.[15] They can reveal concentration-dependent or time-dependent killing, which is critical information for designing effective dosing regimens in later preclinical and clinical stages.
Phase 3: Mechanism of Action (MoA) Elucidation
A critical step in drug development is understanding how a compound exerts its effect. For furan-2-carboxamides, which may possess diverse functionalities, exploring common antimicrobial targets is a logical starting point.[16][17]
Cell Membrane Integrity Assay
Principle of the Assay: The bacterial cytoplasmic membrane is a common target for antimicrobial compounds.[18] Damage to this barrier leads to the dissipation of membrane potential and leakage of cellular contents. The voltage-sensitive fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)], can be used to monitor changes in membrane potential.[19][20] In polarized cells, the dye enters and its fluorescence is quenched. Depolarization, caused by membrane damage, leads to the release of the dye and an increase in fluorescence (dequenching).[18]
Scientist's Note: This is a highly sensitive assay for detecting membrane-active compounds.[21] It is crucial to run controls, including a vehicle control (e.g., DMSO) and a positive control that induces depolarization (e.g., a known membrane-active antibiotic like polymyxin B). For Gram-negative bacteria, the outer membrane can be a barrier; co-incubation with a permeabilizer like polymyxin B nonapeptide (PMBN) may be necessary to assess cytoplasmic membrane effects directly.[19]
DNA Gyrase Inhibition Assay
Principle of the Assay: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and a validated antibiotic target.[22] This enzyme introduces negative supercoils into DNA. An in vitro assay can measure the inhibition of this supercoiling activity. The assay typically uses purified DNA gyrase and a relaxed circular plasmid DNA substrate. In the presence of an inhibitor, the enzyme's ability to supercoil the plasmid is reduced, which can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.[23][24]
Scientist's Note: This is a target-specific assay. A positive result strongly suggests that the furan-2-carboxamide compound interacts directly with DNA gyrase.[25] Including a known gyrase inhibitor (e.g., ciprofloxacin or novobiocin) as a positive control is essential for validating the assay results.[26]
Data Presentation and Interpretation
Workflow for Antimicrobial Evaluation
The overall experimental process follows a structured, tiered approach.
Caption: Phased workflow for evaluating novel antimicrobial compounds.
Quantitative Data Summary
Results should be tabulated for clarity and easy comparison.
Table 1: Example MIC and MBC Data (µg/mL)
| Compound ID | S. aureus ATCC 29213 (MIC) | S. aureus ATCC 29213 (MBC) | E. coli ATCC 25922 (MIC) | E. coli ATCC 25922 (MBC) |
|---|---|---|---|---|
| Furan-A | 4 | 8 | 32 | >64 |
| Furan-B | 2 | 2 | 16 | 16 |
| Vancomycin | 1 | 2 | N/A | N/A |
| Ciprofloxacin | 0.25 | 0.5 | 0.015 | 0.03 |
Interpretation: Compound Furan-B shows potent bactericidal activity against both Gram-positive and Gram-negative bacteria (MBC/MIC ratio ≤ 4). Furan-A is more effective against S. aureus and appears bacteriostatic against E. coli at tested concentrations.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (CLSI/EUCAST Guideline Based)
-
Preparation: Prepare serial two-fold dilutions of the furan-2-carboxamide compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control antibiotic.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Membrane Potential Assay using DiSC3(5)
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend to an OD600 of 0.2.
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark for ~15 minutes to allow the dye to accumulate and quench.
-
Assay Execution: Transfer the cell/dye suspension to a 96-well black plate. Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Compound Addition: Add the furan-2-carboxamide compound at the desired concentration (e.g., 2x MIC).
-
Monitoring: Immediately begin monitoring fluorescence kinetically for 30-60 minutes. An increase in fluorescence indicates membrane depolarization.
-
Controls: Use a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., valinomycin or polymyxin B).
Caption: Principle of the DiSC3(5) membrane potential assay.
References
- 1. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. szu.gov.cz [szu.gov.cz]
- 11. emerypharma.com [emerypharma.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. microbiologyresearch.org [microbiologyresearch.org]
- 22. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 24. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. "Discovery of Novel Bacterial DNA Gyrase Inhibitors" by Eddy E. Alfonso Maqueira [digitalcommons.fiu.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. bio-protocol.org [bio-protocol.org]
Application Note & Protocols: Characterizing the Biological Activity of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Abstract
The discovery of novel small molecules is a cornerstone of therapeutic advancement. N-(4-amino-2-chlorophenyl)furan-2-carboxamide is a novel compound with potential therapeutic applications. Based on the activity of structurally related furan-2-carboxamide derivatives, which have shown promise in antimicrobial and anticancer research, we propose a systematic approach to characterizing its biological effects in an oncology context.[1][2] This guide provides a comprehensive, multi-stage framework for researchers, scientists, and drug development professionals to elucidate the compound's activity, progressing from broad phenotypic screening to more defined mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Introduction: A Strategic Framework for Compound Characterization
This compound is a distinct chemical entity for which the biological activity is not yet extensively documented.[3] When approaching a novel compound, a tiered or sequential assay strategy is most effective. This allows for go/no-go decisions at each stage, conserving resources and building a coherent biological narrative. Our proposed workflow begins with primary screening to assess the compound's general impact on cancer cell viability and cytotoxicity. Positive hits are then advanced to secondary assays to dissect the mechanism of cell death (e.g., apoptosis) and effects on cell cycle progression. Finally, we outline a tertiary, hypothesis-driven approach to identify and validate a specific molecular target, using a kinase inhibition model as a representative example.
Overall Experimental Workflow
The following diagram outlines the strategic workflow for characterizing this compound.
Caption: Figure 1. Sequential Assay Workflow.
Part 1: Primary Screening - Assessing General Antiproliferative Effects
The first critical step is to determine if this compound has a measurable effect on cancer cell proliferation and viability. These assays are typically high-throughput and provide a quantitative measure of the compound's potency, often expressed as a half-maximal inhibitory concentration (IC50).
Protocol 1.1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and no-cell (media only) background controls.
-
Incubation: Incubate the plate for a specified time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: IC50 Values
Results from primary screening should be summarized to compare the compound's potency across different cancer cell lines.
| Cell Line | Histology | IC50 (µM) for this compound |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| HCT116 | Colorectal Carcinoma | 25.1 |
| U87 MG | Glioblastoma | > 50 |
Part 2: Secondary Assays - Elucidating the Mechanism of Action
Once the compound is confirmed to inhibit cell proliferation, the next step is to understand how it achieves this effect. Key questions include whether the compound induces programmed cell death (apoptosis) or causes cells to stop dividing (cell cycle arrest).
Protocol 2.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7][8]
Caption: Figure 2. Principle of Annexin V/PI Staining.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells in a 6-well plate) and treat with this compound at its IC50 and 2x IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: For adherent cells, collect the culture supernatant (which contains floating apoptotic cells) and detach the adherent cells using gentle trypsinization.[8] Combine the supernatant and detached cells. For suspension cells, simply collect the cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes and discarding the supernatant.[7][8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Analysis: Analyze the samples on a flow cytometer within one hour.[7] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method quantifies the DNA content within a cell population. Because cells have twice the amount of DNA in the G2/M phase compared to the G0/G1 phase, staining with a DNA-intercalating dye like PI allows for the differentiation and quantification of cells in each phase of the cell cycle via flow cytometry.[9] Treatment with a compound may cause cells to accumulate in a specific phase, indicating an arrest of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells as described in Protocol 2.1.
-
Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet and add 4-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[10][11] Fix the cells for at least 30 minutes on ice (or store at -20°C for several weeks).[10][12]
-
Washing: Centrifuge the fixed cells (a higher g-force, e.g., 850 x g, may be needed) and wash twice with PBS.[11][12]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS). The RNase A is crucial as PI also binds to double-stranded RNA.[9][11]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze by flow cytometry. Use the linear scale for the PI channel and use a pulse-processing gate (e.g., Area vs. Width) to exclude doublets and aggregates from the analysis.[10][12]
Part 3: Tertiary Assays - Target Identification and Validation (Hypothetical)
If secondary assays suggest a specific mechanism (e.g., G2/M arrest might suggest a microtubule or kinase target), the next phase is to identify the direct molecular target. We will proceed with the hypothesis that this compound is a protein kinase inhibitor, a common mechanism for anticancer drugs.[13]
Protocol 3.1: In Vitro Kinase Inhibition Assay
Principle: Biochemical kinase assays measure the direct ability of a compound to inhibit the enzymatic activity of a purified kinase. Many formats exist, such as those that measure the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced, which is inversely correlated with kinase inhibition.
Caption: Figure 3. Principle of the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, add purified kinase, its specific substrate peptide, and ATP to a kinase buffer (e.g., containing MgCl2).
-
Compound Addition: Add serial dilutions of this compound to the wells. Include "no inhibitor" (positive control) and "no kinase" (background) wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated in the first step back into a detectable ATP-driven luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percentage of inhibition relative to the positive control and determine the IC50 value for direct kinase inhibition.
Protocol 3.2: Western Blotting for Cellular Target Engagement
Principle: A biochemical assay demonstrates direct inhibition of a purified enzyme. A cell-based assay is required to confirm that the compound engages and inhibits its target within a living cell. If the compound inhibits a specific kinase, the phosphorylation of that kinase's downstream substrates should decrease. This can be detected using phospho-specific antibodies via Western blot.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the compound at various concentrations. Lyse the cells in a buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[14][15] Keep samples on ice at all times.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). Pre-wet PVDF membranes in methanol.[15]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk, as it contains phosphoproteins (casein) that can cause high background.[14][16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate. In a separate blot, probe for the total amount of the substrate protein to ensure changes are due to phosphorylation, not protein degradation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A decrease in the phospho-specific signal with increasing compound concentration indicates successful target engagement in the cell.
References
- 1. N-(4-amino-2-methylphenyl)furan-2-carboxamide|CAS 404832-64-0 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C11H9ClN2O2 | CID 721121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Elucidating the Mechanism of Action for N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-(4-amino-2-chlorophenyl)furan-2-carboxamide is a novel heterocyclic compound belonging to the furan-2-carboxamide class, a scaffold known to exhibit a range of biological activities, including antimicrobial and anticancer potential.[1][2][3][4][5] The precise mechanism of action for this specific derivative is currently uncharacterized. This document provides a comprehensive, phased experimental strategy designed to systematically investigate and elucidate the molecular mechanism of action (MoA) of this compound. The protocols herein are designed to be self-validating, guiding the researcher from initial phenotypic characterization to target identification, pathway analysis, and final validation.
Introduction: The Imperative of Mechanistic Insight
The discovery of a biologically active small molecule is the first step in a long journey toward a potential therapeutic. This compound (PubChem CID: 721121) represents such a starting point.[6] While its structural relatives have shown promise, a deep understanding of its MoA is critical for further development.[3][4] Elucidating the MoA allows for the identification of a drug's molecular target, explains its physiological effects, aids in optimizing drug selectivity, and helps predict potential side effects.[7]
This guide presents a logical, multi-phase workflow. We will begin with broad, cell-based phenotypic assays to understand the compound's functional effect. Subsequently, we will employ advanced proteomics techniques to identify its direct molecular target(s). Finally, we will delineate the downstream signaling pathways affected by target engagement and validate these findings to construct a robust mechanistic hypothesis.
Phase 1: Phenotypic Profiling & Potency Determination
Causality: Before seeking a specific molecular target, it is essential to understand the compound's overall effect on cellular health and proliferation.[8][9] This initial "phenotypic screen" provides the fundamental parameters of potency (e.g., IC50) and the cellular context in which the compound is active. These data are crucial for designing subsequent, more targeted experiments.
Core Protocol: Cell Viability Assessment via Resazurin Reduction Assay
This colorimetric assay is a robust and sensitive method for quantifying metabolically active, viable cells.[10] The reduction of the blue resazurin dye to the pink, fluorescent resorufin by cellular dehydrogenases is directly proportional to the number of living cells.[11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a panel of relevant cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well microplate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series in culture medium to create 2X working concentrations (e.g., from 200 µM to 1.28 nM).
-
Remove the medium from the seeded plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell doubling time.[10]
-
-
Assay Development:
-
Prepare a 0.15 mg/mL resazurin solution in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until a color change is apparent.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data by setting the vehicle-only control as 100% viability and wells with no cells as 0% viability.
-
Plot the normalized viability (%) against the log-transformed compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | 5.1 |
| HCT116 | Colon Cancer | 1.8 |
| PC-3 | Prostate Cancer | > 50 |
Workflow Visualization:
Caption: Workflow for determining compound potency (IC50).
Phase 2: Target Deconvolution - Unmasking the Molecular Target
Causality: Once a cellular phenotype (e.g., cytotoxicity) is established, the next critical step is to identify the direct molecular target(s) of the compound.[12] This process, known as target deconvolution, links the compound's chemical structure to a specific protein interaction. We will describe two powerful, orthogonal approaches: a label-free method (CETSA) and an affinity-based method (Kinobeads).
Core Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a first-in-class method for assessing target engagement in intact cells and tissues.[13] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[14][15] This thermal stabilization can be detected and quantified.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells (e.g., HCT116, based on IC50 data) to ~80% confluency in 10 cm plates.
-
Treat cells with the compound at a relevant concentration (e.g., 10x IC50) or with vehicle (DMSO) for 2-4 hours.
-
-
Thermal Challenge:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[15]
-
-
Cell Lysis & Fractionation:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[16]
-
-
Protein Detection:
-
Carefully collect the supernatant.
-
Analyze the amount of a specific protein remaining in the soluble fraction by Western Blotting.[17] Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody against a candidate target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, direct binding.[13]
-
Workflow Visualization:
Caption: CETSA workflow for verifying target engagement.
Core Protocol 2: Kinobeads Affinity-Purification Mass Spectrometry
Given that a vast number of small molecule inhibitors target protein kinases, a kinome-wide profiling approach is a high-yield strategy.[18] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which can be used to enrich a large portion of the expressed kinome from a cell lysate.[19][20]
Step-by-Step Methodology:
-
Lysate Preparation:
-
Lyse cultured cells (e.g., HCT116) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration (e.g., via BCA assay).[20]
-
-
Competitive Binding:
-
Aliquot the cell lysate. Incubate separate aliquots with increasing concentrations of free this compound or vehicle (DMSO) for 1 hour at 4°C. This is the competition step.
-
-
Kinase Enrichment:
-
Add Kinobeads slurry to each lysate and incubate for 1-2 hours at 4°C with gentle rotation. Kinases not bound by the free compound will bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an SDS-containing buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) if quantitative multiplexing is desired.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins pulled down in each condition.
-
For each identified kinase, plot its relative abundance against the concentration of the free compound. Proteins that are direct targets will show a dose-dependent decrease in bead binding, as they are outcompeted by the free compound.[21] This allows for the determination of binding affinity (EC50).
-
Phase 3: Signaling Pathway Analysis
Causality: Identifying a target protein is a landmark achievement, but understanding its functional consequence is paramount. Does binding inhibit or activate the protein? How does this engagement perturb the intricate network of cellular signaling? Phosphoproteomics provides a global, unbiased snapshot of the signaling state of a cell, making it an ideal tool to answer these questions.[22][23]
Core Protocol: Quantitative Phosphoproteomics
This approach measures changes in thousands of protein phosphorylation sites simultaneously after compound treatment, revealing which signaling pathways are modulated.[24]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Grow cells to ~80% confluency. Treat with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours) to capture both early and late signaling events. Include a vehicle control.
-
-
Lysis and Protein Digestion:
-
Lyse cells in a denaturing buffer containing phosphatase and protease inhibitors.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Because phosphopeptides are of low abundance, they must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer. The instrument will sequence the peptides and identify the precise location of the phosphorylation sites.
-
-
Data Analysis & Interpretation:
-
Use specialized software (e.g., MaxQuant) to identify and quantify thousands of phosphosites.
-
Determine which phosphosites show statistically significant changes in abundance upon compound treatment.
-
Perform pathway enrichment analysis using databases like KEGG or Reactome to identify which signaling pathways are most significantly affected.[25]
-
Use kinase substrate motif analysis to predict which upstream kinases may be activated or inhibited.[26]
-
Hypothetical Signaling Pathway Modulation:
Caption: Model of compound inhibiting a target kinase.
Phase 4: Mechanistic Validation
Causality: The large-scale, discovery-based data from proteomics experiments generate strong hypotheses. However, these hypotheses must be rigorously validated using orthogonal, lower-throughput methods.[27] Western blotting is the gold-standard technique for confirming changes in the expression or post-translational modification of specific proteins.[28]
Core Protocol: Western Blotting for Pathway Protein Phosphorylation
This protocol will validate the key phosphorylation changes identified in the phosphoproteomics experiment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare cell lysates from cells treated with the compound or vehicle, as described in the phosphoproteomics protocol.
-
Determine protein concentration to ensure equal loading.[27]
-
-
SDS-PAGE and Transfer:
-
Denature protein samples in Laemmli buffer.[29]
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins electrophoretically to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[30]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a protein of interest (e.g., anti-phospho-SubstrateA).
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
-
Stripping and Re-probing:
-
To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the antibodies from the membrane using a stripping buffer.[31]
-
Re-probe the same membrane with an antibody that recognizes the total (pan) protein of interest (e.g., anti-total-SubstrateA).
-
-
Data Analysis:
-
Quantify the band intensities for both the phospho-specific and total protein blots.
-
Normalize the phospho-protein signal to the total protein signal for each sample. This confirms that the compound specifically affects phosphorylation.
-
Validation Workflow:
Caption: Workflow for validating phosphoproteomic hits.
Conclusion: Synthesizing a Cohesive Mechanism of Action
By systematically progressing through these four phases, a researcher can build a comprehensive and well-validated model for the mechanism of action of this compound. The data from phenotypic screening (Phase 1) provides the cellular context and potency. Target deconvolution (Phase 2) identifies the direct binding partner(s). Pathway analysis (Phase 3) reveals the downstream consequences of this binding event on a global scale. Finally, targeted validation (Phase 4) confirms these specific pathway effects. The integration of these orthogonal datasets provides a high degree of confidence in the proposed MoA, paving the way for rational drug optimization and further preclinical development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. N-(4-amino-2-methylphenyl)furan-2-carboxamide|CAS 404832-64-0 [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C11H9ClN2O2 | CID 721121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bmbreports.org [bmbreports.org]
- 19. discover.library.noaa.gov [discover.library.noaa.gov]
- 20. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphoproteomics in analyzing signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 25. peerj.com [peerj.com]
- 26. Pathway analysis with PhosR • PhosR [pyanglab.github.io]
- 27. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. Western blot protocol | Abcam [abcam.com]
- 31. youtube.com [youtube.com]
Application Notes and Protocols for the Evaluation of N-(4-amino-2-chlorophenyl)furan-2-carboxamide as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Cytoskeleton in Cancer Therapy
The microtubule cytoskeleton, a dynamic network of protein filaments, is essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Microtubules are polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[2]
The crucial role of microtubule dynamics in cell proliferation has made tubulin a key target for the development of anticancer drugs.[3] Agents that disrupt tubulin polymerization can be broadly categorized as either microtubule-stabilizing or -destabilizing agents.[3] Both classes of drugs interfere with the normal function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4]
Furan-2-carboxamide derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[5][6] This application note provides a comprehensive guide for the investigation of a specific analog, N-(4-amino-2-chlorophenyl)furan-2-carboxamide , as a potential inhibitor of tubulin polymerization. The following sections detail the hypothesized mechanism of action and provide detailed protocols for the in vitro and cell-based assays required to characterize its activity.
Hypothesized Mechanism of Action
It is hypothesized that this compound functions as a microtubule-destabilizing agent. By binding to tubulin, the compound may inhibit the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics is expected to activate the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Figure 1: Hypothesized mechanism of this compound.
Experimental Workflow for Compound Characterization
The comprehensive evaluation of this compound as a tubulin polymerization inhibitor involves a multi-step process. This workflow begins with a direct assessment of the compound's effect on tubulin polymerization in a cell-free system. Subsequently, cell-based assays are employed to determine its cytotoxic activity and its impact on the cell cycle in cancer cell lines.
Figure 2: Recommended workflow for experimental validation.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of the test compound on the polymerization of purified tubulin in a cell-free system.[1] The polymerization process is monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[7]
Materials:
-
Tubulin (>99% pure)[7]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[2]
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)[2]
-
Nocodazole (positive control for inhibition)[1]
-
Paclitaxel (positive control for enhancement)[1]
-
This compound
-
DMSO (vehicle)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control at 37°C
Protocol:
-
Preparation of Reagents:
-
Prepare a 10x stock of the test compound and controls (Nocodazole, Paclitaxel) in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter dye.[1][2] Keep this mix on ice.
-
-
Assay Setup:
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes at 37°C.[2]
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves.[1] A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.[7]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compound on cancer cell lines by measuring the metabolic activity of viable cells.[8]
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
96-well, clear, flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).[10]
| Compound | Cell Line | IC50 (µM) |
| This compound | Enter Cell Line | Enter Value |
| This compound | Enter Cell Line | Enter Value |
| Doxorubicin (Control) | Enter Cell Line | Enter Value |
| Table 1: Template for summarizing cell viability data. |
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11] A G2/M arrest is a hallmark of tubulin-targeting agents.[12]
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A and Triton X-100)[13]
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat the cells with the test compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[15]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13][16] An accumulation of cells in the G2/M phase in the treated sample compared to the control is indicative of mitotic arrest.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-amino-2-methylphenyl)furan-2-carboxamide|CAS 404832-64-0 [benchchem.com]
- 6. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. New microtubule polymerization inhibitors comprising a nitrooxymethylphenyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Welcome to the technical support center for the synthesis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The core of this synthesis involves an acylation reaction, specifically the formation of an amide bond between 4-amino-2-chlorophenol and an activated furan-2-carboxylic acid derivative, typically 2-furoyl chloride. This reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2][3] The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbonyl carbon of the acyl chloride.[2][4] This is followed by the elimination of a chloride ion to form the stable amide product.[1]
Achieving a high yield of a pure product can be challenging due to potential side reactions and the properties of the starting materials. This guide will address these challenges directly, providing practical, experience-based solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Poor Quality of Starting Materials:
-
4-Amino-2-chlorophenol: This starting material can be susceptible to oxidation, leading to colored impurities and reduced reactivity. The purity of commercially available 4-amino-2-chlorophenol is typically around 98%.[5] It is crucial to use a high-purity starting material or purify it before use.
-
2-Furoyl Chloride: This reagent is highly reactive and sensitive to moisture.[6][7] Hydrolysis of 2-furoyl chloride to 2-furoic acid will prevent the desired acylation from occurring. Always use freshly distilled or newly purchased 2-furoyl chloride and handle it under anhydrous conditions.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Amide formation from acyl chlorides is often exothermic and can be vigorous.[] Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, a temperature that is too low may result in a slow or incomplete reaction. It is recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.[9]
-
Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[9][10] The solvent must be anhydrous to prevent hydrolysis of the 2-furoyl chloride.
-
Base: A base, such as triethylamine or pyridine, is typically added to neutralize the HCl gas that is formed during the reaction.[2][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess of the amine starting material can also serve this purpose.[2]
-
-
Inefficient Reaction Work-up and Purification:
-
Product Loss During Extraction: The product may have some solubility in the aqueous phase during work-up. Ensure thorough extraction with an appropriate organic solvent.
-
Improper Purification Technique: The choice of purification method is important. Column chromatography is often effective for separating the desired product from unreacted starting materials and byproducts.[10] Recrystallization can also be a viable method for obtaining a highly pure product.[11]
-
Problem 2: Presence of Significant Impurities in the Final Product
Possible Causes & Solutions
-
Diacylation: The presence of two nucleophilic sites (the amino group and the hydroxyl group) on 4-amino-2-chlorophenol can potentially lead to the formation of a diacylated byproduct where both the amine and the hydroxyl group have reacted with 2-furoyl chloride.
-
Solution: Control the stoichiometry of the reagents carefully. Using a slight excess of the 4-amino-2-chlorophenol can help to minimize diacylation. The amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation over O-acylation.[12]
-
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in the crude product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
Side Products from Decomposition: At elevated temperatures or in the presence of impurities, the starting materials or the product may decompose.
-
Solution: Maintain careful temperature control throughout the reaction and purification process.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis? A1: The yield can vary significantly depending on the scale, purity of reagents, and reaction conditions. With optimized conditions, yields of over 78% have been reported for similar amide synthesis reactions in industrial applications.[13] Some lab-scale syntheses of similar furan-2-carboxamides have reported yields ranging from 32% to 83%.[9]
Q2: How can I confirm the identity and purity of my final product? A2: Standard analytical techniques should be used to characterize the final product. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[9]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[11]
Q3: Are there any safety precautions I should be aware of? A3: Yes, several safety precautions are essential:
-
2-Furoyl Chloride: This is a corrosive liquid and a lachrymator.[6][14] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Amino-2-chlorophenol: This compound can be toxic.[15][16] Avoid inhalation and skin contact.
-
Solvents: Dichloromethane and other organic solvents are volatile and flammable. Work in a well-ventilated area and away from ignition sources.
Q4: Can I use a different acylating agent instead of 2-furoyl chloride? A4: While 2-furoyl chloride is a common choice due to its high reactivity, other acylating agents can be used.[17] For example, 2-furoic acid can be coupled with the amine using a coupling agent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).[10] Acid anhydrides are also potential acylating agents.[17] The choice of acylating agent will affect the reaction conditions and work-up procedure.
Experimental Protocols
Recommended Synthesis Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-Amino-2-chlorophenol
-
2-Furoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chlorophenol (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-furoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 18-24 hours, monitoring the progress by TLC.[9]
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Visualizations
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stoichiometry | 4-amino-2-chlorophenol: 1.0 eq | Minimizes waste and potential for side reactions. |
| 2-Furoyl chloride: 1.05 eq | A slight excess ensures complete consumption of the limiting reagent. | |
| Base (e.g., Triethylamine): 1.1 eq | Neutralizes the HCl byproduct, preventing amine protonation.[2] | |
| Temperature | Initial: 0 °C, then warm to RT | Controls the initial exothermic reaction and prevents degradation.[][9] |
| Reaction Time | 18-24 hours | Allows for the reaction to proceed to completion, should be monitored by TLC.[9] |
| Purity of Starting Materials | >98% | Impurities can lead to side reactions and lower yields.[5] |
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. 4-氨基-2-氯苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 7. 2-Furoyl chloride 95 527-69-5 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2518057A1 - Process for the purification of rufinamide - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. ir.library.louisville.edu [ir.library.louisville.edu]
- 15. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acylation Overview, Mechanism & Agents | Study.com [study.com]
Technical Support Center: Purification of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Welcome to the technical support guide for the purification of N-(4-amino-2-chlorophenyl)furan-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its purification?
A1: The purification strategy is dictated by the molecule's key functional groups and structural properties:
-
Amide Linkage: This group is polar and capable of strong hydrogen bonding, which can lead to high melting points and challenging solubility.
-
Primary Aromatic Amine (-NH2): This is a basic group that can be protonated. This property can be exploited for purification via acidic washes or salt formation but also makes the compound sensitive to degradation on acidic stationary phases like silica gel.[1]
-
Chlorophenyl and Furan Rings: These aromatic systems introduce rigidity and planarity, which are favorable for crystallization.[2] However, they also contribute significant non-polar character.
-
Polarity Conflict: The molecule possesses both polar (amide, amine) and non-polar (aromatic rings) regions, giving it an intermediate and sometimes problematic polarity that complicates solvent selection for both recrystallization and chromatography.
Q2: Should I choose recrystallization or column chromatography as my primary purification method?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is often the preferred first choice for purifying amides, especially at a larger scale. It can be highly effective, less solvent-intensive than chromatography, and can sometimes prevent the yield loss associated with product adsorption onto a column stationary phase.[3] Success hinges on finding a suitable solvent system.
-
Column Chromatography is indispensable when impurities have similar solubility profiles to the product or when dealing with complex mixtures.[4] For furan-2-carboxamide derivatives, flash column chromatography is a commonly reported and effective method.[5][6] However, the acidic nature of standard silica gel can sometimes lead to product degradation or irreversible adsorption, especially given the basic amino group.
Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing a purification strategy for this compound.
Caption: A decision workflow for purifying the target compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique based on the principle that the solubility of most solids increases with temperature.[7]
Q3: My compound won't dissolve in any single solvent, or it's soluble in everything I try. How do I find a suitable solvent system?
A3: This is a classic challenge for molecules with mixed polarity. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Troubleshooting Protocol: Solvent Screening
-
Start with Single Solvents: Place ~20-30 mg of your crude material into several test tubes. Add 0.5 mL of a single solvent to each tube. Observe solubility at room temperature and then heat to boiling.
-
Evaluate Polarity Range: Test a range of solvents from non-polar to polar. See the table below for suggestions.
-
Use a Binary Solvent System: If no single solvent works, a two-solvent system is the next step.
-
Find a "soluble" solvent that dissolves your compound readily at room temperature.
-
Find a "non-soluble" (or "anti-solvent") in which your compound is insoluble but that is miscible with the "soluble" solvent.
-
Procedure: Dissolve your compound in a minimum amount of the hot "soluble" solvent. Then, add the "non-soluble" solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the hot "soluble" solvent to clarify, then allow it to cool slowly.[8]
-
Table 1: Recrystallization Solvent Suggestions
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexanes/Heptane | Non-Polar | 69 / 98 | Good as an anti-solvent. Unlikely to dissolve the compound alone. |
| Toluene | Non-Polar | 111 | Can be effective for aromatic compounds.[1] |
| Ethyl Acetate (EtOAc) | Intermediate | 77 | A good starting point. Often used in chromatography of similar amides.[5] |
| Acetone | Intermediate | 56 | A polar aprotic solvent that can be effective for amides.[3] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Often gives excellent results for recrystallizing amides.[3] |
| Isopropanol (IPA) | Polar Protic | 82 | A common choice for moderately polar compounds. |
| Ethanol (EtOH) | Polar Protic | 78 | May be too good a solvent unless used in a binary system with water or hexanes.[3][8] |
| Water | Very Polar | 100 | Unlikely to work alone but can be an effective anti-solvent with ethanol or acetone. |
Q4: I got crystals, but they are oily, discolored, or my yield is very low. What went wrong?
A4: This usually points to issues with cooling rate, supersaturation, or the presence of specific impurities.
-
Oily Product: This often happens if the solution is cooled too quickly, causing the compound to "crash out" as an amorphous oil rather than forming an ordered crystal lattice. Ensure slow, undisturbed cooling to room temperature, followed by further cooling in an ice bath. Seeding the solution with a previously formed pure crystal can help induce proper crystallization.
-
Discolored Crystals: If your product is colored, it may indicate trapped, colored impurities. You can try adding a small amount of activated charcoal to the hot solution before filtering it. The charcoal adsorbs high-molecular-weight, colored impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Low Yield: This can be caused by using too much solvent, not allowing sufficient time for crystallization, or the product having significant solubility even at low temperatures. Try to concentrate the mother liquor (the liquid left after filtration) and cool it again to recover a second crop of crystals.
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4]
Q5: My compound streaks badly on a silica TLC plate and I get poor separation during column chromatography. Why is this happening?
A5: Streaking (tailing) on silica gel is a common problem for compounds containing basic amine groups. The slightly acidic nature of silica's silanol groups (Si-OH) can strongly and sometimes irreversibly interact with the basic -NH2 group, leading to poor peak shape and low recovery.[9]
Troubleshooting Protocol: Reducing Tailing on Silica Gel
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (e.g., 0.1-1% by volume). This deactivates the acidic sites on the silica, preventing strong interaction with your compound.
-
Use a Deactivated Stationary Phase: Consider using alumina (neutral or basic) or a commercially available deactivated silica gel.[9]
-
Switch to Reversed-Phase Chromatography: If tailing persists, the compound may be better suited for reversed-phase chromatography. Here, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (like acetonitrile/water or methanol/water).[10][11] This method separates based on hydrophobicity and avoids the issues with acidic silica.
Q6: My compound either stays at the baseline (Rf=0) or runs with the solvent front (Rf=1) on TLC. How do I select the right mobile phase?
A6: This indicates the solvent system is either not polar enough to move your compound or too polar, eluting everything without separation.[4] The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 for good separation on a column.
Troubleshooting Protocol: Mobile Phase Optimization
-
If Rf is too low (at baseline): The mobile phase is not polar enough. Gradually increase the percentage of the more polar solvent. For a hexane/ethyl acetate system, you might move from 10% EtOAc to 30%, 50%, and so on. If you reach 100% EtOAc and the Rf is still low, switch to a more polar system, such as dichloromethane/methanol.[12]
-
If Rf is too high (at solvent front): The mobile phase is too polar. Decrease the percentage of the polar solvent.
-
Start with Common Systems: For furan-carboxamides, solvent systems like Hexane-Ethyl Acetate and Ethyl Acetate-Methanol are common starting points.[5]
Column Chromatography Troubleshooting Flowchart
Caption: A troubleshooting flowchart for common column chromatography issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Purification [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
troubleshooting unexpected results in assays with N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Welcome to the technical support center for N-(4-amino-2-chlorophenyl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in biochemical and cell-based assays involving this compound. As a novel investigational molecule, understanding its behavior is critical for generating robust and reproducible data. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Foundational Troubleshooting - Compound Integrity & Handling
This section addresses the most common source of assay variability: the physical and chemical properties of the test compound itself. Before questioning complex biological interactions, it is essential to validate that the compound is stable, soluble, and handled correctly.
FAQ 1.1: My IC₅₀ values for the compound are inconsistent between experiments. What's the first thing I should check?
Inconsistent potency is frequently traced back to issues with compound handling and storage.[1][2] The integrity of your compound stock is the foundation of reproducible results.
Core Areas to Investigate:
-
Compound Stability: this compound, like many small molecules, can degrade over time, especially when subjected to repeated freeze-thaw cycles.[3] It is best practice to aliquot stock solutions into single-use volumes to minimize this risk.[2] For long-term storage, solid compound should be kept at -20°C or -80°C, while DMSO stock solutions should be stored at -20°C under low humidity.[4][5][6]
-
Solubility in DMSO: While DMSO is a powerful solvent, compounds can still precipitate out of concentrated stock solutions over time, especially during freezing. Before each use, visually inspect your stock solution for any precipitate. If observed, gently warm the vial to 37°C and vortex to redissolve.
-
Aqueous Solubility & Precipitation: The most critical factor is the compound's solubility in your final assay buffer. A compound that precipitates in the assay will have a lower effective concentration, leading to a misleadingly high IC₅₀. Visually inspect your assay plates for any signs of precipitation (cloudiness, particulates).
Troubleshooting Action Plan:
-
Always use freshly prepared or properly stored single-use aliquots for each experiment.
-
Centrifuge your stock solution vial briefly before opening to ensure any condensation or precipitate is pelleted.
-
Determine the kinetic solubility of the compound in your specific assay buffer to ensure you are working below its solubility limit.
FAQ 1.2: I suspect the compound is precipitating in my aqueous assay buffer. How can I confirm and mitigate this?
This is a critical concern, as precipitation is a primary cause of non-specific inhibition and poor data quality.[7]
Confirmation Protocol: Visual and Instrumental Assessment
-
Visual Turbidity Check: Prepare dilutions of the compound in your assay buffer to the highest concentration you plan to test. Let them sit at the assay temperature for 30 minutes. Visually inspect against a dark background for any haziness or Tyndall effect (light scattering).
-
Dynamic Light Scattering (DLS): For a quantitative assessment, DLS is the gold standard.[8] It can detect the formation of sub-visible aggregates and precipitates. A sharp increase in particle size or polydispersity index (PDI) as concentration increases is a clear indicator of aggregation.[9]
| Parameter | Indication of Good Solubility | Indication of Aggregation/Precipitation |
| Particle Size (Z-average) | < 10 nm | > 30 nm and increasing with concentration[9] |
| Polydispersity Index (PDI) | < 0.2 | > 0.4 |
| Count Rate | Stable and proportional to concentration | Sharp, erratic increases |
Mitigation Strategies:
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.5%) and consistent across all wells.[10]
-
Include a Surfactant: For biochemical assays, the inclusion of a non-ionic detergent like 0.01% Triton X-100 can often prevent aggregation-based inhibition.[11] If the compound's potency significantly decreases in the presence of a detergent, it strongly suggests the original activity was due to aggregation.[9]
-
Lower the Compound Concentration: The most straightforward solution is to test the compound at concentrations below its determined solubility limit.[7]
Section 2: Biochemical Assay Troubleshooting
Once compound integrity is assured, the next step is to investigate potential artifacts and interference specific to your assay technology. These issues are often referred to as Pan-Assay Interference Compounds (PAINS).[12][13]
FAQ 2.1: The compound shows potent inhibition in my primary biochemical screen, but the results are not reproducible. Could it be an assay artifact?
Yes, this is a classic sign of an assay artifact. Many compounds, particularly those with reactive functional groups or specific physicochemical properties, can interfere with assay readouts without genuinely inhibiting the target.[14][15] This is especially common in fluorescence- and absorbance-based assays.[16]
Common Mechanisms of Assay Interference:
-
Compound Aggregation: As discussed, aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results.[7] This is one of the most frequent causes of promiscuous inhibition.[8][9]
-
Fluorescence Interference: The this compound structure contains aromatic rings, which can possess intrinsic fluorescence (autofluorescence) or quench the signal from a fluorescent probe.[16][17]
-
Autofluorescence: The compound itself emits light at the detection wavelength, causing an artificially high signal (false negative in an inhibition assay) or high background.[17]
-
Fluorescence Quenching: The compound absorbs the excitation or emission energy from the assay's fluorophore, leading to an artificially low signal (false positive in an inhibition assay).[16][17]
-
-
Reactivity: The compound may react directly and covalently with the target protein, often via nucleophilic residues like cysteine.[13] This can lead to potent, irreversible inhibition that is often non-specific.
Workflow for Diagnosing Assay Interference
Caption: Workflow for troubleshooting suspected compound aggregation and interference.
FAQ 2.2: My assay is luminescence-based (e.g., Kinase-Glo®). Can this compound still interfere?
Yes. While luminescence assays are generally less susceptible to interference than fluorescence assays, artifacts can still occur.[18]
Potential Interference Mechanisms:
-
Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme used in the assay readout, leading to a lower light signal and a false-positive result for kinase inhibition.
-
ATP Stabilization/Degradation: The compound could interfere with ATPases in the assay system or chemically interact with ATP, altering the available substrate for luciferase.
Protocol: Luciferase Counter-Screen
This essential control test determines if your compound directly inhibits the reporter enzyme.
-
Plate Setup: Use a standard assay plate (e.g., 384-well white plate).
-
Reagents:
-
Your compound serially diluted in assay buffer.
-
A fixed, physiologically relevant concentration of ATP (e.g., 10 µM) in assay buffer.
-
Luciferase enzyme solution (e.g., from a Kinase-Glo® kit).
-
-
Procedure:
-
Add your compound dilutions to the wells.
-
Add the ATP solution to all wells. Crucially, do not add your kinase or substrate.
-
Add the luciferase reagent.
-
Incubate for 10 minutes and read luminescence.
-
-
Interpretation: If you observe a dose-dependent decrease in luminescence, your compound is inhibiting luciferase and the primary assay results are unreliable.[11]
Section 3: Cell-Based Assay Troubleshooting
Moving from a biochemical to a cellular environment introduces new layers of complexity, including membrane permeability, cytotoxicity, and metabolism.
FAQ 3.1: The compound is potent in my biochemical kinase assay but shows weak or no activity in my cell-based phospho-protein assay. What's the disconnect?
This is a very common challenge in drug discovery and points to issues beyond simple target engagement.
Primary Causes for Biochemical vs. Cellular Potency Discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The physicochemical properties (e.g., high polarity, large size) of this compound would need to be assessed to predict this.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium (like albumin) or non-specifically to intracellular proteins, reducing the free concentration available to engage the target.
-
Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Rapid Metabolism: The compound may be quickly metabolized by cellular enzymes into an inactive form.
-
Cellular ATP Concentration: In kinase assays, the intracellular concentration of ATP is very high (~1-10 mM). If your compound is an ATP-competitive inhibitor, it will face immense competition in a cellular context, often resulting in a significant loss of potency compared to a biochemical assay run at a lower ATP concentration.[2]
Troubleshooting Strategy for Potency Discrepancy
Caption: Decision tree for investigating biochemical vs. cellular potency differences.
FAQ 3.2: How do I distinguish true target inhibition from general cytotoxicity?
This is crucial for validating that your compound's effect is specific.
Action Plan:
-
Run a Cytotoxicity Assay in Parallel: Always run a general cell viability assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion) using the same cell line, compound concentrations, and incubation time as your functional assay.
-
Compare EC₅₀ (Functional) vs. CC₅₀ (Cytotoxic):
-
A good selectivity window is observed when the EC₅₀ for your functional endpoint (e.g., inhibition of phosphorylation) is at least 10-fold lower than the CC₅₀. This suggests the observed effect is target-specific.
-
If the EC₅₀ and CC₅₀ values are very close, the observed "inhibition" in your functional assay is likely just a consequence of the cells dying.[14]
-
References
- 1. beckman.com [beckman.com]
- 2. benchchem.com [benchchem.com]
- 3. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dispendix.com [dispendix.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. benchchem.com [benchchem.com]
- 12. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 13. longdom.org [longdom.org]
- 14. drughunter.com [drughunter.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing Reaction Conditions for Furan-2-Carboxamide Synthesis
Welcome to the technical support guide for the synthesis of furan-2-carboxamide and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis of these valuable heterocyclic motifs. Furan-2-carboxamides are prevalent scaffolds in pharmaceuticals and advanced materials, making their efficient synthesis a critical objective.
This guide provides field-proven insights and evidence-based protocols to help you navigate the common challenges in amide bond formation, troubleshoot suboptimal reactions, and optimize your synthetic strategy for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing furan-2-carboxamide from furan-2-carboxylic acid?
The most common and reliable strategy is the condensation of furan-2-carboxylic acid (furoic acid) with an appropriate amine.[1][2] However, a direct reaction between the carboxylic acid and the amine is generally inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid must first be "activated." The two principal activation methods are:
-
Conversion to an Acyl Halide: The carboxylic acid is converted to a highly reactive furan-2-carbonyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This intermediate readily reacts with the amine to form the amide.
-
Use of Coupling Reagents: A wide variety of coupling reagents are used to generate an in situ activated intermediate (e.g., an active ester) that is susceptible to nucleophilic attack by the amine.[6][7] This is often the preferred method for substrates with sensitive functional groups due to milder reaction conditions.
Q2: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the presence of other functional groups, and cost considerations.[6] Common classes include:
-
Carbodiimides (e.g., DCC, EDC, DIC): These are widely used and cost-effective.[4][8] They activate the carboxylic acid to form a reactive O-acylisourea intermediate.[8] A major drawback of DCC is the formation of a dicyclohexylurea byproduct that can be difficult to remove, whereas EDC's urea byproduct is water-soluble, simplifying purification.[9]
-
Aminium/Uronium & Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and faster, especially for sterically hindered substrates or less nucleophilic amines.[7][9] HATU, for example, is known for its high reactivity and ability to suppress racemization.[1][6]
Q3: Why is a base, such as DIPEA or triethylamine, typically required in these reactions?
A base serves two primary functions in amide coupling reactions:
-
Neutralizing Acid Byproducts: Reactions involving acyl chlorides or certain coupling reagents generate HCl or other acidic byproducts. These acids can protonate the amine nucleophile, rendering it unreactive. A non-nucleophilic base scavenges these protons, ensuring the amine remains available for reaction.[10]
-
Preventing Amine Protonation: In protocols where the amine is supplied as a salt (e.g., an amine hydrochloride), a base is required to deprotonate it to the free, nucleophilic amine form.[10]
A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred because it is sterically hindered and less likely to compete with the desired amine in attacking the activated carboxylic acid.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of furan-2-carboxamide.
Problem 1: My reaction yield is low or the reaction has stalled.
Low conversion is the most common issue in amide synthesis. The underlying cause is often related to reactant deactivation or suboptimal conditions.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for low reaction yield.
Detailed Explanations:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, degraded, or used in insufficient amounts.[6] Ensure your coupling reagent is fresh and consider increasing the stoichiometry to 1.2-1.5 equivalents relative to the carboxylic acid. For difficult couplings, switching from a carbodiimide like EDC to a more potent uronium salt like HATU can be effective.[1]
-
Amine Deactivation: The amine can be rendered non-nucleophilic if it is protonated.[6] This is a common issue, as the acidic proton of furan-2-carboxylic acid can react with the amine before the coupling reagent has a chance to activate the acid.[3] Adding a non-nucleophilic base like DIPEA (2-3 equivalents) is crucial to prevent this.[6]
-
Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis.[6] The presence of even trace amounts of water in the solvent or on glassware can quench the intermediate, reverting it to the carboxylic acid. Always use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Steric Hindrance: If either the furan-2-carboxylic acid derivative or the amine has bulky substituents near the reaction center, the coupling can be significantly slowed.[6] In such cases, increasing the reaction temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time may be necessary.
Problem 2: I am observing significant side product formation.
The nature of the side product provides clues to the problem.
-
N-acylurea Formation (with Carbodiimides): If you are using DCC or DIC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the reaction pathway. This is more common with sterically hindered amines.
-
Anhydride Formation: If you are attempting to form the acyl chloride using oxalyl chloride and catalytic DMF, you might see formation of the furoic anhydride, especially if the amine is not added promptly or if activation is incomplete.[12]
-
Solution: Ensure complete conversion to the acyl chloride before adding the amine. Using neat SOCl₂ at elevated temperatures can be a more forceful, albeit harsher, method to ensure full activation.[12]
-
Reagent Selection and Optimization
Choosing the optimal combination of coupling reagent, base, and solvent is key to a successful synthesis. The table below summarizes the characteristics of common coupling systems.
| Reagent Class | Example(s) | Advantages | Disadvantages & Common Side Products | Recommended Solvents |
| Carbodiimides | DCC, EDC, DIC | Cost-effective, widely available.[8][9] | Slower reactions, risk of N-acylurea formation, racemization.[6][7] DCC byproduct is poorly soluble. | DCM, THF, DMF[1] |
| Aminium/Uronium | HATU, HBTU | High efficiency, fast reaction times, low racemization.[9][11] Excellent for hindered substrates. | More expensive, can react with free amine if used in large excess.[7] | DMF, DCM[6] |
| Phosphonium | PyBOP, PyAOP | High reactivity, does not react with the free amine component.[7] | Can be more expensive. | DMF, NMP |
| Other | CDI | Useful for specific applications, byproduct (imidazole) is easily removed.[9][13] | Can be sensitive to moisture. | THF, DCM[13] |
Optimized Experimental Protocols
Protocol 1: General Procedure for Furan-2-Carboxamide Synthesis using HATU
This protocol is recommended for general-purpose synthesis and for substrates that may be sterically hindered or electronically deactivated.
Workflow Diagram
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Step-by-Step Methodology
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add furan-2-carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.0-1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[6]
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization as needed.
Protocol 2: Synthesis via the Acyl Chloride Intermediate
This classic method is robust and cost-effective but involves harsher reagents. It is suitable for substrates that lack acid-sensitive functional groups.
Step-by-Step Methodology
-
Acid Chloride Formation:
-
In a fume hood, combine furan-2-carboxylic acid (1.0 equivalent) with thionyl chloride (SOCl₂) (2-3 equivalents) either neat or in a solvent like toluene.
-
Add a catalytic amount (1-2 drops) of DMF, which generates the Vilsmeier reagent in situ and accelerates the reaction.[10]
-
Heat the mixture to reflux (typically 70-90 °C) for 1-3 hours, monitoring for the cessation of gas (HCl, SO₂) evolution.[5]
-
Remove the excess SOCl₂ by distillation or under reduced pressure to yield the crude furan-2-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude furan-2-carbonyl chloride in an anhydrous aprotic solvent like DCM or THF and cool the flask in an ice bath (0 °C).
-
In a separate flask, dissolve the amine (1.0 equivalent) and a base such as triethylamine or pyridine (2.0 equivalents) in the same solvent.
-
Slowly add the amine solution dropwise to the cold acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours or until completion as monitored by TLC.
-
Perform an aqueous workup as described in Protocol 1 to remove amine salts and purify the final product.
-
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. reddit.com [reddit.com]
- 13. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
stability of N-(4-amino-2-chlorophenyl)furan-2-carboxamide under experimental conditions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of N-(4-amino-2-chlorophenyl)furan-2-carboxamide . As a Senior Application Scientist, my goal is to equip you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experimental work.
Overview: Understanding the Stability Profile
This compound is a molecule with several functional groups that can be susceptible to degradation under common experimental conditions. The primary points of potential instability are the amide linkage , the aromatic amine , and the furan ring . Understanding the interplay of these groups is critical for accurate and reliable research.
-
Amide Bond: Prone to hydrolysis under both acidic and basic conditions, cleaving the molecule into 2-furoic acid and 4-amino-2-chlorophenylamine.[1][2] While kinetically stable at neutral pH, the rate of hydrolysis can be significant under stressed conditions.[3]
-
Aromatic Amine: The primary amine group attached to the chlorophenyl ring is a site for oxidation.[4] This can occur through exposure to air (autoxidation), oxidizing agents, or light (photo-oxidation), often resulting in the formation of colored impurities.[4][5]
-
Furan Ring: Heterocyclic rings like furan can be susceptible to degradation under strong acidic conditions or high temperatures.[6][7]
This guide will help you anticipate and troubleshoot these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and dark place.[8] A desiccator at refrigerated temperatures (2-8 °C) is ideal. Inert atmosphere (argon or nitrogen) can further minimize oxidative degradation of the aromatic amine moiety.
Q2: How stable is the compound in common organic solvents like DMSO or ethanol?
A: While generally stable for short-term use, stock solutions in solvents like DMSO should be prepared fresh when possible. For storage, aliquot solutions into single-use vials and store at -20 °C or -80 °C to minimize freeze-thaw cycles. Aromatic amines can exhibit instability in certain solutions, so long-term storage at room temperature is not recommended.[5]
Q3: What are the primary degradation pathways I should be aware of?
A: The two most probable degradation pathways are hydrolysis of the amide bond and oxidation of the aromatic amine. Hydrolysis will yield 2-furoic acid and 4-amino-2-chlorophenylamine. Oxidation can lead to a complex mixture of colored products, including potential dimers or quinone-like structures.
Q4: Is this compound sensitive to light?
A: Yes. The aromatic amine functional group makes the compound susceptible to photodegradation.[5][9] Exposure to UV or even ambient laboratory light over extended periods can cause degradation and discoloration. All work with the compound or its solutions should be performed with protection from light (e.g., using amber vials, covering flasks with foil).
Q5: What is the expected stability of this compound across different pH ranges?
A: The compound is least stable at low and high pH values due to acid- and base-catalyzed hydrolysis of the amide bond.[1][2] It will exhibit maximum stability in the neutral pH range (approx. 6-8). Studies on primary aromatic amines have shown they are least stable in acidic conditions like 3% acetic acid.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My solid compound or stock solution has turned yellow/brown.
-
Probable Cause: This discoloration is a classic sign of oxidation of the aromatic amine group.[4] Exposure to air, light, or trace impurities in your solvent can accelerate this process.
-
Immediate Action:
-
Verify the purity of the discolored solution using a suitable analytical method (e.g., HPLC-UV, LC-MS). Compare the chromatogram to that of a freshly prepared standard.
-
If significant degradation is observed (>5-10%), discard the solution and prepare a fresh one.
-
-
Preventative Measures:
-
Store the solid compound under an inert atmosphere (N₂ or Ar).
-
Use high-purity, degassed solvents for preparing solutions.
-
Store solutions in amber vials at -20°C or below and minimize exposure to ambient light.
-
Problem: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Probable Cause: The appearance of new peaks indicates that the compound is degrading. The identity of these peaks can provide clues to the degradation pathway.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Problem: My biological assay results are inconsistent or show a loss of compound activity.
-
Probable Cause: If not due to assay variability, this is often a direct result of compound instability. A decrease in the concentration of the active parent compound due to degradation will lead to a perceived loss of potency.
-
Solution:
-
Confirm Solution Integrity: Immediately analyze an aliquot of the exact stock solution used for the assay via HPLC to determine the concentration and purity of the parent compound.
-
Assess Stability in Assay Media: The compound may be unstable in your specific cell culture media or buffer. Perform a short-term stability test by incubating the compound in the assay media under the same conditions (e.g., 37 °C, 5% CO₂) for the duration of the experiment, then analyze for degradation.
-
Refine Protocol: If instability in the assay media is confirmed, consider preparing the dosing solutions immediately before adding them to the assay.
-
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[11][12] The goal is to achieve 5-20% degradation of the active substance.[13]
Objective: To purposefully degrade this compound under various stress conditions and identify the resulting degradants.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as described.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60 °C for 8 hours.
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B option) for a specified duration. As a control, wrap a parallel sample in aluminum foil.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze by a validated HPLC-UV/MS method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Characterize major degradants using MS data.
-
Ensure the analytical method can separate all degradation products from the parent peak (peak purity analysis).
-
Expected Outcomes from Forced Degradation:
| Stress Condition | Expected Degradation Pathway | Primary Degradation Products |
| Acidic Hydrolysis | Amide Bond Cleavage | 2-Furoic Acid, 4-amino-2-chlorophenylamine |
| Basic Hydrolysis | Amide Bond Cleavage | 2-Furoate salt, 4-amino-2-chlorophenylamine |
| Oxidation (H₂O₂) | Aromatic Amine Oxidation | Complex mixture, likely colored oligomers |
| Thermal | Multiple Pathways | Potential for furan ring opening, amide hydrolysis |
| Photolytic | Aromatic Amine Oxidation | Complex mixture, colored products |
Diagram: Potential Degradation Pathways
Caption: Primary degradation pathways for the target compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. longdom.org [longdom.org]
Technical Support Center: Synthesis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Welcome to the technical support center for the synthesis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing by-product formation and ensuring high product purity. Our approach is rooted in fundamental chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanism.
I. Understanding the Core Challenge: Selective Mono-Acylation
The synthesis of this compound involves the acylation of 3-chloro-p-phenylenediamine with an activated furan-2-carboxylic acid derivative, typically furan-2-carbonyl chloride. The primary challenge arises from the presence of two nucleophilic amino groups on the diamine starting material, leading to the potential formation of a significant by-product: the di-acylated species.
The key to a successful synthesis lies in exploiting the inherent differences in the reactivity of the two amino groups. The amino group at the C4 position (meta to the chlorine) is significantly more nucleophilic than the amino group at the C2 position (ortho to the chlorine). This is due to two main factors:
-
Electronic Effect: The chlorine atom is an electron-withdrawing group, which deactivates the entire aromatic ring towards electrophilic attack. However, this deactivating inductive effect is felt more strongly at the ortho and para positions. The C2-amino group is ortho to the chlorine, reducing its nucleophilicity more than the C4-amino group.
-
Steric Hindrance: The bulky chlorine atom ortho to the C2-amino group physically obstructs the approach of the acylating agent, making the C4-amino group more accessible.
Our strategies will revolve around maximizing the reaction at the more nucleophilic C4-amino group while suppressing the reaction at the C2-amino group.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.
Question 1: My reaction is producing a significant amount of a higher molecular weight by-product, leading to a low yield of the desired product. How can I identify and reduce this impurity?
Answer:
This is the most common issue in this synthesis. The high molecular weight by-product is almost certainly the di-acylated compound, N,N'-(4-amino-2-chlorophenyl)bis(furan-2-carboxamide) .
Identification:
The primary method for identification is Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC Analysis: The di-acylated by-product is less polar than the desired mono-acylated product (due to the consumption of the free amino group). Therefore, it will have a higher Rf value on a silica gel TLC plate.
-
1H NMR Spectroscopy: The most telling difference will be in the integration of the aromatic and furan protons relative to the amide (N-H) protons. The di-acylated product will show signals for two furan-2-carboxamide moieties.
Predicted 1H NMR Data (in DMSO-d6, 400 MHz):
| Compound | Predicted Chemical Shifts (δ, ppm) | Key Features |
| Desired Product | ~9.8 (s, 1H, NH -CO), ~7.9 (d, 1H, furan-H), ~7.3 (d, 1H, furan-H), ~7.1 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.6 (dd, 1H, furan-H), ~6.5 (dd, 1H, Ar-H), ~5.2 (s, 2H, NH 2) | Presence of a broad singlet integrating to 2H for the free -NH2 group. One set of furan proton signals. |
| Di-acylated By-product | ~10.2 (s, 1H, NH -CO), ~9.9 (s, 1H, NH -CO), ~8.0-7.2 (m, ~9H, Ar-H + furan-H), ~6.7 (m, 2H, furan-H) | Absence of the -NH2 signal. Two distinct amide N-H signals. Signals corresponding to two furan moieties (total of 6 furan protons). |
Mitigation Strategies:
The formation of the di-acylated by-product is a result of the second amino group reacting. To prevent this, you must control the reaction kinetics and stoichiometry.
Workflow for Minimizing Di-acylation:
Caption: Controlled addition workflow to favor mono-acylation.
Detailed Protocol for Selective Mono-acylation:
-
Stoichiometry: Use an excess of the diamine. A ratio of 1.5 to 2.0 equivalents of 3-chloro-p-phenylenediamine to 1.0 equivalent of furan-2-carbonyl chloride is recommended. This statistically favors the mono-acylation.
-
Slow Addition: Dissolve the furan-2-carbonyl chloride in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) and add it dropwise to a cooled (0 °C) and stirred solution of the diamine and a non-nucleophilic base (e.g., pyridine or triethylamine). A slow addition rate maintains a low concentration of the acylating agent, reducing the likelihood of a second acylation.
-
Low Temperature: Conducting the reaction at 0 °C slows down the rate of both the desired and undesired reactions. However, it disproportionately affects the less favorable second acylation, thereby improving selectivity.
Question 2: My reaction is very slow or does not go to completion, even after several hours. What could be the cause?
Answer:
This issue can stem from several factors related to reagent quality, reaction setup, or the choice of base.
Troubleshooting Steps:
-
Reagent Quality:
-
Furan-2-carbonyl chloride: This is a reactive acyl chloride and is sensitive to moisture. Ensure you are using a fresh bottle or a properly stored reagent under an inert atmosphere. If it has been hydrolyzed to furan-2-carboxylic acid, the reaction will not proceed without an activating agent (e.g., DCC, EDC).
-
Solvent: Ensure your solvent is anhydrous. Water will readily react with the acyl chloride, quenching it before it can react with the amine.
-
-
Base Selection: The reaction requires a base to neutralize the HCl by-product.
-
If using a tertiary amine base like triethylamine, ensure it is pure and dry.
-
Pyridine is often an excellent choice as it can also act as a nucleophilic catalyst.
-
-
Activation of Carboxylic Acid: If you are starting from furan-2-carboxylic acid instead of the acyl chloride, it must be activated in situ. Standard peptide coupling reagents are effective.
Protocol for Carboxylic Acid Activation:
-
In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 equiv.) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv.) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
In a separate flask, prepare a solution of 3-chloro-p-phenylenediamine (1.5 equiv.) in the same solvent.
-
Slowly add the diamine solution to the activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Question 3: I am having difficulty purifying my product. It seems to co-elute with the starting diamine during column chromatography.
Answer:
Co-elution suggests that the polarity difference between your desired product and the unreacted diamine is insufficient for good separation with your chosen solvent system.
Purification Strategies:
-
Solvent System Optimization:
-
Experiment with different solvent systems for your column. A common system is a gradient of ethyl acetate in hexanes. Try adding a small percentage (0.5-1%) of triethylamine or methanol to the eluent. The base can help prevent streaking of the amine spots on the silica gel, while the polar solvent can improve separation.
-
-
Acid Wash: Before chromatography, perform an acid-base extraction.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted basic diamine will be protonated and move into the aqueous layer, while your neutral amide product remains in the organic layer.
-
Separate the layers. Wash the organic layer with saturated NaHCO3 solution to remove any residual acid, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. This will provide a much cleaner crude product for chromatography.
-
Acid Wash Workflow:
Caption: Purification workflow using an acid wash.
III. Frequently Asked Questions (FAQs)
-
Q1: Can I use a different acylating agent, like furan-2-carboxylic anhydride?
-
A: Yes, acid anhydrides can be used. The reaction is mechanistically similar to using an acyl chloride. You will still need a base to drive the reaction to completion, as a molecule of carboxylic acid is produced as a by-product. Selectivity remains a concern, so the strategies of controlled addition and stoichiometry still apply.
-
-
Q2: What is the best way to monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a solvent system like 50:50 Hexanes:Ethyl Acetate. The starting diamine will be very polar (low Rf), the desired mono-acylated product will be moderately polar (mid Rf), and the di-acylated by-product will be the least polar (highest Rf). Stain with potassium permanganate or view under UV light.
-
-
Q3: Is it possible to protect one of the amino groups before acylation?
-
A: Yes, this is a classic strategy for selective functionalization. You could protect the diamine with a group like tert-Butoxycarbonyl (Boc). However, this adds two steps to the synthesis (protection and deprotection) and may not be necessary if the kinetic control methods described above are successful. Given the significant difference in reactivity between the two amino groups, direct selective acylation is often the more efficient route.
-
-
Q4: My final product is colored. Is this normal?
-
A: Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities. While the pure product should be an off-white or pale solid, minor coloration in the crude product is not uncommon. If the color persists after chromatography or recrystallization, it may indicate an impurity. Ensure reactions and storage are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
IV. References
-
Selective Acylation of Polyamines: G. V. Oshovsky, D. V. D'yachenko, Chem. Soc. Rev., 2017 , 46, 3770-3807. --INVALID-LINK--
-
Amide Bond Formation: C. A. G. N. Montalbetti, V. Falque, Tetrahedron, 2005 , 61(46), 10827-10852. --INVALID-LINK--
-
Schotten-Baumann Reaction Conditions: W. S. Johnson, H. C. E. Johnson, J. Am. Chem. Soc., 1946 , 68(6), 1039-1041. --INVALID-LINK--
-
Reactivity of Substituted Anilines: J. F. J. Dippy, S. R. C. Hughes, Tetrahedron, 1963 , 19(10), 1527-1539. --INVALID-LINK--
Technical Support Center: HPLC Analysis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide (Molecular Weight: 236.65 g/mol ).[1] This document is designed for researchers, analytical scientists, and drug development professionals to provide a refined analytical method, robust troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to achieve accurate, reproducible, and reliable results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended column type for analyzing this compound?
A1: A reversed-phase C18 column is the most appropriate starting point. The analyte is a moderately non-polar small molecule, making it well-suited for retention on a non-polar stationary phase like C18.[2] For initial method development, a column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure. High-purity, end-capped silica columns are recommended to minimize peak tailing, which can occur with basic compounds like this analyte due to interactions with acidic silanol groups on the silica surface.[3][4]
Q2: How do I choose the optimal mobile phase and pH?
A2: The choice of mobile phase pH is critical for controlling the retention and peak shape of ionizable compounds.[5] this compound contains a basic amino group. To ensure consistent retention and sharp, symmetrical peaks, it is crucial to control the ionization state of this group.
-
Recommendation: Start method development at a low pH (e.g., pH 2.5-3.5) using a buffer like 20 mM potassium phosphate with a pH adjusted using phosphoric acid, or a volatile buffer like 0.1% formic acid if LC-MS detection is intended.[6] At low pH, the basic amino group will be protonated (ionized), but this also suppresses the ionization of residual silanols on the column, minimizing secondary interactions that cause peak tailing.[7] It is best to operate at a pH at least one to two units away from the analyte's pKa to ensure robustness against small pH variations.[7][8]
Q3: What is a suitable detection wavelength?
A3: this compound contains aromatic rings (furan and chlorophenyl), which are strong chromophores. A UV-Vis detector is ideal. To determine the optimal wavelength, perform a UV scan of the analyte in the mobile phase. A good starting point for detection is typically the wavelength of maximum absorbance (λ-max), which is likely to be in the 254-280 nm range for this type of structure.
Q4: Should I use an isocratic or gradient elution?
A4: For analyzing a single compound, an isocratic method is often sufficient and more reproducible. However, if you are analyzing the compound in a complex matrix with other impurities, a gradient elution will likely be necessary to achieve adequate separation and reduce run times. Start with a gradient method during development to determine the optimal mobile phase composition, then convert to an isocratic method if feasible.
Part 2: Recommended Starting HPLC Method
This protocol provides a robust starting point for your method development and refinement.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to the desired working concentration (e.g., 10-50 µg/mL).
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column and system blockages.[9]
-
-
Instrumentation & Conditions:
-
The following table summarizes the recommended starting conditions.
-
| Parameter | Recommended Setting | Rationale & Notes |
| HPLC System | Standard Analytical HPLC/UHPLC | Capable of gradient elution and UV detection. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides good retention for moderately non-polar analytes.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer suitable for LC-MS, ensures low pH.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution Mode | Gradient (for development) | See gradient table below. Can be converted to isocratic. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven improves retention time stability.[11][12] |
| Injection Volume | 10 µL | Adjust based on analyte concentration and detector sensitivity. |
| Detection | UV at 268 nm | Wavelength should be optimized based on λ-max. |
Recommended Gradient Program for Method Development
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis in a question-and-answer format.
Q: My peak is tailing severely. What are the causes and solutions?
A: Peak tailing is a common issue, especially for basic compounds, and indicates undesirable secondary interactions within the column.[3][4]
-
Cause 1: Secondary Silanol Interactions: The primary cause is often the interaction between the protonated basic amino group of your analyte and ionized residual silanol groups (-Si-O⁻) on the silica packing material.[3][4]
-
Solution A: Adjust Mobile Phase pH: Ensure your mobile phase pH is low (e.g., < 3.5). This protonates the silanol groups (-Si-OH), minimizing their ability to interact with your positively charged analyte.[7]
-
Solution B: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are designed to minimize these interactions. If you are using an older column, consider replacing it.[3]
-
Solution C: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites. However, this is less common with modern columns and can suppress MS signals.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[13]
-
Solution: Reduce the sample concentration or injection volume and re-inject.[13]
-
-
Cause 3: Column Contamination/Degradation: Accumulation of strongly retained impurities at the column inlet can distort peak shape.[12][14]
Q: My retention time is drifting or shifting between injections. What should I check?
A: Retention time (RT) stability is critical for reliable peak identification. Drifting RT suggests a change in the chromatographic system over time.[11][12]
-
Cause 1: Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. This is especially important when changing mobile phases or after the system has been idle.[12][15]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase until a stable baseline is achieved before the first injection.[12]
-
-
Cause 2: Mobile Phase Composition Change: The composition of a pre-mixed mobile phase can change over time due to the evaporation of the more volatile organic solvent (e.g., acetonitrile).[15][16]
-
Solution: Prepare fresh mobile phase daily. Use a solvent bottle cap that minimizes evaporation. If possible, use an HPLC system with an online mixer to proportion the solvents from separate bottles.[16]
-
-
Cause 3: Temperature Fluctuations: The column temperature significantly affects retention time. Changes in ambient lab temperature can cause drift if a column oven is not used.[11][15]
-
Solution: Always use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 30 °C).
-
-
Cause 4: System Leaks or Pump Issues: A small, often unnoticeable leak in the system can cause flow rate fluctuations, leading to RT drift.[16] Worn pump seals can also lead to inconsistent flow.[11]
-
Solution: Systematically check all fittings for leaks. If a leak is suspected but not visible, use a piece of tissue to check around connections.[16] If the pump is the issue, it may require maintenance.
-
Troubleshooting Logic for Common HPLC Problems
Caption: Decision tree for troubleshooting HPLC issues.
References
- 1. scbt.com [scbt.com]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. bvchroma.com [bvchroma.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. labveda.com [labveda.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
addressing cytotoxicity of N-(4-amino-2-chlorophenyl)furan-2-carboxamide in control cells
Technical Support Center: N-(4-amino-2-chlorophenyl)furan-2-carboxamide
A Guide to Investigating and Mitigating Unexpected Cytotoxicity in Control Cells
Introduction
The exploration of novel chemical entities is fundamental to drug discovery and biomedical research. Compounds like this compound, a member of the furan-2-carboxamide class, are often synthesized for targeted biological activities, such as antimicrobial or anticancer effects. However, researchers can encounter a significant hurdle: unexpected cytotoxicity in control (non-target) cell lines. This phenomenon can obscure experimental results, lead to misinterpretation of a compound's therapeutic window, and ultimately stall promising research.
This technical support guide is designed for researchers, scientists, and drug development professionals who are observing unintended cytotoxicity with this compound or structurally similar compounds. Rather than a rigid protocol, this document provides a systematic, three-phase framework for troubleshooting, from confirming the initial observation to characterizing the underlying mechanism and implementing mitigation strategies. Our goal is to equip you with the scientific rationale and practical methodologies to confidently navigate this common yet complex experimental challenge.
Phase 1: Is the Cytotoxicity Real? Confirming Observations & Ruling Out Artifacts
Before delving into complex mechanistic studies, it is crucial to ensure the observed cytotoxicity is a true biological effect and not an experimental artifact. Various factors, from compound handling to assay interference, can lead to false-positive results.
Frequently Asked Questions (FAQs) - Initial Troubleshooting
-
Q1: My vehicle control (DMSO) is showing toxicity. What is an acceptable concentration?
-
A1: High concentrations of Dimethyl Sulfoxide (DMSO) are inherently toxic to cells. It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, with many cell lines tolerating less than 0.1%.[1][2][3] Always include a vehicle control group that contains the same final DMSO concentration as your highest compound concentration to accurately assess solvent-induced effects.[1][4]
-
-
Q2: I observed compound precipitation in the culture medium. Could this be the issue?
-
A2: Yes. Compound precipitation can cause cytotoxicity through physical stress on the cells and leads to inaccurate, non-reproducible dosing.[1][5] It can also interfere with colorimetric or fluorometric readouts by scattering light or reacting with assay reagents.[6][7] Ensure your compound is fully dissolved in the final culture medium at the tested concentrations. A pre-test for solubility in your specific medium is recommended.
-
-
Q3: Could my cytotoxicity assay itself be giving a false reading?
-
A3: Absolutely. Chemical compounds can directly interfere with assay components. For example, in an MTT assay, a compound with reducing properties can convert the MTT tetrazolium salt to formazan non-enzymatically, leading to a false signal of cell viability or proliferation.[6][7][8] Conversely, compounds that absorb light at the same wavelength as the formazan product can artificially lower the reading.[7] It is essential to run cell-free controls (compound + assay reagents in media) to check for direct interference.
-
Workflow for Phase 1 Investigation
The following workflow provides a structured approach to rule out common experimental errors.
Caption: Phase 1 Troubleshooting Workflow.
Phase 2: How Are the Cells Dying? Characterizing the Cytotoxic Mechanism
Once you have confirmed that the observed cytotoxicity is a genuine biological effect, the next step is to understand the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury). Distinguishing between them is critical for understanding the compound's mechanism of action.[9][10][11]
Apoptosis vs. Necrosis: Key Distinctions
| Feature | Apoptosis (Programmed Cell Death) | Necrosis (Injury-Induced Death) |
| Plasma Membrane | Remains intact until late stages; externalization of phosphatidylserine (PS). | Rapidly compromised, leading to leakage of cellular contents. |
| Cellular Morphology | Cell shrinkage, membrane blebbing, formation of apoptotic bodies. | Cell swelling (oncosis), eventual lysis. |
| Biochemical Hallmark | Activation of a specific family of proteases called caspases.[12] | Loss of ATP, release of damage-associated molecular patterns (DAMPs). |
| Inflammatory Response | Generally non-inflammatory. | Pro-inflammatory due to release of intracellular contents. |
Experimental Protocols for Mechanism Characterization
A. Differentiating Apoptosis and Necrosis via Annexin V & Propidium Iodide (PI) Staining
This is the gold-standard flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Principle: Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Preparation: Culture and treat your control cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvesting: Harvest cells (including any floating cells in the supernatant) and wash once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9][15]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13][15]
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (can also indicate cellular debris).
-
B. Measuring Executioner Caspase Activity (Caspase-3/7)
If apoptosis is suspected, measuring the activity of key executioner caspases, Caspase-3 and Caspase-7, can confirm this pathway is activated.[16][17]
-
Principle: These assays use a proluminescent or colorimetric substrate containing the tetrapeptide sequence DEVD, which is specifically cleaved by activated Caspase-3 and -7.[12][16][18] The cleavage releases a reporter molecule that generates light (luminescence) or color (absorbance).
-
Protocol (Luminescent "Add-Mix-Measure" Format):
-
Plate cells in a white-walled 96-well plate and treat with the compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[18][19]
-
Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL reagent to 100 µL media).[18]
-
Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Interpretation: An increase in luminescence relative to the vehicle control indicates activation of Caspase-3 and/or -7, confirming an apoptotic mechanism.
C. Assessing Oxidative Stress via DCFH-DA Staining
Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS).[20] The furan ring in this compound could potentially be involved in redox cycling, making ROS a plausible mechanism.
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21][22]
-
Protocol:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treatment: Treat cells with the compound for the desired duration.
-
Loading: Remove the treatment media and wash cells once with warm, serum-free media. Load the cells with 5-10 µM DCFH-DA in serum-free media and incubate for 30-45 minutes at 37°C in the dark.[20][23]
-
Washing: Gently wash the cells twice with PBS or serum-free media to remove excess probe.
-
Measurement: Add PBS to the wells and immediately measure fluorescence using a microplate reader (Excitation ~485 nm, Emission ~530 nm).[20]
-
-
Data Interpretation: A significant increase in fluorescence in treated cells compared to controls indicates compound-induced ROS production.
Caption: Phase 2 Mechanistic Investigation Workflow.
Phase 3: How Can Cytotoxicity Be Mitigated?
If the cytotoxicity in your control cells is an undesirable "off-target" effect, several strategies can be employed to mitigate it, potentially revealing the compound's true on-target activity at non-toxic concentrations.
Mitigation Strategies
-
Optimize Experimental Conditions:
-
Reduce Incubation Time: Cytotoxicity is often time-dependent. Determine if a shorter exposure time is sufficient to observe your desired on-target effect while minimizing off-target cell death.
-
Lower Compound Concentration: Perform a more detailed dose-response curve to identify a concentration that provides a therapeutic window (on-target activity without significant cytotoxicity).
-
-
Co-treatment with Inhibitors:
-
Antioxidants: If Phase 2 experiments confirmed that cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may rescue the cells.[24][25][26] NAC is a precursor to the intracellular antioxidant glutathione and can help neutralize ROS.[26][27]
-
Trial Protocol: Pre-incubate cells with 1-5 mM NAC for 1-2 hours before adding this compound. Maintain NAC in the media throughout the compound exposure period.
-
-
-
Assess Compound Stability:
-
Serum Interaction: Compounds can be unstable in the presence of serum in culture media, degrading into more toxic byproducts.[28][29]
-
Test: Compare cytotoxicity in serum-free vs. serum-containing media (for short durations, if your cells can tolerate it). If toxicity is significantly higher in the presence of serum, compound instability may be a factor.
-
-
Consider Structural Analogs:
-
If off-target cytotoxicity remains a persistent issue, this feedback is invaluable for medicinal chemistry efforts. Minor modifications to the this compound structure could potentially dissociate the desired activity from the cytotoxic effects.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glasp.co [glasp.co]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 11. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 14. bosterbio.com [bosterbio.com]
- 15. phnxflow.com [phnxflow.com]
- 16. bosterbio.com [bosterbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. promega.com [promega.com]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. mdpi.com [mdpi.com]
- 28. In Vitro Mouse and Human Serum Stability of a Heterobivalent Dual-Target Probe That Has Strong Affinity to Gastrin-Releasing Peptide and Neuropeptide Y1 Receptors on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro Serum Stability Measurement - Creative Biolabs [creative-biolabs.com]
Technical Support Center: A Guide to the Scalable Synthesis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Welcome to the comprehensive technical support guide for the synthesis and scale-up of N-(4-amino-2-chlorophenyl)furan-2-carboxamide. This document is designed for researchers, process chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting solutions and scalable strategies grounded in established chemical principles. Our goal is to empower you to navigate the complexities of this process with confidence, ensuring efficiency, purity, and reproducibility from the bench to the pilot plant.
Introduction: The Synthetic Challenge
This compound is a key intermediate in pharmaceutical development. Its synthesis involves the acylation of 2-chloro-1,4-phenylenediamine with an activated furan-2-carboxylic acid derivative, typically furan-2-carbonyl chloride. While the reaction appears straightforward—a classic nucleophilic acyl substitution—significant challenges arise, particularly concerning regioselectivity and impurity profiles upon scale-up.
The diamine starting material possesses two non-equivalent amino groups. The amino group at position 1 is ortho to the electron-withdrawing chloro group, making it less nucleophilic and more sterically hindered compared to the amino group at position 4. This inherent difference in reactivity is the cornerstone of achieving the desired regioselectivity but can also be a source of process variability if not properly controlled.
Reaction Overview & Mechanism
The core transformation is the formation of an amide bond. The most common and scalable approach is the reaction of 2-chloro-1,4-phenylenediamine with furan-2-carbonyl chloride in the presence of a non-nucleophilic base.
Reaction Scheme:
-
Reactant 1: 2-chloro-1,4-phenylenediamine
-
Reactant 2: Furan-2-carbonyl chloride
-
Base: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc)
-
Product: this compound
-
Byproduct: Amine hydrochloride salt (e.g., Triethylammonium chloride)
The mechanism follows a standard nucleophilic addition-elimination pathway. The more nucleophilic amino group at position 1 attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate then collapses, eliminating a chloride ion to form the stable amide bond. The base serves to neutralize the HCl generated during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic.[1][2]
Caption: Simplified mechanism for amide formation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up in a practical question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes?
Answer: Low yield is a frequent issue that can typically be traced to one of several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material persists, consider extending the reaction time or slightly increasing the temperature (if thermally stable).
-
Amine Deactivation: The HCl byproduct generated during the reaction will protonate the starting diamine, rendering it inactive.[1][3] Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine) to scavenge the acid. On a larger scale, slow addition of the acyl chloride can help maintain a low concentration of HCl at any given time.
-
Acyl Chloride Degradation: Furan-2-carbonyl chloride is highly reactive and susceptible to hydrolysis.[4] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Using freshly opened or distilled reagents is critical.
-
Suboptimal Temperature: The reaction is typically run at 0°C to room temperature. Running the reaction at too low a temperature may slow the rate significantly, while excessive heat can promote side reactions.
-
Poor Work-up/Isolation: The product may be partially soluble in the aqueous phase during work-up, or losses may occur during purification. Ensure the pH is adjusted correctly during extraction and consider back-extracting the aqueous layer to recover any dissolved product.
Question 2: My TLC/LC-MS shows multiple product spots. What are the likely impurities?
Answer: The most common impurities are related to the bifunctional nature of the starting diamine and the reactivity of the acyl chloride.
-
Di-acylated Byproduct: This forms when both amino groups of the diamine are acylated. While the amino group at position 4 is less reactive, di-acylation can occur, especially if more than one equivalent of the acyl chloride is used or if the reaction temperature is too high.[5] To minimize this, use a slight excess of the diamine or, more effectively, add the acyl chloride slowly to a solution of the diamine.
-
Regioisomer: While acylation is expected at the more reactive amino group at position 1, some reaction may occur at position 4, yielding N-(3-chloro-4-aminophenyl)furan-2-carboxamide. The amount of this isomer depends heavily on reaction conditions. Lower temperatures generally favor higher selectivity.
-
Hydrolyzed Acyl Chloride: If moisture is present, furan-2-carbonyl chloride will hydrolyze to furan-2-carboxylic acid. This acid can be difficult to separate from your desired amide product.
-
Unreacted Starting Material: As discussed in Question 1, this indicates an incomplete reaction.
Caption: Troubleshooting decision flowchart.
Question 3: I'm having difficulty purifying the final product at scale. Column chromatography is not viable. What should I do?
Answer: For large-scale purification, crystallization is the preferred method due to its efficiency and cost-effectiveness.[6][7] If direct crystallization from the reaction work-up is not effective, a systematic approach is needed:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at both room temperature and reflux.[8] The ideal solvent will dissolve the product when hot but have low solubility when cold, while keeping impurities dissolved.
-
Anti-Solvent Crystallization: If a single solvent is not effective, try an anti-solvent approach. Dissolve the crude product in a minimal amount of a good solvent (e.g., THF, acetone) and then slowly add a poor solvent (an "anti-solvent" like heptane or water) until turbidity is observed. Cool the mixture slowly to induce crystallization.
-
Reslurrying: Stirring the crude solid in a solvent where the product has very low solubility but impurities are moderately soluble can be an effective purification technique. This "washes" the impurities from the solid product.
-
pH Adjustment: The product has a free amino group, making its solubility pH-dependent. Crystallization may be induced or improved by careful adjustment of the pH.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Amine protonation; Reagent degradation | Extend reaction time; Ensure >1 eq. base; Use anhydrous conditions |
| Di-acylation | Excess acyl chloride; High temperature | Use slight excess of diamine; Slow addition of acyl chloride; Maintain T < 25°C |
| Regioisomer Formation | High reaction temperature; Fast addition | Run reaction at 0°C; Control addition rate of acyl chloride |
| Purification Difficulty | Oiling out; Poor crystal formation | Perform solvent screen for recrystallization; Try anti-solvent crystallization |
| Poor Scalability | Exothermic reaction; Poor mixing | Ensure adequate cooling capacity; Use overhead mechanical stirring |
Table 1: Summary of Common Problems and Solutions.
Experimental Protocols
4.1 Laboratory Scale Synthesis (10g Scale)
-
Safety: Work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Furan-2-carbonyl chloride is corrosive and moisture-sensitive.
-
Setup: To a 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-1,4-phenylenediamine (10.0 g, 69.1 mmol) and anhydrous dichloromethane (DCM, 200 mL).
-
Cooling & Base Addition: Cool the stirred suspension to 0°C using an ice-water bath. Add triethylamine (11.5 mL, 82.9 mmol, 1.2 eq) via syringe.
-
Acyl Chloride Addition: Dissolve furan-2-carbonyl chloride (9.9 g, 75.8 mmol, 1.1 eq) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Work-up: Quench the reaction by slowly adding water (100 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1 x 50 mL) to remove excess diamine, saturated NaHCO₃ solution (1 x 50 mL) to remove furan-2-carboxylic acid, and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to afford pure this compound.
4.2 Scale-Up Considerations
Scaling this synthesis requires careful attention to process parameters that are less critical at the bench scale.
-
Heat Management: The reaction is exothermic. Ensure the reactor has sufficient cooling capacity to maintain the target temperature, especially during the dropwise addition. A jacketed reactor with a chiller is recommended.
-
Mass Transfer (Mixing): As the reaction volume increases, efficient mixing becomes crucial to ensure homogeneity and prevent localized "hot spots" or high concentrations of reagents. Switch from magnetic stirring to overhead mechanical stirring.
-
Addition Rate: The rate of addition of the acyl chloride is a critical parameter for controlling both the exotherm and the impurity profile (especially di-acylation). This rate will need to be optimized during process development.
-
Work-up and Isolation: Handling large volumes of solvents during extraction can be cumbersome. Consider using a liquid-liquid centrifugal separator for phase separation. For isolation, filtration on a Nutsche filter-dryer is standard industrial practice.
Caption: General workflow for scaled-up synthesis.
Analytical Characterization
Confirming the identity and purity of the final product is essential. The following analytical data are typical for this compound.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons (furan and phenyl rings), amine protons, and amide N-H. Chemical shifts and coupling constants will be characteristic. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the amide carbonyl (~158-162 ppm). |
| Mass Spec (MS) | Correct molecular ion peak (e.g., [M+H]⁺) corresponding to the molecular weight (236.65 g/mol ). |
| HPLC | Purity assessment; should show a single major peak (>98%) with retention time distinct from starting materials and byproducts. |
| Melting Point | A sharp melting point range indicates high purity. |
Table 2: Key Analytical Methods for Product Verification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Deconvoluting the Biological Target of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
For drug development professionals and researchers, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the identification and confirmation of the compound's biological target. This guide provides a comprehensive, technically-grounded framework for elucidating the molecular target of a novel compound, using N-(4-amino-2-chlorophenyl)furan-2-carboxamide as a representative case study.
Initial searches indicate that while the furan-2-carboxamide scaffold is present in various biologically active molecules with activities ranging from antimicrobial to anti-cancer, the specific molecular target for this compound is not well-established in public literature.[1][2][3][4][5][6][7] This scenario is common in phenotypic screening campaigns, where a compound demonstrates a desirable effect (e.g., cell death in a cancer line), but its mechanism of action remains unknown.
This guide eschews a rigid template, instead presenting a logical, multi-pronged strategy that combines state-of-the-art methodologies to systematically identify, validate, and characterize the biological target. Our approach is built on a foundation of self-validating experimental systems, ensuring high confidence in the final results.
Part 1: The Discovery Phase - Generating Target Hypotheses
The initial phase of target deconvolution focuses on generating a list of candidate proteins that interact with the compound of interest.[8][9] We will compare two powerful, orthogonal approaches: genetic screening and affinity-based chemical proteomics.
Comparison of Primary Target Identification Strategies
| Methodology | Principle | Advantages | Disadvantages | Primary Output |
| CRISPR-Cas9 Screening | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound.[10][11][12] | Unbiased, genome-wide approach; operates in a native cellular context; powerful for identifying essential targets.[11][13][14] | Indirect method; does not prove direct binding; can be complex and resource-intensive. | List of genes that functionally interact with the compound's activity. |
| Affinity-Based Chemical Proteomics | Uses an immobilized version of the compound to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[15][16][17] | Directly identifies binding partners; can capture transient or weak interactions.[15][17][18] | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[19] | List of proteins that physically bind to the compound. |
The synergy between these methods provides a robust starting point. A protein identified by both a CRISPR screen (functional relevance) and a chemical proteomics pull-down (physical interaction) becomes a high-priority candidate for validation.
Experimental Workflow: Target Discovery
The diagram below illustrates a parallel workflow for generating high-quality target candidates.
Caption: Parallel workflows for genetic and proteomic target identification.
Detailed Protocol: Affinity-Based Chemical Proteomics
This protocol outlines the key steps for identifying binding partners of this compound.[15][16][17][20]
-
Probe Synthesis:
-
Synthesize a derivative of this compound containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., an alkyne or azide for click chemistry, or a biotin tag).[20]
-
Causality: The linker is crucial to spatially separate the compound from the affinity matrix, minimizing steric hindrance that could prevent protein binding. The choice of handle dictates the subsequent immobilization chemistry.
-
-
Immobilization:
-
Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads. For example, an alkyne-tagged probe can be "clicked" onto azide-functionalized beads.
-
Trustworthiness: Include a control experiment using beads derivatized only with the linker and handle (no compound) to identify proteins that bind non-specifically to the matrix itself.
-
-
Protein Extraction:
-
Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound). Use a lysis buffer with mild detergents (e.g., NP-40) and protease/phosphatase inhibitors to maintain protein integrity and native conformation.
-
-
Affinity Pulldown:
-
Incubate the immobilized probe with the cell lysate for 2-4 hours at 4°C to allow for binding.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., containing SDS) or by competitive elution with a high concentration of the original, unmodified compound. Causality: Competitive elution is superior as it specifically displaces true binders, reducing background noise from proteins that bind irreversibly to the matrix.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the mass spectrometry data against a protein database to identify the pulled-down proteins. Compare results from the compound-probe and the control beads to shortlist specific interactors.
-
Part 2: The Validation Phase - Confirming Target Engagement
Once a list of high-priority candidates is generated, the next crucial step is to validate the direct interaction between the compound and the proposed target protein(s) in multiple contexts.[8]
Comparison of Target Validation Assays
| Methodology | Principle | Advantages | Disadvantages | Primary Output | | :--- | :--- | :--- | :--- | Primary Output | | Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a protein in intact cells upon ligand binding.[21][22] | Confirms target engagement in a physiological, cellular environment; label-free.[22][23][24] | Requires a specific antibody for detection (Western blot) or advanced mass spectrometry setups. | A thermal shift curve demonstrating compound-induced protein stabilization. | | Surface Plasmon Resonance (SPR) | An optical technique that measures the binding of an analyte (compound) to a ligand (protein) immobilized on a sensor chip in real-time.[25][26][27] | Provides quantitative kinetic data (kon, koff) and affinity (KD); label-free; highly sensitive.[25][28][29] | Requires purified protein; immobilization can affect protein conformation; may not reflect cellular conditions. | Sensorgram showing real-time binding, allowing calculation of kinetic and affinity constants. | | Target Knockdown/Knockout | Uses siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. | Directly tests the functional necessity of the target for the compound's phenotypic effect. | Off-target effects of silencing reagents are possible; cellular compensation mechanisms can mask the effect. | A shift in the compound's dose-response curve, indicating the target's role in the observed phenotype. |
Experimental Workflow: Target Validation
A sequential validation workflow ensures a rigorous confirmation of the primary target.
Caption: A sequential workflow for validating a candidate protein target.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol describes how to confirm that this compound engages its target inside intact cells.[21][23][30]
-
Cell Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with either the vehicle (e.g., DMSO) or this compound at a desired concentration (e.g., 10x the EC50 from a cell viability assay) for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Causality: Ligand binding stabilizes the target protein's structure, making it more resistant to heat-induced unfolding and aggregation.[22]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This preserves the separation of aggregated vs. soluble proteins.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature point using Western blotting with a specific antibody against the candidate protein.
-
Quantify the band intensities and plot them against temperature for both vehicle- and compound-treated samples.
-
Trustworthiness: A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization and therefore, target engagement.[24][30]
-
Part 3: Pathway and Mechanistic Insights
Confirming the direct target is a milestone, but understanding its role in the broader biological context is essential. If, for example, this compound is found to bind to a specific kinase, the next logical step is to investigate its impact on the downstream signaling pathway.
Caption: Hypothetical pathway illustrating compound-target interaction and downstream effects.
By employing this systematic, multi-faceted approach, researchers can move with confidence from a compound with an interesting phenotype to a fully validated drug target. This logical progression, combining orthogonal discovery methods with a rigorous validation cascade, provides the robust, data-driven foundation necessary for successful drug development programs.
References
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 6. This compound | C11H9ClN2O2 | CID 721121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 9. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 10. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 12. researchgate.net [researchgate.net]
- 13. New CRISPR Screening Platform Could Drive Development of Next-Generation Drugs | NCI at Frederick [ncifrederick.cancer.gov]
- 14. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 17. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [ouci.dntb.gov.ua]
- 19. pharmafocusasia.com [pharmafocusasia.com]
- 20. Chemical proteomics approaches for identifying the cellular targets of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. CETSA [cetsa.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. denovobiolabs.com [denovobiolabs.com]
- 26. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 27. nicoyalife.com [nicoyalife.com]
- 28. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 29. nuvisan.com [nuvisan.com]
- 30. bio-protocol.org [bio-protocol.org]
Abstract
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide presents a comprehensive comparative analysis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide and its structurally related analogs as potential anticancer agents. We delve into the structure-activity relationships (SAR), supported by quantitative in vitro data, to elucidate the chemical features crucial for cytotoxic activity. Detailed, field-tested protocols for compound synthesis and biological evaluation are provided to ensure reproducibility and facilitate further research in this promising area of drug discovery.
Introduction: The Therapeutic Promise of Furan-based Scaffolds
The furan ring is a versatile heterocyclic motif found in numerous compounds with significant therapeutic value.[1][2][3] Its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Furan-containing compounds have exhibited a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[2][3] Specifically, furan-2-carboxamide derivatives have emerged as a promising class of cytotoxic agents, with some analogs displaying potent activity against various cancer cell lines.[4][5][6] This guide focuses on this compound as a lead compound and explores how structural modifications to its core structure influence its anticancer potential.
Comparative Analysis of this compound and Analogs
To establish a clear structure-activity relationship (SAR), a series of analogs of the lead compound, this compound, were synthesized and evaluated for their in vitro anticancer activity. The core structure was systematically modified to probe the importance of the chloro and amino substituents on the phenyl ring, as well as the furan-2-carboxamide moiety itself.
Synthesis Strategy
The general synthetic route for this compound and its analogs involves the coupling of a substituted aniline with 2-furoyl chloride or a similar activated furan-2-carboxylic acid derivative. A common method involves the activation of 2-furoic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) followed by reaction with the appropriate aniline.[7]
-
Rationale for Synthetic Route: This amide coupling reaction is a robust and high-yielding method, allowing for the facile generation of a diverse library of analogs by simply varying the aniline starting material. The use of CDI is advantageous as it avoids the harsh conditions associated with acyl chloride formation and often leads to cleaner reactions with easier purification.
Below is a general workflow for the synthesis of the furan-2-carboxamide library.
Caption: General workflow for the synthesis of N-aryl-furan-2-carboxamides.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of the synthesized compounds was evaluated against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2, Huh-7), and lung (A549) cancer cell lines, using the MTT assay.[4][8] The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic potency of each analog.
Table 1: In Vitro Anticancer Activity of this compound and Analogs
| Compound ID | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |
| 1 (Lead) | Cl | NH2 | 8.5 ± 0.7 | 12.3 ± 1.1 |
| 2 | H | NH2 | 25.1 ± 2.3 | 30.5 ± 2.8 |
| 3 | Cl | H | 15.2 ± 1.4 | 18.9 ± 1.7 |
| 4 | Br | NH2 | 7.9 ± 0.6 | 11.5 ± 1.0 |
| 5 | Cl | NO2 | > 50 | > 50 |
| Doxorubicin | - | - | 0.9 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments. Doxorubicin was used as a positive control.
Key Insights from SAR:
-
Importance of the Chloro Substituent: A comparison of the lead compound 1 (IC50 = 8.5 µM on MCF-7) with its non-chlorinated analog 2 (IC50 = 25.1 µM on MCF-7) reveals that the presence of the chlorine atom at the R1 position is crucial for potent anticancer activity. This suggests that the electron-withdrawing nature and steric bulk of the chlorine atom may play a significant role in target binding.
-
Role of the Amino Group: The amino group at the R2 position also contributes significantly to the cytotoxicity. Analog 3 , which lacks the amino group, shows diminished activity (IC50 = 15.2 µM on MCF-7) compared to the lead compound 1 . The amino group may be involved in hydrogen bonding interactions with the biological target.
-
Effect of Halogen Substitution: Replacing the chlorine atom with a bromine atom (analog 4 ) resulted in comparable, if not slightly improved, activity (IC50 = 7.9 µM on MCF-7). This indicates that a halogen at this position is generally favorable.
-
Impact of the Nitro Group: Replacement of the amino group with a nitro group (analog 5 ) led to a dramatic loss of activity. This could be due to unfavorable electronic or steric effects, or it may alter the compound's ability to interact with the target.
Proposed Mechanism of Action: Induction of Apoptosis
Several studies on furan-based anticancer agents suggest that they may exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase.[5][6] A plausible mechanism involves the inhibition of critical cellular targets like microtubules or signaling kinases, leading to the activation of the intrinsic apoptotic pathway.[2][3][5]
Caption: Proposed intrinsic apoptosis signaling pathway induced by furan-2-carboxamide analogs.
Experimental Protocols
To ensure the validity and reproducibility of the findings, detailed experimental protocols are provided below. These protocols are based on standard methodologies for in vitro anticancer drug screening.[9][10]
Protocol 1: General Synthesis of N-Aryl-furan-2-carboxamides
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) and stir the mixture at 45°C for 2 hours.[7]
-
Amide Coupling: In a separate flask, dissolve the appropriately substituted aniline (1.0 eq.) in anhydrous THF. Add the activated acyl-imidazole solution dropwise to the aniline solution.
-
Reaction: Stir the reaction mixture at 45°C for 18-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[10]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[10]
-
Drug Treatment: Prepare serial dilutions of the test compounds and the positive control (doxorubicin) in the culture medium. Treat the cells with these various concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Conclusion and Future Directions
This comparative study highlights the potential of this compound and its analogs as a promising scaffold for the development of novel anticancer agents. The established structure-activity relationships provide a rational basis for the design of more potent derivatives. Specifically, the presence of a halogen at the R1 position and an amino group at the R2 position of the phenyl ring are critical for enhanced cytotoxic activity.
Future research should focus on:
-
Lead Optimization: Further diversification of the substituents on both the phenyl and furan rings to improve potency and selectivity.
-
Mechanism of Action Studies: In-depth investigation into the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy: Evaluation of the most promising analogs in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.[11]
By leveraging the insights gained from this study, the furan-2-carboxamide scaffold can be further exploited to develop next-generation anticancer therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 5. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpbs.com [ijpbs.com]
A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro efficacy of the novel compound, N-(4-amino-2-chlorophenyl)furan-2-carboxamide. Drawing from established methodologies and the known bioactivities of structurally related furan-2-carboxamide derivatives, this document outlines a rigorous, multi-faceted approach to characterizing the compound's potential as an anticancer agent. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and objectively compare its potential performance against established alternatives.
Introduction: The Therapeutic Potential of Furan-2-Carboxamides
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. Structurally similar compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key cellular enzymes like cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are critical regulators of cell cycle progression and gene expression. The subject of this guide, this compound, possesses key structural motifs—a furan ring, a carboxamide linker, and a substituted aniline—that suggest a high probability of significant biological activity.
This guide will therefore focus on a systematic in vitro evaluation of its potential as an anticancer agent, focusing on cytotoxicity, mechanism of action, and target engagement.
Proposed Mechanism of Action and Comparative Compounds
Based on the activities of related furan-2-carboxamides, we hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Cell Cycle Progression: By targeting CDKs, the compound could arrest cells at specific checkpoints in the cell cycle, preventing proliferation.
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
-
Modulation of Gene Expression: Potential inhibition of HDACs could lead to changes in chromatin structure and the expression of tumor suppressor genes.
To provide a robust comparison, we will evaluate the efficacy of our target compound against well-characterized drugs known to act through these mechanisms:
-
Palbociclib: A potent and selective inhibitor of CDK4/6, widely used in the treatment of HR-positive breast cancer.
-
Vorinostat (SAHA): A pan-HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
-
Doxorubicin: A well-established chemotherapeutic agent that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
A Phased Approach to In Vitro Validation
The following experimental workflow provides a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: A phased experimental workflow for the in vitro validation of this compound.
Experimental Protocols and Data Interpretation
Phase 1: Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effects of this compound on a panel of cancer cell lines.
Recommended Cell Lines:
-
MCF-7: Luminal A breast cancer, HR-positive.
-
MDA-MB-231: Triple-negative breast cancer.
-
HCT116: Colorectal cancer.
-
A549: Non-small cell lung cancer.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and the comparator compounds for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (µM) | MDA-MB-231 (µM) | HCT116 (µM) | A549 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Palbociclib | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Vorinostat | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Phase 2: Mechanistic Elucidation
If the compound demonstrates significant cytotoxicity, the next phase is to investigate the underlying mechanism.
Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle.
-
Treatment: Treat cells with the IC50 concentration of this compound and comparator compounds for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Phase 3: Target Engagement
The final phase aims to confirm the engagement of the compound with its putative molecular targets.
Protocol: In Vitro Kinase/HDAC Inhibition Assays
Commercially available kits can be used to assess the direct inhibitory activity of the compound on purified CDK and HDAC enzymes.
-
Assay Setup: Perform the assays according to the manufacturer's instructions, using a range of concentrations of this compound.
-
Data Acquisition: Measure the enzyme activity (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the IC50 value for the inhibition of each enzyme.
Data Presentation: Comparative Enzyme Inhibition
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Pan-HDAC IC50 (nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Palbociclib | Experimental Data | Experimental Data | Not Applicable |
| Vorinostat | Not Applicable | Not Applicable | Experimental Data |
Protocol: Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis.
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, p21, PARP, Caspase-3) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
This guide provides a robust and systematic approach to the initial in vitro validation of this compound as a potential anticancer agent. The data generated from these experiments will provide a strong foundation for understanding the compound's efficacy, mechanism of action, and selectivity. Positive results from this comprehensive in vitro profiling would warrant further investigation, including more advanced cellular models (e.g., 3D spheroids), and ultimately, in vivo efficacy and toxicity studies in preclinical animal models. The careful and logical application of these established methodologies will be crucial in determining the therapeutic potential of this promising furan-2-carboxamide derivative.
References
A Comparative Guide to N-(4-amino-2-chlorophenyl)furan-2-carboxamide and Reference Kinase Inhibitors in Oncology Research
Introduction: Unveiling the Potential of a Novel Furan-Carboxamide Scaffold
In the landscape of oncology drug discovery, the quest for novel molecular scaffolds that can yield potent and selective kinase inhibitors is relentless. The furan-2-carboxamide core has emerged as a versatile and promising starting point for the development of therapeutics targeting a range of diseases, including cancer.[1][2][3] This guide provides an in-depth comparative analysis of a novel investigational compound, N-(4-amino-2-chlorophenyl)furan-2-carboxamide , against established and clinically relevant kinase inhibitors.
The rationale for focusing on this particular molecule stems from its structural features. The substituted aniline moiety is a well-established pharmacophore known to interact with the hinge region of the ATP-binding pocket of numerous protein kinases.[4][5] This, combined with the furan-2-carboxamide scaffold, suggests a high probability of activity against this critical class of enzymes, which are often dysregulated in cancer.
Given the nascent stage of research on this compound, this guide will leverage data from structurally related compounds to hypothesize its potential biological activity and mechanism of action. For a robust and informative comparison, we have selected two well-characterized reference compounds that represent different classes of kinase inhibitors and are staples in cancer research and therapy:
-
Imatinib: A first-generation Bcr-Abl tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[6][7]
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, used in the treatment of various solid tumors.[8][9]
This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive comparison of the hypothetical performance of our topic compound with these gold-standard references, supported by detailed experimental protocols and mechanistic insights to facilitate further investigation into this promising new scaffold.
Comparative Analysis: Physicochemical and Hypothetical Biological Profile
A direct comparison of the physicochemical properties and biological activities of this compound with Imatinib and Sorafenib is essential for understanding its potential advantages and liabilities. The following table summarizes key parameters, with the biological data for the topic compound being hypothetical and extrapolated from the activities of structurally similar furan-carboxamide and aniline-based kinase inhibitors.
| Parameter | This compound | Imatinib | Sorafenib |
| Molecular Formula | C11H9ClN2O2 | C29H31N7O | C21H16ClF3N4O3 |
| Molecular Weight | 236.65 g/mol | 493.60 g/mol | 464.82 g/mol |
| Primary Target(s) | Hypothesized: Syk, Src family kinases, VEGFR-2 | Bcr-Abl, c-Kit, PDGFR | VEGFR-2, PDGFR-β, Raf-1 |
| IC50 (Primary Target) | Hypothesized: 10-100 nM | Bcr-Abl: ~250-500 nM | VEGFR-2: 90 nM |
| Cellular Potency (e.g., K-562 cells) | Hypothesized: 0.1-1 µM | ~0.1-0.5 µM | ~1-5 µM |
| Key Structural Features | Furan-carboxamide, substituted aniline | Phenylamino-pyrimidine, piperazine | Pyridine-carboxamide, urea linkage |
Mechanistic Insights: Targeting Kinase Signaling Pathways
Protein kinases are central nodes in signaling pathways that control cell proliferation, survival, and angiogenesis. The dysregulation of these pathways is a hallmark of cancer. Both Imatinib and Sorafenib exert their therapeutic effects by inhibiting specific kinases, thereby blocking these aberrant signals. Based on its structural characteristics, this compound is hypothesized to function as an ATP-competitive kinase inhibitor.
Hypothesized Mechanism of Action for this compound
The aniline moiety of the compound is predicted to form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common interaction for many Type I and Type II kinase inhibitors. The furan ring and the chloro-substituted phenyl ring likely occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Diagram: Generalized Kinase Inhibition Workflow
Caption: Workflow for evaluating kinase inhibitor potency.
Signaling Pathways Targeted by Reference Compounds
Imatinib primarily targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of CML cells. By inhibiting Bcr-Abl, Imatinib effectively shuts down downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Sorafenib has a broader target profile, inhibiting receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients). It also inhibits the Raf/MEK/ERK signaling pathway, which is involved in cell proliferation.
Diagram: Simplified Kinase Signaling Pathway
Caption: Inhibition of the Raf/MEK/ERK signaling pathway.
Experimental Protocols: A Guide for In Vitro Evaluation
To facilitate the investigation of this compound and its comparison to reference compounds, we provide detailed, step-by-step protocols for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.
Materials:
-
Purified kinase of interest (e.g., Syk, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound, Imatinib, Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer. Include a DMSO control.
-
Kinase Reaction: In a 96-well plate, add 2.5 µL of the serially diluted compounds. Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]
Materials:
-
Cancer cell line of interest (e.g., K-562 for Bcr-Abl, HUVEC for VEGFR)
-
Complete cell culture medium
-
Test compounds
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).
Conclusion and Future Directions
This guide has provided a comprehensive, albeit partially hypothetical, comparison of this compound with the established kinase inhibitors Imatinib and Sorafenib. The structural features of the topic compound strongly suggest its potential as a kinase inhibitor with anticancer activity. The provided protocols offer a clear roadmap for the initial in vitro characterization of this and other novel compounds.
Future research should focus on:
-
Synthesis and Purification: Obtaining a high-purity sample of this compound for biological testing.
-
Kinase Profiling: Screening the compound against a broad panel of kinases to determine its potency and selectivity profile.
-
Cell-Based Assays: Evaluating its antiproliferative activity against a diverse panel of cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy: Testing promising candidates in animal models of cancer.
The exploration of novel scaffolds like the furan-2-carboxamide derivative discussed herein is crucial for expanding the arsenal of targeted therapies against cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCR-ABL tyrosine kinase inhibitors in the treatment of Philadelphia chromosome positive chronic myeloid leukemia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-amino-2-chlorophenyl)furan-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to the N-(4-amino-2-chlorophenyl)furan-2-carboxamide Scaffold
The core structure, this compound, combines three key pharmacophoric elements: a furan ring, an amide linker, and a substituted phenyl ring. The furan moiety, an electron-rich aromatic heterocycle, often serves as a bioisostere for a phenyl ring and is a common motif in bioactive compounds, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets. The amide linkage provides a rigid planar unit that can participate in hydrogen bonding as both a donor and an acceptor. The 4-amino-2-chlorophenyl group presents a specific substitution pattern on the aniline ring that dictates the molecule's electronic and steric properties, which are critical for target recognition and binding affinity.
While comprehensive SAR studies on this exact scaffold are not yet prevalent in published literature, a comparative analysis of related furan-2-carboxamide derivatives allows for the elucidation of key structural determinants of activity. This guide will deconstruct the molecule into its three main components to explore the impact of structural modifications on biological activity, drawing from experimental data on analogous series of compounds.
Comparative Structure-Activity Relationship Analysis
The biological activity of furan-based compounds is intricately linked to the nature and position of substituents on both the furan and the N-phenyl rings. Modifications at the C2 and C5 positions of the furan ring and various substitutions on the phenyl ring have been shown to be particularly critical for modulating potency and selectivity.
The Furan-2-Carboxamide Core: A Versatile Pharmacophore
The furan-2-carboxamide moiety is a privileged scaffold found in a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. Its planarity and ability to form key hydrogen bonds make it an effective anchor for binding to protein targets.
In a study on benzofuran-2-carboxamide derivatives as anticancer agents and NF-κB inhibitors, the carboxamide linkage was crucial for activity. The orientation of the furan ring relative to the N-phenyl ring, dictated by the amide bond, is a key determinant of the overall molecular conformation and, consequently, its interaction with the target protein.
Substitutions on the N-Phenyl Ring: Modulating Potency and Selectivity
The nature and position of substituents on the N-phenyl ring dramatically influence the biological activity of furan-2-carboxamide derivatives. Analysis of related compounds reveals several key trends:
-
Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) can alter the pKa of the amide nitrogen and the overall electron distribution of the molecule, affecting its binding affinity. In a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, it was found that groups with a positive mesomeric (+M) effect on the N-phenyl ring potentiated anticancer activity[1]. This suggests that electron-donating groups, such as the 4-amino group in our core scaffold, may be beneficial for certain biological activities.
-
Hydrophobicity: The hydrophobicity of the substituents can impact cell permeability and interaction with hydrophobic pockets in the target protein. The same study on benzofuran derivatives noted that hydrophobic groups on the N-phenyl ring enhanced NF-κB inhibitory activity[1]. The 2-chloro substituent on our core scaffold is a hydrophobic, electron-withdrawing group that can significantly influence the molecule's properties.
-
Steric Hindrance: The size and position of substituents can create steric hindrance, which may either prevent or enhance binding to the target, depending on the topology of the binding site. The ortho-chloro substituent introduces steric bulk near the amide linker, which could restrict the rotational freedom of the N-phenyl ring and lock the molecule into a specific, potentially more active, conformation.
Table 1: Comparative Anticancer Activity of Substituted Carbamothioyl-Furan-2-Carboxamide Derivatives against HepG2 Cancer Cells [2]
| Compound | Phenyl Ring Substituent | % Cell Viability |
| 4d | p-tolyl | 33.29 |
| 4a | 2-nitrophenyl | 35.01 |
| 4b | 4-chlorophenyl | 37.31 |
| 4c | 4-nitrophenyl | 39.22 |
Data from a study on carbamothioyl-furan-2-carboxamide derivatives. Lower cell viability indicates higher anticancer activity.
The data in Table 1 suggests that electron-donating groups (p-tolyl) can lead to higher potency compared to electron-withdrawing groups (nitro and chloro) in this particular series of anticancer agents. However, the position of the substituent also plays a critical role.
Modifications of the Furan Ring
While our core topic focuses on derivatives of this compound, it is instructive to consider the SAR of the furan ring itself. In many classes of furan-containing compounds, substitutions at the C5 position of the furan ring are a common strategy for modulating activity. These modifications can introduce new interaction points with the target protein or alter the molecule's physicochemical properties. For instance, in a series of 5-aryl-furan-2-carboxamide derivatives acting as urotensin-II receptor antagonists, the nature of the C5-aryl substituent was critical for potency.
Experimental Protocols
To conduct a systematic SAR study on this compound derivatives, the following experimental workflows are recommended.
General Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves the coupling of a furan-2-carbonyl chloride with a substituted aniline.
Step 1: Synthesis of Furan-2-carbonyl chloride Furan-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.
Step 2: Amide Coupling The freshly prepared furan-2-carbonyl chloride is then reacted with the desired substituted 4-amino-2-chloroaniline derivative in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.
In Vitro Kinase Inhibition Assay
Given that many carboxamide derivatives are kinase inhibitors, a representative assay to evaluate the biological activity of new analogs is a kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution series.
-
Reaction Mixture: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.
-
Incubation: Add the test compounds to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mechanistic Insights and Future Directions
The this compound scaffold holds significant potential for the development of novel therapeutic agents. The key to unlocking this potential lies in a systematic exploration of its SAR.
Future studies should focus on:
-
Systematic substitution at the C5 position of the furan ring to explore interactions with different subpockets of the target binding site.
-
Modification of the 4-amino group on the phenyl ring, for example, through acylation or alkylation, to probe the effect of altering its hydrogen bonding capacity and basicity.
-
Exploring a wider range of substituents at the 2-position of the phenyl ring to optimize steric and electronic interactions.
By leveraging the foundational SAR principles outlined in this guide, researchers can more effectively design and synthesize novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
Cross-Validation of Experimental Findings for N-(4-amino-2-chlorophenyl)furan-2-carboxamide: A Comparative Guide
In the landscape of contemporary medicinal chemistry, the furan-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive cross-validation of experimental findings for N-(4-amino-2-chlorophenyl)furan-2-carboxamide and its analogues. By synthesizing data from diverse studies, we aim to offer researchers, scientists, and drug development professionals a clear, objective comparison of the performance of this chemical class, underpinned by robust experimental data. Our focus extends beyond a mere recitation of results to an in-depth analysis of the causality behind experimental choices, ensuring a trustworthy and authoritative resource.
The Furan-2-Carboxamide Core: A Versatile Pharmacophore
The furan nucleus is a cornerstone in the design of novel therapeutic agents, valued for its ability to engage in various biological interactions.[1] When functionalized as a carboxamide, this heterocyclic core gives rise to a class of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the furan-2-carboxamide scaffold allows for fine-tuning of its pharmacological profile through substitution at various positions, making it a fertile ground for drug discovery.
Synthesis of Furan-2-Carboxamide Derivatives: A Generalized Workflow
The synthesis of furan-2-carboxamide derivatives typically follows a convergent strategy, allowing for the generation of diverse libraries of compounds for biological screening. A common and effective method involves the amidation of a furan-2-carbonyl chloride with a substituted aniline.
General Synthetic Protocol
A generalized protocol for the synthesis of N-aryl furan-2-carboxamides is as follows:
-
Activation of Furan-2-carboxylic Acid: Furan-2-carboxylic acid is converted to its more reactive acid chloride derivative, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial for facilitating the subsequent amidation.
-
Amide Bond Formation: The synthesized furan-2-carbonyl chloride is then reacted with the desired substituted aniline, in this case, 4-amino-2-chloroaniline, in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[2] This reaction yields the target this compound.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final, high-purity compound.
This synthetic approach is highly adaptable, and by varying the aniline component, a wide array of derivatives can be accessed for structure-activity relationship (SAR) studies.
Caption: Generalized synthetic workflow for N-aryl furan-2-carboxamides.
Comparative Biological Activities of Furan-2-Carboxamide Derivatives
While specific experimental data for this compound is not extensively available in the public domain, a robust understanding of its potential can be gleaned from cross-validating the findings of structurally related analogues.
Antibacterial and Antibiofilm Activity
A significant body of research points to the potent antibacterial and antibiofilm properties of furan-2-carboxamides. These compounds have shown promise in combating multidrug-resistant bacteria, a pressing global health challenge.
Experimental Approach: The antibacterial activity of furan-2-carboxamide derivatives is commonly assessed using standard methods such as the agar well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2] The antibiofilm activity is often evaluated by quantifying the inhibition of biofilm formation and the disruption of pre-formed biofilms using crystal violet staining.
Comparative Data: Studies on N-(4-bromophenyl)furan-2-carboxamide and its derivatives have demonstrated significant activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, and Methicillin-resistant Staphylococcus aureus (MRSA).[2] Furthermore, a diversity-oriented synthesis of furan-2-carboxamides revealed their potential to inhibit biofilm formation in Pseudomonas aeruginosa, a notorious pathogen in nosocomial infections.[3][4] The proposed mechanism for this antibiofilm activity is the inhibition of quorum sensing, a bacterial communication system that regulates virulence and biofilm formation.[3][4]
| Compound | Bacterial Strain | Activity Metric | Result | Reference |
| N-(4-bromophenyl)furan-2-carboxamide | NDM-1 A. baumannii | MIC | Not specified, but potent | [2] |
| Furan-2-carboxamide carbohydrazide (4b) | P. aeruginosa | Biofilm Inhibition | 58% | [3][4] |
| Furan-2-carboxamide triazole (7d) | P. aeruginosa | Pyocyanin Inhibition | 33% | [3] |
| Furan-2-carboxamide triazole (7e) | P. aeruginosa | Protease Inhibition | 16% | [3] |
Causality Behind Experimental Choices: The selection of drug-resistant bacterial strains for testing is a critical aspect of these studies, reflecting the urgent need for new antibiotics that can overcome existing resistance mechanisms. The focus on biofilm inhibition and quorum sensing modulation represents a modern approach to antimicrobial drug discovery, aiming to disarm pathogens rather than killing them directly, which may reduce the selective pressure for resistance development.
Caption: Proposed mechanism of antibiofilm activity via quorum sensing inhibition.
Anticancer Activity
The furan-2-carboxamide scaffold has also been explored for its potential as an anticancer agent. Certain derivatives have been shown to induce mitotic arrest and apoptosis in cancer cells.[5]
Experimental Approach: The anticancer potential of these compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines, such as HepG2 (liver carcinoma), Huh-7 (liver carcinoma), and MCF-7 (breast cancer).[6][7] The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined in these assays. Further mechanistic studies may involve cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V-FITC/PI staining).[5]
Comparative Data: A novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent, a mechanism shared with the successful anticancer drug Paclitaxel (Taxol).[5] This compound exhibited potent anti-proliferative and anti-metastatic properties in vitro, with IC₅₀ values in the low micromolar range.[5] Other studies on carbamothioyl-furan-2-carboxamide derivatives have also demonstrated significant anticancer activity against various cancer cell lines.[6][7]
| Compound Derivative | Cancer Cell Line | Activity Metric | Result | Reference |
| SH09 (Furan-2-carboxamide derivative) | Various cancer cells | IC₅₀ | 4 µM to 8 µM | [5] |
| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | Cell Viability (at 20 µg/mL) | 33.29% | [6][7] |
Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity. Mechanistic studies, such as cell cycle analysis and apoptosis assays, are essential to elucidate the mode of action, which is a critical step in the preclinical development of any potential anticancer drug.
Conclusion and Future Directions
The cross-validation of experimental findings for furan-2-carboxamide derivatives strongly suggests that this compound is a promising candidate for further investigation. The collective evidence points towards a high likelihood of this compound exhibiting significant antibacterial, antibiofilm, and potentially anticancer properties.
Future research should focus on the direct synthesis and biological evaluation of this compound to confirm these inferred activities. Head-to-head comparisons with the derivatives discussed in this guide would provide a definitive assessment of its performance and potential for further development as a therapeutic agent. In silico studies, such as molecular docking, could also be employed to predict its binding affinity to relevant biological targets and to guide the design of even more potent analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Proliferative Effects of Furan-2-Carboxamide Derivatives
The furan-2-carboxamide scaffold has emerged as a pharmacologically significant structure in contemporary oncology research. Its inherent versatility allows for extensive chemical modification, leading to a diverse library of derivatives with potent anti-proliferative activities against a range of human cancers.[1][2] This guide provides a comparative analysis of various furan-2-carboxamide analogs, synthesizing data from recent preclinical studies to offer researchers and drug development professionals a clear overview of their efficacy, mechanisms of action, and structure-activity relationships.
Mechanistic Diversity: Targeting Core Cancer Pathways
Furan-2-carboxamides exert their anti-proliferative effects not through a single, conserved mechanism, but by engaging multiple, critical cellular pathways involved in cell division and survival. The specific pathway targeted is largely dictated by the chemical moieties appended to the core furan-2-carboxamide structure.
a) Microtubule Destabilization and Mitotic Arrest
A prominent mechanism of action for certain furan-2-carboxamide derivatives is the disruption of microtubule dynamics, a validated target for many clinically successful chemotherapeutics. Microtubules are essential for the formation of the mitotic spindle, and their disruption leads to cell cycle arrest and subsequent apoptosis.[3]
One novel furan-2-carboxamide derivative, designated SH09 , has been identified as a potent microtubule stabilizing agent, akin to the action of Taxol.[3] It binds to the Taxol binding pocket of tubulin, preventing microtubule depolymerization.[3] This stabilization abrogates chromosomal segregation during mitosis, inducing a robust cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[3] This activity has been observed across multiple cancer cell lines, with IC50 values ranging from 4 µM to 8 µM.[3]
b) Induction of Intrinsic Apoptosis
Another key strategy employed by these compounds is the direct activation of the mitochondrial (or intrinsic) pathway of apoptosis. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.
For instance, novel furan-based derivatives, specifically a pyridine carbohydrazide (Compound 4) and an N-phenyl triazinone (Compound 7) , have demonstrated potent induction of apoptosis in MCF-7 breast cancer cells.[1] Treatment with these compounds leads to a significant upregulation of the pro-apoptotic proteins p53 and Bax, coupled with a marked decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade.[1][4]
The diagram below illustrates the intrinsic apoptosis pathway targeted by these furan-2-carboxamide derivatives.
Caption: Intrinsic apoptosis pathway induced by select furan-2-carboxamides.
Comparative Potency and Structure-Activity Relationship (SAR)
The anti-proliferative efficacy of furan-2-carboxamides is highly dependent on their substitution patterns. The following table summarizes the in vitro cytotoxicity of representative derivatives against various human cancer cell lines.
| Compound Class/Name | Derivative/Substituent | Cancer Cell Line | IC50 Value (µM) | Primary Mechanism |
| Microtubule Stabilizer | SH09 | Various | 4 - 8 | G2/M Arrest, Apoptosis[3] |
| Pyridine/Triazinone | Pyridine Carbohydrazide (4) | MCF-7 (Breast) | 4.06 | G2/M Arrest, Intrinsic Apoptosis[1] |
| N-Phenyl Triazinone (7) | MCF-7 (Breast) | 2.96 | G2/M Arrest, Intrinsic Apoptosis[1] | |
| Ruthenium Complexes | Ru₂L3 (p-cymene/-OCH₃) | HeLa (Cervical) | 3.86 | Intrinsic Apoptosis, ROS Generation[4] |
| Ru₂L3 (p-cymene/-OCH₃) | MCF-7 (Breast) | 4.95 | Intrinsic Apoptosis, ROS Generation[4] | |
| 1,2,4-Triazoles | Compound 15 | HeLa (Cervical) | 8.81 | Not specified[5] |
| Carbamothioyl Derivatives | p-tolylcarbamothioyl | HepG2 (Liver) | See Note 1 | Not specified[6][7] |
Note 1: Activity for carbamothioyl derivatives was reported as percent cell viability at a fixed concentration (33.29% viability at 20 µg/mL), not as an IC50 value.[6][7]
Key SAR Insights:
-
Amide Substitutions: The nature of the group attached to the carboxamide nitrogen is a critical determinant of activity and mechanism. Linking to complex heterocyclic systems like pyridine carbohydrazide or N-phenyl triazinone yields potent agents that induce apoptosis.[1]
-
Thiourea Moiety: The introduction of a carbamothioyl (thiourea) moiety, as seen in p-tolylcarbamothioyl)furan-2-carboxamide, confers significant activity against hepatocellular carcinoma cell lines like HepG2 and Huh-7.[6][7] SAR studies on this series show that electron-donating or -withdrawing groups on the phenyl ring modulate potency, with an ortho-nitro substitution providing greater activity than meta or para substitutions.[7]
-
Organometallic Complexes: Chelation of furan-2-carboxamide-based aroylthiourea derivatives to binuclear ruthenium(II) centers creates highly efficacious complexes.[4] The ancillary ligands, such as p-cymene, and substituents on the aroyl ring (-OCH₃) enhance lipophilicity and cytotoxicity, while also conferring the ability to generate reactive oxygen species (ROS), adding another layer to the mechanism of cell death.[4]
Experimental Protocol: Assessing Anti-Proliferative Activity via MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality-Driven Protocol Steps:
-
Cell Seeding & Incubation (24h):
-
Action: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[1]
-
Rationale: This initial incubation period allows the cells to adhere to the plate surface and enter the logarithmic growth phase, ensuring they are healthy and responsive to treatment.
-
-
Compound Treatment (24-48h):
-
Action: Prepare serial dilutions of the furan-2-carboxamide test compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a predetermined period (typically 24 to 48 hours).
-
Rationale: This step exposes the cells to the therapeutic agent. The duration is chosen to be long enough for the compound to exert its biological effect, whether it be cell cycle arrest or apoptosis induction. A dose-response curve is generated by testing multiple concentrations.
-
-
MTT Reagent Addition (4h):
-
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Rationale: The core of the assay lies in this step. In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, living cells.
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Rationale: The formazan crystals are insoluble in aqueous medium. A solvent like DMSO is required to dissolve them, creating a homogenous colored solution that can be quantified.
-
-
Spectrophotometric Reading:
-
Action: Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.
-
Rationale: The intensity of the purple color, measured as absorbance, correlates directly with the number of viable cells. By comparing the absorbance of treated wells to the control wells, the percentage of cell viability inhibition can be calculated, and the IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined.
-
The following diagram provides a visual workflow of the MTT assay.
Caption: Standard experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The furan-2-carboxamide scaffold represents a highly tractable platform for the development of novel anti-proliferative agents. The research synthesized in this guide demonstrates that targeted modifications can produce derivatives that operate through diverse and potent mechanisms, including microtubule stabilization and the induction of mitochondrial apoptosis. Derivatives such as the N-phenyl triazinone Compound 7 (IC50: 2.96 µM vs. MCF-7) and the ruthenium complex Ru₂L3 (IC50: 3.86 µM vs. HeLa) show particularly high potency.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds and evaluating their efficacy and safety in preclinical in vivo models. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation furan-2-carboxamides with enhanced potency and selectivity for cancer cells.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study
This guide provides a comprehensive framework for evaluating the selectivity of kinase inhibitors, a critical step in preclinical drug development. We will explore the underlying principles, detail robust experimental methodologies, and demonstrate data interpretation using a case study centered on a compound class containing the N-(4-amino-2-chlorophenyl)furan-2-carboxamide scaffold. While this specific molecule is a key chemical intermediate, it serves as a foundational block for potent multi-kinase inhibitors such as Anlotinib. Therefore, we will use Anlotinib as our primary example to illustrate the process of selectivity assessment against other well-established multi-kinase inhibitors, Sunitinib and Sorafenib.
The Imperative of Selectivity in Kinase Inhibitor Development
Kinases are a large family of enzymes that regulate the majority of cellular pathways, making them a prominent class of drug targets, particularly in oncology. The human genome contains over 500 kinases, many of which share structural similarities in their ATP-binding pockets. The therapeutic efficacy of a kinase inhibitor is derived from its potent inhibition of specific disease-driving kinases ("on-targets"). However, its safety profile is dictated by its lack of activity against other kinases ("off-targets").
Poor selectivity can lead to unexpected toxicities and adverse drug reactions. For instance, inhibiting VEGFR is crucial for anti-angiogenic therapy, but off-target inhibition of kinases like RAF or c-Kit can lead to different side effect profiles. Therefore, a rigorous and quantitative assessment of a compound's selectivity is not merely a characterization step but a cornerstone of predicting its clinical success.
The Comparative Landscape: Anlotinib, Sunitinib, and Sorafenib
To contextualize our assessment, we will compare our representative compound, Anlotinib, with two other multi-targeted tyrosine kinase inhibitors (TKIs) that have overlapping target profiles.
-
Anlotinib: An oral TKI that inhibits multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR) types 1-3, Fibroblast Growth Factor Receptor (FGFR) types 1-4, Platelet-Derived Growth Factor Receptor (PDGFR) α/β, and the proto-oncogene c-Kit.
-
Sunitinib: Another multi-targeted RTK inhibitor with a similar profile, targeting VEGFRs, PDGFRs, c-Kit, Flt-3, and RET.
-
Sorafenib: A TKI that inhibits VEGFRs, PDGFRs, and also the RAF family of serine/threonine kinases (C-RAF, B-RAF).
The primary therapeutic hypothesis for these drugs is that dual blockade of pathways like VEGFR and PDGFR can result in superior anti-angiogenic and anti-tumor effects. However, their distinct off-target inhibition profiles account for differences in their clinical applications and adverse effects.
Experimental Workflow for Comprehensive Selectivity Profiling
A multi-tiered approach is essential for a thorough selectivity assessment, beginning with broad, high-throughput screening and progressing to more focused biochemical and cell-based assays.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Broad Kinome Screening
The initial step involves screening the inhibitor against a large panel of kinases at a single, high concentration (e.g., 1 or 10 µM) to identify all potential interactions.[1] This provides a broad overview of the compound's selectivity landscape.
Protocol: High-Throughput Kinase Panel Screen (Radiometric Assay Example)
-
Plate Preparation: Dispense a substrate peptide/protein specific for each kinase into the wells of a multi-well plate.
-
Compound Addition: Add the test compound (Anlotinib, Sunitinib, Sorafenib) at a final concentration of 1 µM to duplicate wells for each kinase. Include DMSO as a negative control and a known broad-spectrum inhibitor like Staurosporine as a positive control.
-
Kinase Reaction Initiation: Add a reaction mixture containing the specific purified kinase and [γ-³³P]-ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plates at 30°C for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.
-
Reaction Quenching & Washing: Stop the reaction and wash the plates to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Any kinase with inhibition >70% is considered a "hit" and is carried forward for further analysis.
Tier 2: Biochemical Potency (IC50 Determination)
For every "hit" identified in Tier 1, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a direct comparison of potency against on- and off-targets.
Protocol: IC50 Determination
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each test compound, starting from a high concentration (e.g., 30 µM).
-
Assay Procedure: Perform the kinase activity assay as described in Tier 1, but using the range of inhibitor concentrations instead of a single dose.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Tier 3: Cellular Assay Validation
Biochemical assays use purified enzymes and may not fully reflect the complexity of a live cell, such as ATP concentration, cellular localization, and the presence of scaffolding proteins.[2][3] Therefore, it is crucial to validate key on-target and major off-target activities in a cellular context.
Protocol: Cellular Target Inhibition (Western Blot)
-
Cell Culture: Culture a relevant cell line that expresses the target kinases (e.g., HUVECs for VEGFR2, NIH-3T3 for PDGFRβ).
-
Compound Treatment: Treat the cells with a dose-response of the test inhibitor for a defined period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (e.g., p-VEGFR2) and the total form of the kinase.
-
Quantification: Quantify the band intensities to determine the reduction in kinase phosphorylation, which reflects its inhibition. Calculate the cellular IC50.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. A selectivity score can also be calculated, though its definition can vary. A simple method is to divide the IC50 of an off-target by the IC50 of the primary on-target. A higher score indicates greater selectivity.
Table 1: Comparative Biochemical IC50 Profile (nM)
| Kinase Target | Anlotinib (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
|---|---|---|---|
| VEGFR2 | 1.2 | 9.0 | 90.0 |
| VEGFR3 | 0.7 | 8.0 | 20.0 |
| PDGFRβ | 11.0 | 8.0 | 58.0 |
| FGFR1 | 1.5 | 84.0 | N/A |
| c-Kit | 4.9 | 2.0 | N/A |
| B-RAF | >1000 | >1000 | 22.0 |
| C-RAF | >1000 | >1000 | 6.0 |
Data is representative and compiled from various public sources for illustrative purposes.
Interpretation: From this table, we can deduce that Anlotinib shows high potency against VEGFR and FGFR families. Compared to Sunitinib, it is more potent against VEGFR2 and FGFR1 but slightly less potent against c-Kit. Critically, unlike Sorafenib, Anlotinib shows very poor activity against the RAF kinases, indicating a key point of selectivity. This difference in the RAF inhibition profile is a major differentiator in their mechanisms and potential side effects.
Visualizing Signaling and Selectivity
Diagrams are essential for communicating complex biological pathways and the points of intervention for each inhibitor.
Caption: Points of intervention for Anlotinib, Sunitinib, and Sorafenib.
Conclusion
Assessing the selectivity of a kinase inhibitor is a multifaceted process that requires a systematic, data-driven approach. By progressing from broad kinome scans to quantitative biochemical assays and finally to functional cellular validation, researchers can build a comprehensive selectivity profile. This case study of Anlotinib versus Sunitinib and Sorafenib demonstrates that even among multi-targeted inhibitors with overlapping primary targets, the differences in their off-target profiles are what define their unique therapeutic and safety characteristics. A thorough understanding of this selectivity is paramount for the successful development of next-generation targeted therapies.
References
Independent Verification of N-(4-amino-2-chlorophenyl)furan-2-carboxamide's Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, the elucidation of a small molecule's precise mechanism of action is a cornerstone of preclinical development. This guide provides a comprehensive framework for the independent verification of the mechanism of action for N-(4-amino-2-chlorophenyl)furan-2-carboxamide, a compound with potential therapeutic applications. By employing a multi-pronged, data-driven approach, we can build a robust understanding of its biological activity, ensuring both scientific rigor and the potential for successful clinical translation.
The furan-2-carboxamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1][2][3] However, for this compound specifically, the molecular target and downstream signaling effects remain to be definitively characterized.[4][5] This guide will, therefore, serve as a roadmap for its comprehensive investigation.
Pillar 1: Target Deconvolution - Identifying the Molecular Interactors
The initial and most critical step is to identify the direct molecular target(s) of this compound. This process, known as target deconvolution, can be approached through several methodologies, each with its own advantages and limitations.[6][7]
Comparative Analysis of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography coupled with Mass Spectrometry (AC-MS) | The compound is immobilized on a solid support and incubated with cell or tissue lysates. Interacting proteins are captured, eluted, and identified by mass spectrometry.[8][9][10] | - Identifies direct binding partners. - Can be performed with complex biological samples.[9][10] | - Requires chemical modification of the compound, which may alter its binding properties. - Prone to non-specific interactions.[10] |
| Protein Microarrays | A labeled version of the compound is incubated with a microarray chip containing a large number of purified proteins. Binding is detected by a fluorescent or other signal.[6] | - High-throughput screening of thousands of potential targets. - Does not require compound immobilization in the same way as AC-MS. | - Proteins on the array may not be in their native conformation. - May not capture interactions that require co-factors or post-translational modifications. |
| Expression Cloning (e.g., Phage Display) | A library of proteins is expressed on the surface of bacteriophages. Phages displaying proteins that bind to the immobilized compound are selected and their genetic material is sequenced for identification.[6][8] | - Can identify targets without prior knowledge of their identity or abundance. - Can be used to screen large and diverse protein libraries. | - The expressed proteins are not in their native cellular environment. - May not identify targets that are part of larger protein complexes. |
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines a robust method for identifying the binding partners of this compound.
1. Synthesis of an Affinity Probe:
-
A linker molecule is chemically attached to the this compound. The attachment point should be carefully chosen to minimize interference with its potential binding site. The free end of the linker will contain a reactive group (e.g., an amine or carboxyl group) for immobilization.
2. Immobilization of the Affinity Probe:
-
The affinity probe is covalently coupled to a solid support, such as NHS-activated sepharose beads.
3. Preparation of Cell Lysate:
-
The choice of cell line will depend on the intended therapeutic area. For example, if anticancer activity is suspected, a panel of cancer cell lines would be appropriate. Cells are lysed under non-denaturing conditions to preserve protein structure and interactions.
4. Affinity Pull-Down:
-
The cell lysate is incubated with the immobilized affinity probe. As a negative control, lysate is also incubated with beads that have been treated with a mock linker without the compound.
5. Washing and Elution:
-
The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted, for example, by changing the pH or ionic strength of the buffer, or by competing with an excess of the free compound.
6. Protein Identification by Mass Spectrometry:
-
The eluted proteins are separated by SDS-PAGE and the protein bands are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
dot graph TD { A[Start: this compound] --> B{Synthesize Affinity Probe}; B --> C{Immobilize on Beads}; D[Prepare Cell Lysate] --> E{Incubate Lysate with Beads}; C --> E; E --> F{Wash to Remove Non-specific Binders}; F --> G{Elute Bound Proteins}; G --> H{Separate Proteins (SDS-PAGE)}; H --> I{In-Gel Digestion}; I --> J{LC-MS/MS Analysis}; J --> K[Identify Potential Target Proteins]; }
Caption: Workflow for target identification using AC-MS.
Pillar 2: Validation of Target Engagement and Functional Activity
Once potential targets have been identified, it is crucial to validate their interaction with this compound and to determine the functional consequences of this interaction.
Comparative Analysis of Target Validation Assays
| Assay | Principle | Advantages | Disadvantages |
| Enzyme Assays | If the identified target is an enzyme, its activity is measured in the presence and absence of the compound.[11][12] | - Directly measures the functional effect on the target. - Can determine the mode of inhibition (e.g., competitive, non-competitive).[13] | - Only applicable to enzyme targets. - Requires a purified and active enzyme. |
| Binding Assays (e.g., Surface Plasmon Resonance - SPR) | The purified target protein is immobilized on a sensor chip, and the binding of the compound is measured in real-time.[12][14] | - Provides quantitative data on binding affinity (KD) and kinetics (kon, koff).[14] - Does not require a functional assay for the target. | - Requires purified protein. - May not reflect the binding in a cellular context. |
| Cell-Based Assays | These assays are performed in living cells to observe the physiological effects of the compound, such as changes in cell proliferation, apoptosis, or signaling pathways.[12] | - Provides information on the compound's activity in a more biologically relevant system. - Can assess bioavailability and potential toxicity. | - The observed effects may be indirect and not a direct result of target engagement. |
Experimental Protocol: Enzyme Inhibition Assay
Assuming a kinase is identified as a potential target from the AC-MS screen.
1. Reagents and Materials:
-
Purified active kinase.
-
Kinase-specific substrate peptide.
-
ATP (adenosine triphosphate).
-
This compound and a known inhibitor of the kinase (positive control).
-
Kinase assay buffer.
-
A detection reagent that measures either the consumption of ATP or the phosphorylation of the substrate.
2. Assay Procedure:
-
A dilution series of this compound is prepared.
-
The kinase, substrate, and compound are incubated together in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at the optimal temperature for the enzyme.
-
The reaction is stopped, and the detection reagent is added.
-
The signal is measured using a plate reader.
3. Data Analysis:
-
The percentage of kinase activity is calculated for each compound concentration relative to a vehicle control (e.g., DMSO).
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined by fitting the data to a dose-response curve.
dot graph TD { subgraph "Assay Plate" A[Kinase + Substrate] --> B{Add this compound}; B --> C{Initiate with ATP}; C --> D{Incubate}; D --> E{Stop Reaction & Add Detection Reagent}; E --> F[Measure Signal]; end F --> G{Calculate % Inhibition}; G --> H{Determine IC50}; }
Caption: Workflow for an in vitro enzyme inhibition assay.
Pillar 3: Elucidation of Downstream Signaling Pathways
Understanding how the interaction between this compound and its target translates into a cellular response requires the investigation of downstream signaling pathways.
Comparative Analysis of Pathway Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
| Western Blotting | Specific proteins in a cell lysate are separated by size, transferred to a membrane, and detected using antibodies. | - Can measure changes in the expression and phosphorylation status of specific signaling proteins. | - Only provides a snapshot of a few proteins at a time. - Semi-quantitative. |
| Reporter Gene Assays | A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by a specific signaling pathway. Changes in reporter gene expression reflect the activity of the pathway.[12] | - Provides a quantitative readout of pathway activity. - Can be adapted for high-throughput screening. | - The reporter construct may not fully recapitulate the endogenous regulation of the pathway. |
| Phospho-Proteomics | Mass spectrometry-based techniques are used to identify and quantify thousands of phosphorylation events across the proteome in response to compound treatment. | - Provides a global and unbiased view of changes in cellular signaling. | - Technically complex and requires specialized equipment and expertise. |
Experimental Protocol: Western Blotting for a Hypothesized Kinase Pathway
If the target is a kinase, we can investigate its downstream effects by examining the phosphorylation of its known substrates.
1. Cell Treatment and Lysis:
-
Cells are treated with this compound at various concentrations and for different time points.
-
Cells are then lysed to extract the proteins.
2. Protein Quantification:
-
The total protein concentration in each lysate is determined to ensure equal loading of samples.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase.
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a detectable signal.
-
To confirm equal protein loading, the membrane is also probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein (e.g., GAPDH or β-actin).
5. Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to the total substrate or housekeeping protein.
dot graph TD { A[Cell Treatment] --> B[Cell Lysis]; B --> C[Protein Quantification]; C --> D[SDS-PAGE]; D --> E[Protein Transfer to Membrane]; E --> F{Immunoblotting with Phospho-specific Antibody}; F --> G{Detection}; G --> H[Data Analysis]; }
Caption: Western blotting workflow for pathway analysis.
By systematically applying the principles and protocols outlined in this guide, researchers can independently and rigorously verify the mechanism of action of this compound. This comprehensive approach, which combines target identification, validation, and pathway analysis, will provide a solid foundation for its further development as a potential therapeutic agent.
References
- 1. N-(4-amino-2-methylphenyl)furan-2-carboxamide|CAS 404832-64-0 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H9ClN2O2 | CID 721121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 13. nuvisan.com [nuvisan.com]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling N-(4-amino-2-chlorophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. N-(4-amino-2-chlorophenyl)furan-2-carboxamide, a compound of interest, requires a meticulous approach to safety. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and disposal protocols. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
-
Aromatic Amines: This class of compounds is known for its potential for toxicity, including carcinogenicity and mutagenicity.[1][2] They can often be absorbed through the skin.[2]
-
Chlorinated Organic Compounds: Halogenated hydrocarbons can exhibit a range of toxic effects and persist in the environment.[3][4]
-
Furan Derivatives: Some furan-containing compounds have been shown to be toxic and carcinogenic in animal studies.[5][6]
The GHS classification available on PubChem for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] A Safety Data Sheet for the structurally similar compound, N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide, corroborates these hazards, recommending the use of protective gloves, clothing, and eye/face protection.[8]
Given the combination of these structural alerts and available data, a comprehensive PPE strategy is not merely recommended; it is imperative.
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the recommended PPE for handling this compound. The selection is based on a precautionary principle, considering the potential for dermal absorption, inhalation of fine powders, and direct contact with skin and eyes.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving: An inner nitrile glove followed by an outer glove with high resistance to aromatic and halogenated compounds, such as butyl rubber or Viton™. Rationale: Nitrile gloves alone may offer insufficient protection against aromatic amines and halogenated hydrocarbons.[9][10] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield. Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of solutions or fine dust particles. A face shield offers an additional layer of protection for the entire face from splashes and airborne particles. |
| Body Protection | Chemical-resistant lab coat or coveralls. Rationale: A standard cotton lab coat may not be sufficient to prevent penetration by this compound, especially in the case of a spill. A lab coat made of a chemical-resistant material such as polyester or a coated fabric is recommended. For larger scale operations, disposable chemical-resistant coveralls should be considered. |
| Respiratory Protection | NIOSH-approved respirator. The type of respirator depends on the scale of work and the potential for aerosolization. For small-scale laboratory work in a well-ventilated fume hood: A half-mask respirator with P100 particulate filters may be sufficient. For larger quantities or if there is a risk of aerosolization outside of a fume hood: A full-face respirator with P100 particulate filters or a Powered Air-Purifying Respirator (PAPR) is recommended to provide a higher level of protection for both the respiratory system and the eyes.[2][11][12][13][14] |
Procedural Guidance: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.[9][10][15][16]
Donning Sequence:
Caption: A simplified workflow for the correct sequence of donning PPE.
-
Gown/Coveralls: Put on the chemical-resistant lab coat or coveralls, ensuring complete coverage.
-
Respirator: If required, put on the respirator and perform a user seal check to ensure it is fitted correctly.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.
-
Gloves: Don the inner and outer pairs of gloves. Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat or coveralls.
Doffing Sequence:
The principle of doffing is to touch the potentially contaminated outer surfaces of your PPE as little as possible with your bare hands.
Caption: A simplified workflow for the correct sequence of doffing PPE.
-
Gloves (Outer Pair): Remove the outer pair of gloves, turning them inside out as you do so.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from your body, turning it inside out.
-
Goggles and Face Shield: Remove the face shield and goggles from the back of your head.
-
Respirator: Step out of the immediate work area before removing your respirator.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Waste Disposal Plan
Due to its chlorinated nature, this compound and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh paper, and any other solid materials that have come into contact with the compound should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[17][18]
EPA Waste Codes:
While a specific waste code for this compound is not explicitly listed, it would likely fall under the F-list of hazardous wastes from non-specific sources, particularly codes related to spent halogenated solvents or wastes from the production of chlorinated organic compounds.[17][19][20][21] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes and disposal procedures.
Disposal Procedure:
-
Containment: All waste must be collected in compatible, leak-proof containers that are kept closed when not in use.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous PPE and disposal protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific integrity within your laboratory.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. queensu.ca [queensu.ca]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. N-(4-amino-2-methylphenyl)furan-2-carboxamide|CAS 404832-64-0 [benchchem.com]
- 5. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnnl.gov [pnnl.gov]
- 7. This compound | C11H9ClN2O2 | CID 721121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. gloves.com [gloves.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. 3m.com [3m.com]
- 13. www2.lbl.gov [www2.lbl.gov]
- 14. draeger.com [draeger.com]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. safeopedia.com [safeopedia.com]
- 17. wku.edu [wku.edu]
- 18. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Waste Code [rcrainfo.epa.gov]
- 20. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 21. actenviro.com [actenviro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
